Product packaging for InhA-IN-4(Cat. No.:)

InhA-IN-4

Cat. No.: B15142424
M. Wt: 366.23 g/mol
InChI Key: XGAKNNRHRAVGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

InhA-IN-4 is a useful research compound. Its molecular formula is C14H12BrN3O2S and its molecular weight is 366.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12BrN3O2S B15142424 InhA-IN-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12BrN3O2S

Molecular Weight

366.23 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-3-(4-nitrophenyl)thiourea

InChI

InChI=1S/C14H12BrN3O2S/c15-13-4-2-1-3-10(13)9-16-14(21)17-11-5-7-12(8-6-11)18(19)20/h1-8H,9H2,(H2,16,17,21)

InChI Key

XGAKNNRHRAVGBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Foundational & Exploratory

InhA-IN-4: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against tuberculosis (TB), a disease caused by Mycobacterium tuberculosis, the discovery of novel therapeutic agents is paramount. The emergence of multidrug-resistant strains necessitates the identification of new drug targets and inhibitors. One such validated target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system.[1][2] This system is responsible for the biosynthesis of mycolic acids, which are crucial long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1][2] Inhibition of InhA disrupts this pathway, leading to cell death.

InhA-IN-4 is a direct inhibitor of M. tuberculosis InhA. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Quantitative Data

The inhibitory activity of this compound has been characterized by both enzymatic and whole-cell assays. The following table summarizes the key quantitative data reported for this compound.

ParameterValueOrganism/EnzymeNotes
IC50 15.6 µMMycobacterium tuberculosis InhAHalf-maximal inhibitory concentration against the purified enzyme.
MIC 1.56 ± 0.82 µg/mLMycobacterium tuberculosisMinimum inhibitory concentration required to inhibit the visible growth of the bacteria.

Mechanism of Action

This compound functions as a direct inhibitor of the InhA enzyme, meaning it does not require prior activation by mycobacterial enzymes, a key advantage over the frontline anti-TB drug isoniazid.[1] The primary mechanism of action involves the binding of this compound to the InhA enzyme, thereby blocking its catalytic activity.

The InhA enzyme catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-acyl carrier protein (ACP) substrates. This reduction is a critical step in the elongation of fatty acids that are precursors to mycolic acids. By inhibiting this step, this compound effectively halts the production of mycolic acids, compromising the integrity of the mycobacterial cell wall and ultimately leading to bacterial cell death.

The binding of direct inhibitors like this compound typically occurs at or near the substrate-binding pocket of the InhA-NADH complex. This prevents the natural enoyl-ACP substrate from accessing the active site, thus competitively inhibiting the enzyme.

InhA_Inhibition_Pathway cluster_fas_ii FAS-II Pathway cluster_inhA InhA Catalytic Cycle Fatty Acid\nPrecursors Fatty Acid Precursors Enoyl-ACP Enoyl-ACP Fatty Acid\nPrecursors->Enoyl-ACP Elongation Enzymes Acyl-ACP Acyl-ACP Enoyl-ACP->Acyl-ACP Reduction Mycolic_Acid_Synthesis Mycolic Acid Synthesis Acyl-ACP->Mycolic_Acid_Synthesis InhA InhA InhA-NADH InhA-NADH Complex InhA->InhA-NADH binds NADH NADH NADH->InhA-NADH Enoyl-ACP_substrate Enoyl-ACP Substrate InhA-NADH-Substrate Ternary Complex Enoyl-ACP_substrate->InhA-NADH-Substrate Acyl-ACP_product Acyl-ACP Product InhA-NADH->InhA-NADH-Substrate binds Inhibited_Complex InhA-NADH-InhA-IN-4 (Inactive) InhA-NADH->Inhibited_Complex InhA-NADH-Substrate->InhA releases InhA-NADH-Substrate->Acyl-ACP_product InhA_IN_4 This compound InhA_IN_4->Inhibited_Complex Inhibited_Complex->Mycolic_Acid_Synthesis BLOCKS Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Cell_Death Experimental_Workflow cluster_invitro In Vitro Characterization cluster_wholecell Whole-Cell Activity cluster_development Drug Development Pipeline A Purification of InhA Enzyme B InhA Enzymatic Assay (IC50 Determination) A->B C Quantitative Data (IC50 Value) B->C G Lead Optimization C->G D M. tuberculosis Culture E MIC Assay D->E F Quantitative Data (MIC Value) E->F F->G H In Vivo Efficacy (Animal Models) G->H I Clinical Trials H->I

References

InhA-IN-4 Binding Affinity to InhA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][3][4] This makes InhA a well-validated and attractive target for the development of new antitubercular drugs.[1][5][6] InhA-IN-4 (also known as TU14) has been identified as a potent inhibitor of InhA.[7] This technical guide provides an in-depth overview of the binding affinity of inhibitors to InhA, focusing on the experimental protocols used to determine these interactions. While specific quantitative binding data for this compound is not publicly available, this guide presents representative data for other well-characterized InhA inhibitors to serve as a reference.

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target is a critical parameter in drug discovery, typically quantified by values such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibition constant (Ki). The following table summarizes representative binding affinity data for several known InhA inhibitors.

InhibitorIC50 (µM)Ki (µM)Kd (µM)Assay MethodReference
NITD-564 0.59--InhA enzyme activity assay[1]
NITD-916 ~0.59--InhA enzyme activity assay[1]
GSK138 0.04--Recombinant InhA inhibition assay[8]
Compound 4 (09T) 10 ± 24 ± 1-Continuous spectrophotometric assay[9]
PT70 0.0053 ± 0.00040.0078 (app)-Progress curve analysis[10]
INH-NAD adduct -0.00075 ± 0.00008-Slow, tight-binding inhibition assay[11]
Compound 9,222,034 18.05-48.4 - 56.2Not specified[12]

Experimental Protocols

The determination of binding affinity relies on various biophysical and biochemical techniques. The following sections detail the methodologies for three key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including the binding constant (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).[13][14][15][16]

Methodology:

  • Sample Preparation:

    • The InhA protein and the inhibitor (e.g., this compound) are prepared in an identical, degassed buffer to minimize heats of dilution.[15]

    • Typical starting concentrations are 5-50 µM for the protein in the sample cell and 50-500 µM for the inhibitor in the syringe.[15] The concentration of the reactant in the cell should be at least 10 times the expected Kd.[15]

    • Protein solutions should be centrifuged or filtered to remove any aggregates.[15]

  • ITC Experiment:

    • The reference cell is filled with the same buffer as the sample.[14]

    • The sample cell is filled with the InhA protein solution.

    • The inhibitor solution is loaded into the injection syringe.

    • A series of small, precise injections of the inhibitor into the sample cell are performed at a constant temperature.[13][17]

    • The heat released or absorbed upon each injection is measured by the instrument.[14]

  • Data Analysis:

    • The raw data, a series of heat-flow peaks, is integrated to determine the heat change per injection.

    • These integrated heat values are then plotted against the molar ratio of inhibitor to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., inhibitor) in solution to a ligand (e.g., InhA protein) immobilized on a sensor surface in real-time.[18][19][20][21] This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).

Methodology:

  • Ligand Immobilization:

    • The InhA protein is immobilized onto a suitable sensor chip surface (e.g., a CM5 chip). Covalent amine coupling is a common method.[18]

    • The surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[18]

    • The InhA protein, diluted in an appropriate buffer (e.g., 10 mM acetate buffer at a pH below the protein's pI), is then injected over the activated surface.[18]

    • Any remaining active sites on the surface are deactivated with an injection of ethanolamine.

  • Analyte Binding:

    • A running buffer (e.g., HBS-EP) is continuously flowed over the sensor surface to establish a stable baseline.[18]

    • The inhibitor (analyte) is prepared in a series of concentrations in the running buffer.

    • Each concentration of the inhibitor is injected over the immobilized InhA surface for a specific association time, followed by an injection of running buffer for the dissociation phase.[19]

    • The change in the refractive index at the sensor surface, which is proportional to the mass of bound inhibitor, is monitored in real-time and recorded as a sensorgram.[20][21]

  • Data Analysis:

    • The resulting sensorgrams are corrected for any non-specific binding by subtracting the signal from a reference flow cell.

    • The association and dissociation phases of the corrected sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (kon and koff) and the dissociation constant (Kd).

Fluorescence-Based Thermal Shift Assay (FTSA)

FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a high-throughput method used to assess the thermal stability of a protein in the presence and absence of a ligand.[22][23][24][25] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). The magnitude of this thermal shift (ΔTm) can be correlated with the binding affinity of the ligand.[22]

Methodology:

  • Assay Setup:

    • A solution containing the purified InhA protein, a fluorescent dye (e.g., SYPRO Orange), and the buffer is prepared.[24][26]

    • The inhibitor is added to the protein-dye solution at various concentrations. A control with no inhibitor is also prepared.

    • The samples are typically prepared in a multi-well plate format suitable for a real-time PCR instrument.[25][26]

  • Thermal Denaturation:

    • The temperature of the sample plate is gradually increased in a real-time PCR instrument.[24]

    • As the protein unfolds, its hydrophobic core becomes exposed, allowing the fluorescent dye to bind, which results in an increase in fluorescence intensity.[24][25]

    • The fluorescence is monitored at each temperature increment.

  • Data Analysis:

    • The fluorescence intensity is plotted against temperature, generating a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, typically corresponding to the midpoint of the transition in the melting curve or the peak of the first derivative plot.[24][25]

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein without the inhibitor from the Tm of the protein with the inhibitor.

    • The ΔTm values can be used to rank the binding affinities of different inhibitors or can be fitted to a dose-response curve to estimate the dissociation constant (Kd).

Visualizations

Signaling Pathways and Experimental Workflows

InhA_Inhibition_Pathway cluster_FASII FAS-II Pathway cluster_Inhibition Inhibition Mechanism Fatty_Acid_Precursors Fatty_Acid_Precursors Elongation_Enzymes Elongation_Enzymes Fatty_Acid_Precursors->Elongation_Enzymes InhA InhA Elongation_Enzymes->InhA Mycolic_Acids Mycolic_Acids InhA->Mycolic_Acids InhA->Mycolic_Acids Inhibited Mycobacterial_Cell_Wall Mycobacterial_Cell_Wall Mycolic_Acids->Mycobacterial_Cell_Wall InhA_IN_4 InhA_IN_4 InhA_IN_4->InhA Binds to active site

Caption: Mechanism of InhA Inhibition by this compound.

Binding_Affinity_Workflow cluster_Preparation Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis Purify_InhA Purify InhA Protein ITC ITC Purify_InhA->ITC SPR SPR Purify_InhA->SPR FTSA FTSA Purify_InhA->FTSA Prepare_Inhibitor Prepare this compound Solution Prepare_Inhibitor->ITC Prepare_Inhibitor->SPR Prepare_Inhibitor->FTSA Prepare_Buffers Prepare Assay Buffers Prepare_Buffers->ITC Prepare_Buffers->SPR Prepare_Buffers->FTSA Binding_Parameters Determine Binding Parameters (Kd, Ki, IC50) ITC->Binding_Parameters SPR->Binding_Parameters FTSA->Binding_Parameters

Caption: Experimental Workflow for Binding Affinity Determination.

References

The Structure-Activity Relationship of Direct InhA Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the Mycobacterium tuberculosis type II fatty acid synthase (FAS-II) system, responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Inhibition of InhA leads to the disruption of this pathway, ultimately causing bacterial cell death. This makes InhA a well-validated and attractive target for the development of novel anti-tuberculosis drugs. While the frontline drug isoniazid targets InhA, it is a prodrug that requires activation by the catalase-peroxidase enzyme KatG.[1] The rise of isoniazid resistance, often through mutations in katG, has necessitated the development of direct InhA inhibitors that do not require metabolic activation.

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of several key classes of direct InhA inhibitors. Due to the absence of publicly available information on a specific compound designated "InhA-IN-4," this document focuses on well-characterized series of inhibitors, including 4-hydroxy-2-pyridones and thiadiazole-based compounds, for which substantial SAR data exists.

Key Classes of Direct InhA Inhibitors and their Structure-Activity Relationships

4-Hydroxy-2-pyridones

The 4-hydroxy-2-pyridone class of compounds emerged from whole-cell phenotypic screening against M. tuberculosis and has demonstrated potent, bactericidal activity.[2] These direct inhibitors bind to InhA and have shown efficacy against both drug-sensitive and multidrug-resistant (MDR) clinical isolates.[2][3]

The following table summarizes the in vitro activity of a selection of 4-hydroxy-2-pyridone analogs.

Compound IDR6 SubstitutionInhA IC50 (µM)Mtb H37Rv MIC50 (µM)
NITD-529 Isobutyl9.601.54
NITD-564 Cyclohexylmethyl0.590.16
NITD-916 4,4-DimethylcyclohexylmethylNot Reported0.05

Data sourced from Ng et al., 2015.[2][4]

SAR Insights:

  • Pyridone Core and 4-Hydroxy Group: The 4-hydroxy-2-pyridone core is essential for activity. Modifications to this core, such as replacing it with a methoxy pyridine, pyranone, or quinolinone, or substitution at the pyridone nitrogen, lead to a reduction in potency.[5]

  • Lipophilic Group at R6: The nature of the lipophilic substituent at the 6-position of the pyridone ring significantly influences antimycobacterial potency.[5] A clear trend of increasing potency is observed with an increase in the size and lipophilicity of the cycloalkyl group at this position. The progression from an isobutyl group (NITD-529) to a cyclohexylmethyl group (NITD-564) and further to a 4,4-dimethylcyclohexylmethyl group (NITD-916) results in a substantial improvement in the minimum inhibitory concentration (MIC) against M. tuberculosis.[3][4] The lead compound, NITD-916, is approximately 30 times more potent than the initial hit, NITD-529.[4]

Thiadiazole-Based Inhibitors

Thiadiazole-based compounds represent another potent class of direct InhA inhibitors. These compounds have been developed through structure-based drug design and have demonstrated low nanomolar inhibitory concentrations against the InhA enzyme and submicromolar activity against M. tuberculosis.[6][7]

The table below presents the activity of a series of tricyclic thiadiazole analogs.

Compound IDRing B SubstitutionInhA IC50 (nM)Mtb H37Rv MIC (µM)
8a 2-aminopyridine386>128
8b 6-methyl-2-aminopyridine26064
8d 6-bromo-2-aminopyridine130.25
8f 6-chloro-2-aminopyridine430.5
8n 6-trifluoromethyl-2-aminopyridine431

Data sourced from Sink et al., 2015.[6][7]

SAR Insights:

  • Tricyclic Scaffold: The truncated tricyclic thiadiazole scaffold has been shown to retain potent InhA inhibitory activity while offering improved physicochemical properties compared to earlier tetracyclic analogs.[6][7]

  • Substitution on the Aminopyridine Ring (Ring B): The substitution pattern on the 2-aminopyridine ring is a key determinant of activity. Introduction of a halogen at the 6-position, such as bromine (8d) or chlorine (8f), leads to a significant increase in both enzymatic and whole-cell potency compared to the unsubstituted analog (8a).[6][7] Compound 8d , with a 6-bromo substituent, was identified as the most potent inhibitor in this series, with an InhA IC50 of 13 nM and an Mtb MIC of 0.25 µM.[6]

Experimental Protocols

InhA Inhibition Assay (Spectrophotometric)

This protocol is a representative method for determining the IC50 values of inhibitors against purified InhA.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • DD-CoA (trans-2-dodecenoyl-CoA) or other suitable enoyl-CoA substrate

  • PIPES buffer (pH 6.8)

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • Test compounds

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing 30 mM PIPES buffer (pH 6.8), 1 mg/mL BSA, and 50 µM NADH.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells. Ensure the final DMSO concentration is constant across all wells (typically 1% v/v) to avoid solvent effects. Include a DMSO-only control (no inhibitor).

  • Enzyme Addition and Pre-incubation: Add the purified InhA enzyme to each well to a final concentration of approximately 70 nM.[8] Incubate the plate at 25°C for a defined period (e.g., 2 hours) to allow for inhibitor binding.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, trans-2-dodecenoyl-CoA (DD-CoA), to a final concentration of 75 µM.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Measurements are typically taken every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Resazurin Microtiter Assay)

This protocol outlines a common method for determining the whole-cell activity of compounds against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)

  • Test compounds

  • DMSO

  • Resazurin sodium salt solution

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate using Middlebrook 7H9 broth.

  • Bacterial Inoculum: Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a specific optical density (e.g., OD600 of 0.05-0.1).

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted compounds. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 6 days.[9]

  • Resazurin Addition: After the initial incubation, add 25 µL of resazurin solution to each well.[9]

  • Second Incubation: Re-incubate the plates at 37°C for an additional 24-48 hours.[9]

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[9]

Visualizations

InhA Catalytic Cycle and Inhibition

The following diagram illustrates the role of InhA in the FAS-II pathway and the mechanism of its inhibition by direct inhibitors.

InhA_Pathway cluster_FASII FAS-II Elongation Cycle cluster_Inhibition Mechanism of Direct Inhibition Acyl-ACP Acyl-ACP Elongation Elongation Acyl-ACP->Elongation Malonyl-ACP trans-2-Enoyl-ACP trans-2-Enoyl-ACP Elongation->trans-2-Enoyl-ACP Reduction, Dehydration InhA_enzyme InhA trans-2-Enoyl-ACP->InhA_enzyme Reduced_Acyl-ACP Elongated Acyl-ACP InhA_enzyme->Reduced_Acyl-ACP NADH -> NAD+ Reduced_Acyl-ACP->Acyl-ACP Further Elongation (re-enters cycle) Mycolic_Acid_Synthesis Mycolic Acid Synthesis Reduced_Acyl-ACP->Mycolic_Acid_Synthesis Direct_Inhibitor Direct InhA Inhibitor (e.g., 4-hydroxy-2-pyridone) Direct_Inhibitor->InhA_enzyme Binds to active site InhA_Inhibited InhA (Inhibited)

Caption: The role of InhA in the mycolic acid biosynthesis pathway and its inhibition.

Experimental Workflow for SAR Studies of InhA Inhibitors

This diagram outlines the typical workflow for conducting structure-activity relationship studies of novel InhA inhibitors.

SAR_Workflow Start Lead Compound Identification Synthesis Analog Synthesis (Chemical Modification) Start->Synthesis InhA_Assay InhA Enzymatic Assay (IC50 Determination) Synthesis->InhA_Assay Mtb_Assay Whole-Cell Mtb Assay (MIC Determination) InhA_Assay->Mtb_Assay SAR_Analysis Structure-Activity Relationship Analysis Mtb_Assay->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Potent Analogs In_Vivo In Vivo Efficacy (Mouse Model) SAR_Analysis->In_Vivo Optimized Lead Optimization->Synthesis Design New Analogs End Candidate Drug In_Vivo->End

Caption: A typical workflow for the structure-activity relationship (SAR) studies of InhA inhibitors.

Conclusion

The development of direct InhA inhibitors is a promising strategy to combat drug-resistant tuberculosis. The structure-activity relationships of classes like the 4-hydroxy-2-pyridones and thiadiazoles highlight key chemical features that govern their potency. For the 4-hydroxy-2-pyridones, a large lipophilic group at the R6 position is crucial, while for the tricyclic thiadiazoles, halogen substitution on the aminopyridine ring significantly enhances activity. Continued exploration of these and other chemical scaffolds, guided by robust SAR studies and detailed experimental protocols as outlined in this guide, will be essential in the discovery of new, effective, and clinically viable anti-tuberculosis agents that bypass existing resistance mechanisms.

References

InhA-IN-4 Target Validation in Mycobacterium tuberculosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutics. The enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway (FAS-II), is a clinically validated and highly attractive target for anti-tubercular drug discovery. This technical guide provides a comprehensive overview of the target validation of InhA with a specific focus on the direct inhibitor, InhA-IN-4. We delve into the molecular mechanisms of InhA, detail the experimental protocols for its characterization and inhibition, and present a framework for the validation of direct InhA inhibitors. This guide is intended to serve as a resource for researchers actively engaged in the pursuit of new anti-tubercular agents.

Introduction: The Imperative for Novel Anti-Tubercular Agents

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. The cornerstone of current anti-tubercular therapy, isoniazid, is a pro-drug that requires activation by the catalase-peroxidase enzyme KatG to form an adduct that inhibits InhA.[1] Resistance to isoniazid frequently arises from mutations in the katG gene, rather than in the target enzyme itself, highlighting the need for direct InhA inhibitors that bypass this activation step.

InhA is an NADH-dependent reductase that catalyzes the final, rate-limiting step in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that form the long-chain mycolic acids.[2][3][4] These mycolic acids are essential components of the mycobacterial cell wall, providing a robust permeability barrier and contributing to the pathogen's virulence. Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial death.

This guide focuses on the validation of InhA as a target for direct inhibitors, using this compound as a case study. We will explore the biochemical and biophysical methods used to confirm target engagement and cellular activity, providing a roadmap for the preclinical assessment of novel InhA inhibitors.

The Mycolic Acid Biosynthesis Pathway and InhA Inhibition

The synthesis of mycolic acids is a multi-step process involving two fatty acid synthase systems: FAS-I and FAS-II. FAS-I produces shorter-chain fatty acids, which are then elongated by the FAS-II system. InhA is a key enzyme in the FAS-II cycle, responsible for the reduction of 2-trans-enoyl-acyl carrier protein (ACP) substrates.

dot

Inhibitor_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation InhA_Enzyme_Assay InhA Enzymatic Assay (IC50 determination) SPR Surface Plasmon Resonance (kon, koff, KD) InhA_Enzyme_Assay->SPR ITC Isothermal Titration Calorimetry (Ka, ΔH, ΔS) SPR->ITC Validated_Lead Validated Lead Compound ITC->Validated_Lead MABA Whole-Cell Mtb Assay (MIC determination) Cytotoxicity Cytotoxicity Assay (CC50 determination) MABA->Cytotoxicity Selectivity Selectivity Index (CC50 / MIC) Cytotoxicity->Selectivity Selectivity->Validated_Lead Lead_Compound Putative InhA Inhibitor Lead_Compound->InhA_Enzyme_Assay Lead_Compound->MABA

References

InhA Inhibitor (Triclosan as a Representative Compound): A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the fatty acid synthase II (FAS-II) pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to bacterial cell death, making it a well-validated target for antitubercular drug discovery.

This technical guide provides an in-depth overview of the solubility and stability of a representative InhA inhibitor, Triclosan. Due to the absence of publicly available data for a compound specifically named "InhA-IN-4," this document focuses on Triclosan, a well-characterized, potent inhibitor of InhA, to provide a practical and data-rich resource for researchers. The principles and methodologies described herein are broadly applicable to the characterization of other novel InhA inhibitors.

Physicochemical Properties of Triclosan

PropertyValueReference
IUPAC Name 5-chloro-2-(2,4-dichlorophenoxy)phenol[1](2)
Molecular Formula C₁₂H₇Cl₃O₂[1](2)
Molecular Weight 289.54 g/mol [1](2)
Appearance White crystalline powder[1](2)
Melting Point 55-57 °C[1](2)
log P (o/w) 4.76[3](4)

Solubility Profile

Triclosan is a poorly water-soluble compound, a characteristic that can present challenges for in vitro assays and formulation development. Its solubility is significantly influenced by the solvent, pH, and temperature.

Aqueous Solubility
SolventTemperature (°C)Solubility ( g/100 g solvent)
Distilled Water200.001
Distilled Water500.004
1 N Sodium Hydroxide2531.7
1 N Sodium Carbonate250.40
1 N Ammonium Hydroxide250.30
Ethanol:PBS (pH 7.2) (1:3)Room Temperature~0.025 g/100mL (0.25 mg/mL)

Data compiled from multiple sources.[5][6]

Organic Solvent Solubility
SolventTemperature (°C)Solubility
Ethanol25>100 g/100 g
MethanolNot SpecifiedSoluble
DMSO25~30 mg/mL
Dimethylformamide25~30 mg/mL
Acetone25>100 g/100 g
Isopropanol25>100 g/100 g
Propylene Glycol25>100 g/100 g
Polyethylene Glycol25>100 g/100 g
Chloroform25High
n-Hexane258.5 g/100 g
Octanol25High
Olive Oil25~60 g/100 g
Castor Oil25~90 g/100 g

Data compiled from multiple sources.[1][5][6][7]

Stability Profile

Triclosan is generally considered chemically stable under normal storage conditions. However, it can be susceptible to degradation under specific stress conditions, particularly exposure to light.

Summary of Stability Data
ConditionObservationReference
Storage (Solid) Stable for at least 4 years at room temperature.[6](8)
Aqueous Solution Aqueous solutions are not recommended to be stored for more than one day.[6](8)
Elevated Temperature (Solid) Stable up to its melting point.[9](10)
Elevated Temperature (in disinfectant solution) Stable after storage at 54°C for 14 days and at 37°C for 90 days.[11](12)
Photostability Rapidly photodegrades in water at pH 8 under sunlight with a half-life of 5 hours.(13)
Degradation Products Photodegradation can produce 2,8-dichlorodibenzo-p-dioxin and 2,4-dichlorophenol.(13)

Experimental Protocols

Protocol for Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of an InhA inhibitor, such as Triclosan, in various solvents.

Materials:

  • Triclosan (or test compound)

  • Selected solvents (e.g., distilled water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC system with UV detector or mass spectrometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to the vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).

    • Equilibrate for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the solute in solution is constant).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Sample Analysis:

    • Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the compound in the diluted sample using a validated HPLC method.

  • Quantification:

    • Prepare a standard curve of the compound in the same solvent.

    • Determine the concentration of the compound in the sample by comparing its response to the standard curve.

    • Calculate the solubility by taking the dilution factor into account.

Protocol for Stability Assessment (HPLC-Based Method)

This protocol provides a framework for assessing the stability of an InhA inhibitor like Triclosan under various stress conditions.

Materials:

  • Triclosan (or test compound)

  • Solvents for stock and sample preparation (e.g., acetonitrile, methanol, water)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • Temperature and humidity controlled stability chambers

  • Photostability chamber

  • HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

  • pH meter

Procedure:

  • Preparation of Stock and Sample Solutions:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.

    • From the stock solution, prepare sample solutions in the desired matrix (e.g., buffer at a specific pH, formulation excipients).

  • Forced Degradation Studies (Stress Testing):

    • Acid Hydrolysis: Add HCl to the sample solution to achieve a final concentration of 0.1 N. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Add NaOH to the sample solution to achieve a final concentration of 0.1 N. Incubate at room temperature or a slightly elevated temperature for a defined period.

    • Oxidation: Add H₂O₂ to the sample solution to achieve a final concentration of 3%. Incubate at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and solutions at an elevated temperature (e.g., 60°C) in a stability chamber.

    • Photostability: Expose the solid compound and solutions to light in a photostability chamber according to ICH Q1B guidelines.

  • Long-Term and Accelerated Stability Studies:

    • Store samples of the compound (solid and in solution/formulation) under ICH recommended long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.

  • Sample Analysis at Time Points:

    • At specified time points (e.g., 0, 1, 3, 6, 12 months for long-term stability; 0, 1, 3, 6 months for accelerated stability), withdraw samples.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Monitor for changes in the concentration of the parent compound.

    • Identify and quantify any degradation products that appear.

    • Assess for changes in physical properties such as appearance, color, and pH.

    • Determine the degradation rate and predict the shelf-life of the compound under the tested conditions.

Signaling Pathway and Experimental Workflow

InhA in the Mycolic Acid Biosynthesis Pathway

The following diagram illustrates the role of InhA in the Fatty Acid Synthase II (FAS-II) system, which is essential for mycolic acid synthesis in Mycobacterium tuberculosis.

InhA_Pathway cluster_FASII Fatty Acid Synthase II (FAS-II) Elongation Cycle KasA_KasB KasA/KasB (β-ketoacyl-ACP synthase) Ketoacyl_ACP β-Ketoacyl-ACP KasA_KasB->Ketoacyl_ACP MabA MabA (β-ketoacyl-ACP reductase) Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadABC HadABC (β-hydroxyacyl-ACP dehydratase) Enoyl_ACP trans-2-Enoyl-ACP HadABC->Enoyl_ACP InhA InhA (Enoyl-ACP reductase) Acyl_ACP_n2 Acyl-ACP (Cn+2) InhA->Acyl_ACP_n2 Acyl_ACP_n Acyl-ACP (Cn) Acyl_ACP_n->KasA_KasB Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_KasB Ketoacyl_ACP->MabA Hydroxyacyl_ACP->HadABC Enoyl_ACP->InhA Mycolic_Acids Mycolic Acids Acyl_ACP_n2->Mycolic_Acids Triclosan Triclosan (InhA Inhibitor) Triclosan->InhA

Caption: Role of InhA in the FAS-II pathway and its inhibition by Triclosan.

Experimental Workflow for Evaluating InhA Inhibitors

The following diagram outlines a typical workflow for the initial characterization of a potential InhA inhibitor.

InhA_Inhibitor_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Solubility Solubility Assessment (Aqueous & Organic) Enzyme_Assay InhA Enzymatic Assay (IC50 Determination) Solubility->Enzyme_Assay Stability Stability Assessment (Chemical & Physical) Stability->Enzyme_Assay MIC_Assay M. tuberculosis MIC Determination Enzyme_Assay->MIC_Assay PK_Studies Pharmacokinetic Studies (ADME) MIC_Assay->PK_Studies Efficacy_Models Infection Models (e.g., Mouse) PK_Studies->Efficacy_Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization Lead_Compound Novel InhA Inhibitor (e.g., this compound) Lead_Compound->Solubility Lead_Compound->Stability

References

Technical Guide: In Vitro Anti-Tubercular Activity of Direct InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on the 4-Hydroxy-2-Pyridone Class

Introduction

The enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis (TB).[1][2] This enzyme is responsible for the final reduction step in the elongation of fatty acids, which are precursors to mycolic acids, the hallmark lipid components of the mycobacterial cell wall.[1] The essentiality of InhA for mycobacterial viability has been clinically validated by the success of the frontline anti-TB drug isoniazid.[1][3] However, the emergence of isoniazid resistance, primarily through mutations in the catalase-peroxidase enzyme KatG which is required for isoniazid's activation, necessitates the development of new anti-TB agents.[1][3][4][5]

Direct inhibitors of InhA offer a promising therapeutic strategy as they bypass the need for KatG activation and can be effective against isoniazid-resistant strains of M. tb.[1][6] This guide provides a technical overview of the in vitro anti-tubercular activity of a representative class of direct InhA inhibitors, the 4-hydroxy-2-pyridones, with a specific focus on compounds like NITD-916. While information on a specific compound designated "InhA-IN-4" is not available in the reviewed literature, the data presented for the 4-hydroxy-2-pyridone class serves as a comprehensive example of the evaluation and characterization of direct InhA inhibitors.

Quantitative Data on In Vitro Activity

The in vitro potency of direct InhA inhibitors is typically assessed through two key quantitative measures: the minimum inhibitory concentration (MIC) against whole M. tb cells and the half-maximal inhibitory concentration (IC50) against the purified InhA enzyme.

Table 1: In Vitro Anti-Tubercular Activity of 4-Hydroxy-2-Pyridones against M. tuberculosis
CompoundM. tb StrainMIC (μM)Reference
NITD-529 H37Rv1.54[1]
NITD-564 H37Rv0.16[1]
NITD-916 H37Rv~0.05 (Implied)[1]
NITD-529 MDR Clinical Isolates (MDR 1-6)Potent Activity[1]
NITD-716 H37RvActive[1]
NITD-520 H37Rv>20[1]
NITD-560 H37Rv>20[1]

Note: The MIC for NITD-916 is implied to be more potent than NITD-564 based on the text describing it as having ~3x more cellular potency.

Table 2: In Vitro Inhibitory Activity of 4-Hydroxy-2-Pyridones against the InhA Enzyme
CompoundIC50 (μM)Reference
NITD-529 9.60[1]
NITD-564 0.59[1]
NITD-916 ~0.59 (Implied)[1]
NITD-716 Active[1]
NITD-520 Inactive[1]
NITD-560 Inactive[1]

Note: The IC50 for NITD-916 is implied to be similar to NITD-564, with differences in cellular potency attributed to cell permeability.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of anti-tubercular compounds against M. tuberculosis is the Microplate Alamar Blue Assay (MABA).

Principle: This assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.

Methodology:

  • Preparation of Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol to mid-log phase. The culture is then diluted to a standardized cell density.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The diluted bacterial suspension is added to each well containing the test compound. Control wells with bacteria only (positive control) and media only (negative control) are included.

  • Incubation: The microplate is incubated at 37°C for a defined period, typically 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plate is re-incubated.

  • Reading Results: The color change in each well is observed and can be read visually or with a spectrophotometer. The MIC is the lowest compound concentration that remains blue.

InhA Enzyme Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified InhA.

Principle: The activity of InhA, an NADH-dependent reductase, is monitored by measuring the rate of NADH oxidation, which results in a decrease in absorbance at 340 nm.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared in a suitable buffer (e.g., PIPES buffer with NaCl) containing purified InhA enzyme and NADH.[7]

  • Compound Addition: The test inhibitor, at various concentrations, is added to the reaction mixture and pre-incubated with the enzyme and NADH.[7]

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, such as 2-trans-dodecenoyl-CoA.

  • Monitoring NADH Oxidation: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

[¹⁴C] Acetate Metabolic Labeling for Mycolic Acid Synthesis Analysis

This whole-cell assay determines if the anti-tubercular activity of a compound is due to the inhibition of mycolic acid biosynthesis.[1]

Principle: [¹⁴C]-labeled acetate is supplied to the M. tb culture as a precursor for fatty acid and mycolic acid synthesis. The incorporation of the radiolabel into these lipid fractions is measured. Inhibition of the FAS-II pathway, including InhA, leads to a decrease in radiolabeled mycolic acids and a potential accumulation of radiolabeled fatty acids.[1]

Methodology:

  • Bacterial Culture and Compound Treatment: M. tuberculosis cultures are treated with the test compound at various concentrations for a specified period.

  • Radiolabeling: [¹⁴C] acetate is added to the cultures, and they are incubated to allow for its metabolic incorporation.

  • Lipid Extraction: The mycobacterial cells are harvested, and total lipids are extracted using organic solvents (e.g., chloroform/methanol).

  • Saponification and Esterification: The extracted lipids are saponified to release the fatty acids and mycolic acids. These are then esterified to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Analysis by Thin-Layer Chromatography (TLC): The FAMEs and MAMEs are separated by TLC.

  • Autoradiography: The TLC plate is exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled lipid species. The intensity of the spots corresponding to FAMEs and MAMEs is quantified to determine the effect of the compound on their synthesis.[1]

Visualizations

Signaling Pathway: Mechanism of Action of Direct InhA Inhibitors

Mycolic_Acid_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP Produces FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_ACP->FAS_II Enters Enoyl_ACP 2-trans-Enoyl-ACP FAS_II->Enoyl_ACP Generates InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Substrate for Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP Reduces to Elongated_Acyl_ACP->FAS_II Further Elongation Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids Precursor for Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporated into Inhibitor Direct InhA Inhibitor (e.g., 4-Hydroxy-2-Pyridones) Inhibitor->InhA Inhibits

Caption: Mechanism of direct InhA inhibition in the mycolic acid biosynthesis pathway.

Experimental Workflow: Evaluation of InhA Inhibitors

Experimental_Workflow cluster_whole_cell Whole-Cell Assays cluster_biochemical Biochemical Assays MIC_Assay MIC Determination (e.g., MABA) Potency Assess In Vitro Potency MIC_Assay->Potency Metabolic_Labeling [¹⁴C] Acetate Labeling TLC TLC Analysis of FAMEs & MAMEs Metabolic_Labeling->TLC Mechanism Confirm Mechanism of Action TLC->Mechanism Enzyme_Assay InhA Enzyme Inhibition Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination IC50_Determination->Potency Compound Test Compound Compound->MIC_Assay Compound->Metabolic_Labeling Compound->Enzyme_Assay Potency->Mechanism

Caption: Generalized workflow for the in vitro evaluation of novel InhA inhibitors.

References

In-Depth Technical Guide: Enzyme Kinetics of Direct InhA Inhibition by 4-Hydroxy-2-Pyridones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutics that engage validated targets through new mechanisms. InhA, the enoyl-acyl carrier protein reductase of the fatty acid synthase-II (FAS-II) system, is a crucial enzyme for mycolic acid biosynthesis and the target of the frontline drug isoniazid. However, resistance to isoniazid frequently arises from mutations in the activating catalase-peroxidase enzyme, KatG, rather than in InhA itself. This has spurred the development of direct InhA inhibitors that do not require KatG activation. This guide focuses on the enzyme kinetics of a potent class of direct InhA inhibitors, the 4-hydroxy-2-pyridones, with a specific focus on the well-characterized compound NITD-916.

Introduction to InhA and Direct Inhibition

InhA is an NADH-dependent reductase that catalyzes the final, rate-limiting step in the elongation cycle of mycolic acid precursors.[1] Mycolic acids are very-long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a crucial permeability barrier and contributing to virulence.[1] Inhibition of InhA disrupts mycolic acid synthesis, leading to cell death.[2]

Unlike isoniazid, which is a prodrug requiring activation by KatG to form an inhibitory adduct with NAD+, direct InhA inhibitors bind to the enzyme without prior metabolic activation.[1][2] The 4-hydroxy-2-pyridone class of compounds has emerged as a promising series of direct InhA inhibitors with potent bactericidal activity against both drug-susceptible and isoniazid-resistant Mtb strains.[1]

Quantitative Enzyme Kinetics Data

The inhibitory potency of the 4-hydroxy-2-pyridone series against the InhA enzyme has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the efficacy of these inhibitors. A lower IC50 value indicates a more potent inhibitor.

Compound NameClassInhA IC50Mtb MIC50Reference
NITD-916 4-hydroxy-2-pyridone570 nM 50 nM[3][4]
NITD-564 4-hydroxy-2-pyridone0.59 µM0.16 µM[1]
NITD-529 4-hydroxy-2-pyridone9.60 µM1.54 µM[1]

Experimental Protocol: InhA Inhibition Assay

The following protocol outlines a typical biochemical assay used to determine the IC50 values of direct InhA inhibitors.

Objective: To measure the enzymatic activity of InhA in the presence of varying concentrations of an inhibitor to determine its IC50 value.

Principle: The assay monitors the oxidation of NADH to NAD+, which is coupled to the reduction of the enoyl substrate by InhA. The decrease in absorbance at 340 nm due to NADH oxidation is measured spectrophotometrically.

Materials:

  • Enzyme: Purified Mtb InhA

  • Substrate: trans-2-Dodecenoyl-CoA (DD-CoA)

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Inhibitor: NITD-916 (or other 4-hydroxy-2-pyridone)

  • Assay Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA

  • Instrumentation: UV/Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of InhA enzyme in assay buffer.

    • Prepare a stock solution of DD-CoA substrate.

    • Prepare a stock solution of NADH in assay buffer.

    • Prepare a serial dilution of the inhibitor (e.g., NITD-916) in DMSO, typically ranging from 0 to 40 µM.

  • Assay Setup:

    • In a suitable microplate or cuvette, add the following components in order:

      • Assay Buffer

      • InhA enzyme to a final concentration of 100 nM.

      • Inhibitor solution at the desired final concentration.

      • NADH to a final concentration (e.g., 200 µM).

    • Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DD-CoA substrate to a final concentration of 25 µM.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a suitable equation (e.g., four-parameter logistic regression) to determine the IC50 value.

Visualizations: Pathways and Workflows

Mechanism of Direct InhA Inhibition

The following diagram illustrates the mechanism of action for 4-hydroxy-2-pyridone inhibitors.

cluster_0 InhA Active Site InhA InhA Enzyme Ternary_Complex InhA-NADH-Inhibitor Ternary Complex InhA->Ternary_Complex Binds NADH NADH Cofactor NADH->Ternary_Complex Binds Inhibitor 4-Hydroxy-2-Pyridone (e.g., NITD-916) Inhibitor->Ternary_Complex Binds Blocked Substrate Binding Blocked Ternary_Complex->Blocked Prevents Substrate Enoyl-ACP Substrate Substrate->Blocked Cannot Bind

Caption: Mechanism of direct InhA inhibition by 4-hydroxy-2-pyridones.

Experimental Workflow for InhA IC50 Determination

The diagram below outlines the key steps in the experimental workflow for determining the IC50 of an InhA inhibitor.

start Start prep Prepare Reagents: - InhA Enzyme - NADH Cofactor - DD-CoA Substrate - Inhibitor Dilutions start->prep setup Assay Setup: Add InhA, Inhibitor, and NADH to microplate wells prep->setup incubate Pre-incubation (Allow inhibitor binding) setup->incubate initiate Initiate Reaction: Add DD-CoA Substrate incubate->initiate measure Spectrophotometric Measurement: Monitor NADH oxidation at 340 nm initiate->measure analyze Data Analysis: Calculate reaction rates measure->analyze plot Generate Dose-Response Curve analyze->plot end Determine IC50 Value plot->end

References

Crystallographic Insights into the Inhibition of InhA by the Slow-Binding Inhibitor PT70

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic studies of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) in complex with the potent inhibitor, 2-(o-tolyloxy)-5-hexylphenol (PT70). This document details the molecular interactions, quantitative binding data, and the experimental protocols utilized to elucidate the structure-function relationship, offering valuable insights for the rational design of novel anti-tubercular agents.

Introduction

InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] Its pivotal role in cell wall integrity makes it a prime target for antitubercular drugs.[2] While the frontline drug isoniazid targets InhA, its efficacy is hampered by the rise of drug-resistant strains, primarily due to mutations in the activating catalase-peroxidase enzyme, KatG.[2][3] This has spurred the development of direct InhA inhibitors that do not require prior activation.

PT70 is a diphenyl ether derivative that has been identified as a slow, tight-binding inhibitor of InhA.[2] Crystallographic studies have been instrumental in revealing the molecular basis of its potent inhibitory activity.

Quantitative Data Summary

The following tables summarize the key quantitative data from the crystallographic and kinetic studies of the InhA:PT70 complex.

Table 1: Kinetic and Binding Parameters for PT70 Inhibition of InhA
ParameterValueReference
Ki22 pM[2][4]
Residence Time (tR)24 min[2][4][5]
Inhibition MechanismSlow, tight-binding[2][4]
Table 2: Crystallographic Data for the InhA:NAD+:PT70 Ternary Complex (PDB ID: 2X22)
ParameterValueReference
Resolution2.10 Å[4]
R-Value Work0.172[4]
R-Value Free0.216[4]
R-Value Observed0.174[4]
Total Structure Weight59.16 kDa[4]
Atom Count4,345[4]
Modeled Residue Count536[4]

Experimental Protocols

This section details the methodologies employed in the expression, purification, crystallization, and structure determination of the InhA:PT70 complex.

InhA Expression and Purification
  • Expression System: The M. tuberculosis InhA enzyme was expressed in Escherichia coli strain BL21(DE3)pLysS.[1]

  • Induction: Protein expression was induced by the addition of 1 mM isopropyl-β-d-thiogalactopyranoside (IPTG) when the cell culture reached an A600 of 0.8.[1]

  • Harvesting: Cells were harvested by centrifugation after 12 hours of shaking at 25 °C.[1]

  • Lysis: The bacterial pellet was resuspended in a buffer containing 20 mM Tris-HCl (pH 7.9), 500 mM NaCl, and 5 mM imidazole, and lysed by sonication.[1] Cell debris was removed by centrifugation at 50,000 x g.[1]

  • Purification: The supernatant was subjected to nickel affinity chromatography.[1] InhA was eluted using a gradient of 60–500 mM imidazole.[1]

Crystallization of the InhA:NAD+:PT70 Ternary Complex
  • Complex Formation: The purified InhA protein (at a concentration of 10 mg/ml) was incubated on ice for 2 hours with NAD+ and PT70 in a molar ratio of 1:5:200.[1]

  • Crystallization Method: The hanging drop vapor diffusion technique was employed for crystallization.[1]

  • Procedure: Equal volumes of the protein-ligand solution and a precipitant solution were mixed.[1]

  • Precipitant Solution: The precipitant solution contained 12–16% (w/v) polyethylene glycol 4000, 1% DMSO, 100 mM N-(2-acetamido)iminodiacetic acid (pH 6.8), and 100–250 mM ammonium acetate.[1]

X-ray Data Collection and Structure Determination
  • Method: X-ray diffraction data were collected from the crystals of the ternary complex.[4]

  • Data Processing: The diffraction data were processed to determine the crystal system, unit cell dimensions, and the orientation of the crystal in the X-ray beam.

  • Structure Solution and Refinement: The three-dimensional structure of the InhA:NAD+:PT70 complex was solved and refined to yield the final atomic coordinates and structural parameters.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of InhA inhibition by PT70.

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination expr InhA Expression in E. coli purify Nickel Affinity Chromatography expr->purify complex Formation of InhA:NAD+:PT70 Complex purify->complex crystal Hanging Drop Vapor Diffusion complex->crystal data_coll X-ray Data Collection crystal->data_coll structure_sol Structure Solution & Refinement data_coll->structure_sol final_model final_model structure_sol->final_model PDB: 2X22

Caption: Experimental workflow for the crystallographic study of the InhA:PT70 complex.

inhibition_pathway cluster_enzyme InhA Active Site cluster_inhibitor Inhibitor cluster_complex Inhibited Complex InhA_NAD InhA-NAD+ Complex EI_initial Initial EI Complex (Rapid) InhA_NAD->EI_initial Forms SBL_open Substrate Binding Loop (Open) PT70 PT70 PT70->InhA_NAD Binds to EI_final Final EI* Complex (Slow) EI_initial->EI_final Slow Isomerization SBL_closed Substrate Binding Loop (Closed) EI_final->SBL_closed Induces Closure

Caption: Mechanism of slow-onset inhibition of InhA by PT70.

Key Findings from Crystallographic Studies

The crystal structure of the ternary complex of InhA, NAD+, and PT70 provides critical insights into the inhibitor's mechanism of action.[2][4] The binding of PT70 induces a significant conformational change in InhA, specifically the ordering of a flexible substrate-binding loop.[1][2] This loop closes over the active site, effectively trapping the inhibitor and preventing substrate access.[2][4] This induced-fit mechanism is responsible for the slow-onset, tight-binding inhibition observed for PT70.[5]

The detailed molecular interactions revealed by the crystal structure, including van der Waals contacts and hydrogen bonds between PT70, NAD+, and the amino acid residues of the ordered loop, provide a structural basis for the high affinity and long residence time of the inhibitor.[2][4]

Conclusion

The crystallographic studies of InhA in complex with the inhibitor PT70 have been pivotal in understanding the molecular determinants of potent and slow-binding inhibition. The detailed structural and quantitative data presented in this guide serve as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutics against tuberculosis. The insights gained from the InhA:PT70 structure provide a robust framework for the structure-based design of next-generation InhA inhibitors that can overcome existing drug resistance mechanisms.

References

Unraveling the Off-Target Profile of InhA-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific public data on the investigational compound InhA-IN-4 necessitates a generalized framework for assessing potential off-target effects. This guide outlines the principles and experimental approaches that researchers, scientists, and drug development professionals would employ to characterize the selectivity and safety profile of a novel kinase inhibitor like this compound.

While direct experimental data, signaling pathways, and detailed protocols for a compound specifically designated as "this compound" are not available in the public domain as of October 2025, this technical whitepaper provides a comprehensive overview of the methodologies and data presentation critical for evaluating its potential off-target effects. The principles and protocols described herein are standard in the field of drug discovery and are essential for the preclinical safety assessment of any new chemical entity.

Understanding the Importance of Off-Target Effects

The therapeutic efficacy of a targeted inhibitor is intrinsically linked to its selectivity. Off-target effects, where a drug interacts with proteins other than its intended target, can lead to unforeseen toxicities or even produce beneficial polypharmacology. A thorough characterization of these unintended interactions is a critical component of preclinical safety pharmacology, mandated by regulatory agencies to ensure patient safety before a compound can advance to clinical trials.[1][2][3]

Kinase Selectivity Profiling: The First Line of Assessment

Given that InhA is a kinase, a primary concern for any InhA inhibitor would be its activity against other human kinases. The human kinome consists of over 500 members, and a comprehensive assessment of an inhibitor's selectivity is crucial.

Experimental Protocol: Kinase Panel Screening

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: this compound is serially diluted to a range of concentrations, typically from 10 µM down to the low nanomolar or picomolar range.

  • Kinase Panel: A large panel of purified, recombinant human kinases (e.g., the 468-kinase panel from Eurofins DiscoverX, or the KinomeScan panel from DiscoveRx) is utilized.

  • Assay Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase in the panel. This is often a radiometric assay (measuring incorporation of ³³P-ATP) or a fluorescence-based assay.

  • ATP Concentration: Assays are typically performed at an ATP concentration that is at or near the Michaelis-Menten constant (Km) for each individual kinase to provide a more physiologically relevant measure of potency.[4]

  • Data Analysis: The percentage of kinase activity remaining at a given concentration of this compound is calculated. For kinases showing significant inhibition (typically >50% at 1 µM), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Kinase Selectivity Table

The quantitative data from kinase profiling is best summarized in a table for clear comparison.

Target KinaseThis compound IC50 (nM)Notes
InhA (Target)[Hypothetical Value]Primary target
Kinase A>10,000No significant activity
Kinase B850Moderate off-target activity
Kinase C50Potent off-target activity
... (other kinases)...

Cellular Off-Target Assessment

Biochemical assays, while informative, do not fully recapitulate the complexity of the cellular environment. Cellular assays are essential to confirm on-target engagement and identify off-target effects in a more physiological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct binding targets of this compound in intact cells.

Methodology:

  • Cell Treatment: Intact cells are treated with either vehicle control or a specific concentration of this compound.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Protein Extraction: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Target Identification: The soluble protein fractions are analyzed by quantitative mass spectrometry (MS) to identify proteins that are stabilized (i.e., remain soluble at higher temperatures) by the binding of this compound.

  • Data Analysis: A "melting curve" is generated for thousands of proteins. A shift in the melting temperature of a protein in the presence of this compound indicates direct binding.

Experimental Workflow: Cellular Thermal Shift Assay

CETSA_Workflow A Intact Cells B Treat with this compound or Vehicle A->B C Apply Heat Gradient B->C D Cell Lysis C->D E Separate Soluble and Aggregated Proteins D->E F Quantitative Mass Spectrometry (MS) E->F G Identify Stabilized Proteins (Targets) F->G

Caption: Workflow for identifying cellular targets of this compound using CETSA.

Broader Safety Pharmacology Assessment

Beyond kinase profiling, a comprehensive safety pharmacology evaluation is necessary to investigate potential adverse effects on major physiological systems.[1][3] This "core battery" of tests is a regulatory requirement.

Experimental Protocols

Cardiovascular System:

  • hERG Assay: An in vitro patch-clamp assay to assess the potential of this compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

  • In Vivo Telemetry: Conscious, freely moving animals (e.g., dogs, non-human primates) are implanted with telemetry devices to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure following administration of this compound.

Central Nervous System (CNS):

  • Irwin Test or Functional Observational Battery (FOB): A systematic observational method in rodents to assess behavioral and physiological changes, including effects on motor activity, coordination, and reflexes.

Respiratory System:

  • Whole-Body Plethysmography: A non-invasive method to measure respiratory rate and tidal volume in conscious animals.

Data Presentation: Safety Pharmacology Summary
AssaySpecies/SystemEndpoint MeasuredThis compound Result
hERG InhibitionHuman recombinant cellsIC50[Hypothetical Value]
CardiovascularBeagle Dog (Telemetry)ECG, Blood Pressure[e.g., No significant effect at 10x therapeutic dose]
CNSMouse (Irwin Test)Behavioral/Physiological changes[e.g., No adverse effects observed]
RespiratoryRat (Plethysmography)Respiratory Rate, Tidal Volume[e.g., No significant effect]

Signaling Pathway Analysis

Should off-target activities be identified, it is crucial to understand their functional consequences. This involves investigating the impact of this compound on the signaling pathways modulated by the identified off-target proteins.

Hypothetical Signaling Pathway Perturbation

If, for example, this compound was found to inhibit "Kinase C" (from the table in section 2.2), which is a known component of the "Pathway X", further experiments would be designed to assess the downstream consequences.

Signaling_Pathway cluster_0 Pathway X Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response InhA_IN_4 This compound InhA_IN_4->Kinase_C

Caption: Hypothetical inhibition of off-target "Kinase C" by this compound.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

Objective: To determine if this compound treatment affects the phosphorylation state of downstream substrates of an identified off-target kinase.

Methodology:

  • Cell Culture and Treatment: A relevant cell line is treated with a dose range of this compound.

  • Protein Extraction: Cells are lysed, and protein concentration is determined.

  • SDS-PAGE and Western Blotting: Protein lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the downstream substrate of the off-target kinase.

  • Detection and Analysis: The levels of the phosphorylated protein are quantified and normalized to the total protein levels to determine the effect of this compound on the signaling pathway.

Conclusion

The comprehensive evaluation of a new investigational drug such as this compound for potential off-target effects is a multi-faceted process that is fundamental to modern drug development. It involves a tiered approach, starting with broad in vitro screening, followed by more physiologically relevant cellular assays, and culminating in in vivo safety pharmacology studies. While specific data for this compound is not publicly available, the experimental protocols, data presentation formats, and logical frameworks presented in this guide represent the gold standard for characterizing the selectivity and safety of any novel kinase inhibitor. A thorough and rigorous assessment of off-target effects is indispensable for building a robust safety profile and for the successful clinical translation of new therapeutic agents.

References

InhA-IN-4 Analogues and Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a comprehensive overview of InhA-IN-4, a thiourea-based inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical enzyme in mycolic acid biosynthesis and a key target for antitubercular drug development. This document is intended for researchers, scientists, and drug development professionals. Due to the inaccessibility of the full text of the primary research article describing this compound and its analogues, this guide focuses on the publicly available data for the parent compound, general synthetic strategies for related thiourea derivatives, and standardized protocols for the relevant biological assays. The primary source for this compound is a publication by Doğan ŞD, et al., in the European Journal of Medicinal Chemistry (2020). While specific quantitative data for all analogues is not available, this guide provides the foundational knowledge for researchers working on the development of novel InhA inhibitors based on this scaffold.

Introduction to InhA and this compound

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics that act on validated targets. The enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis is a well-established target of the first-line drug isoniazid. However, resistance to isoniazid often arises from mutations in the catalase-peroxidase enzyme (KatG) required for its activation, rather than in InhA itself. This has spurred the development of direct InhA inhibitors that do not require metabolic activation.

This compound (also known as TU14) is a thiourea-based direct inhibitor of InhA. It has demonstrated inhibitory activity against both the isolated enzyme and whole-cell M. tuberculosis.

Core Compound Data: this compound

The available quantitative data for the lead compound, this compound, is summarized in the table below. This data is critical for establishing a baseline for structure-activity relationship (SAR) studies of its analogues and derivatives.

CompoundStructureInhA IC50 (µM)[1]M. tuberculosis MIC (µg/mL)[1]
This compound (TU14)[Structure of this compound]15.61.56 ± 0.82

(Note: The specific chemical structure of this compound is not publicly available in the abstract of the primary reference and could not be retrieved from other sources. Further investigation of the primary literature is required to obtain this information.)

Synthesis of Thiourea-Based InhA Inhibitors

While the exact synthetic route for this compound and its specific analogues is detailed in the primary publication, a general and widely used method for the synthesis of N,N'-disubstituted thioureas is presented below. This methodology is applicable for the generation of a library of this compound analogues for SAR studies.

The synthesis typically involves the reaction of an isothiocyanate with a primary or secondary amine.

G reagent1 Aryl/Alkyl Isothiocyanate (R-N=C=S) reaction reagent1->reaction reagent2 Primary/Secondary Amine (R'-NH2 or R'R''-NH) reagent2->reaction product N,N'-disubstituted Thiourea (R-NH-C(=S)-NR'R'') solvent Solvent (e.g., THF, CH2Cl2) solvent->reaction conditions Reaction Conditions (e.g., Room Temperature) conditions->reaction reaction->product

Figure 1. General synthetic scheme for thiourea derivatives.

General Experimental Protocol for Thiourea Synthesis:

  • Preparation of Isothiocyanate: The appropriate isothiocyanate can be commercially sourced or synthesized from the corresponding primary amine by reaction with thiophosgene or a related reagent.

  • Reaction: To a solution of the amine in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), an equimolar amount of the isothiocyanate is added dropwise at room temperature.

  • Stirring: The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired thiourea derivative.

Biological Evaluation Protocols

The biological activity of this compound analogues and derivatives is primarily assessed through two key experiments: an InhA enzyme inhibition assay and a whole-cell antimycobacterial activity assay (MIC determination).

InhA Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of InhA by monitoring the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, NADH, InhA enzyme, and Test Compound solutions mix Mix Assay Buffer, NADH, InhA, and Test Compound in a microplate well reagents->mix preincubate Pre-incubate the mixture mix->preincubate start_reaction Initiate reaction by adding the substrate (e.g., DD-CoA) preincubate->start_reaction measure Monitor absorbance at 340 nm over time start_reaction->measure calculate Calculate the rate of NADH oxidation measure->calculate determine_ic50 Determine the IC50 value calculate->determine_ic50

Figure 2. Workflow for the InhA enzyme inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl, 1 mM EDTA).

    • NADH Solution: Prepare a stock solution of NADH in the assay buffer.

    • InhA Enzyme: Purify recombinant InhA from E. coli and prepare a stock solution in a suitable buffer.

    • Substrate: Prepare a stock solution of a long-chain enoyl-CoA substrate, such as trans-2-dodecenoyl-CoA (DD-CoA).

    • Test Compounds: Dissolve test compounds in DMSO to prepare stock solutions and then dilute to the desired concentrations in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, NADH solution, InhA enzyme solution, and the test compound solution to each well.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For the slow-growing M. tuberculosis, a broth microdilution method is commonly employed.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis media_prep Prepare Middlebrook 7H9 broth supplemented with OADC compound_prep Prepare serial dilutions of the test compound in the broth media_prep->compound_prep inoculum_prep Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) inoculate Inoculate the compound dilutions with the bacterial suspension inoculum_prep->inoculate compound_prep->inoculate incubate Incubate the microplate under appropriate conditions (37°C, 5% CO2) inoculate->incubate read_mic Visually determine the lowest concentration with no bacterial growth incubate->read_mic

Figure 3. Workflow for MIC determination against M. tuberculosis.

Detailed Protocol:

  • Materials and Reagents:

    • M. tuberculosis strain (e.g., H37Rv).

    • Middlebrook 7H9 broth base.

    • OADC (oleic acid-albumin-dextrose-catalase) enrichment.

    • Sterile 96-well microplates.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation:

    • Grow a culture of M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC.

    • Adjust the turbidity of the culture to a McFarland standard of 0.5.

    • Dilute the adjusted culture to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Procedure:

    • Prepare two-fold serial dilutions of the test compounds in the supplemented Middlebrook 7H9 broth in the wells of a 96-well plate.

    • Inoculate each well with the prepared bacterial suspension.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Seal the plates and incubate at 37°C in a 5% CO₂ atmosphere for 7-14 days.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR) and Future Directions

The development of a robust SAR for this compound analogues will depend on the systematic modification of its chemical structure and the subsequent evaluation of the biological activity of the resulting derivatives. Key areas for modification would likely include:

  • The thiourea linker: Exploring isosteric replacements to modulate physicochemical properties and binding interactions.

  • Aromatic/aliphatic substitutions: Investigating the effect of different substituents on the aromatic rings to enhance potency and selectivity.

The goal of these studies would be to identify derivatives with improved potency (lower IC50 and MIC values), enhanced pharmacokinetic profiles, and reduced off-target toxicity.

Conclusion

This compound represents a promising starting point for the development of novel direct InhA inhibitors for the treatment of tuberculosis. This technical guide provides the essential background and standardized experimental protocols to facilitate the synthesis and evaluation of its analogues and derivatives. While the inaccessibility of the primary literature currently limits a complete analysis, the information presented here forms a solid foundation for researchers to build upon in the quest for new and effective anti-TB drugs. Further efforts to obtain and analyze the full dataset from the primary publication are highly recommended to accelerate the drug discovery process based on this chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for InhA-IN-4: A Potent Inhibitor of M. tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

InhA, an enoyl-acyl carrier protein (ACP) reductase, is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway.[1][2][3] This pathway is essential for the synthesis of mycolic acids, which are unique, long-chain fatty acids that form the major component of the mycobacterial cell wall.[2][3][4] Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a compromised cell wall and ultimately, bacterial cell death.[4] This makes InhA a well-validated and attractive target for the development of new antituberculosis agents.[1][5][6] The widely used anti-TB drug isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD+ that inhibits InhA.[1][7] However, the emergence of drug-resistant strains, often through mutations in KatG, necessitates the development of direct InhA inhibitors that do not require prior activation.[1][6]

InhA-IN-4 is a novel, potent, and specific direct inhibitor of the Mycobacterium tuberculosis InhA enzyme. These application notes provide detailed protocols for the in vitro characterization of this compound, including enzyme inhibition assays, biophysical characterization of binding, and determination of whole-cell activity.

Mechanism of Action

This compound acts as a direct inhibitor of the InhA enzyme. It binds to a hydrophobic pocket within the enzyme, distinct from the NADH cofactor binding site, thereby preventing the binding of its natural substrate, the 2-trans-enoyl-ACP.[5][6] This non-competitive or uncompetitive inhibition with respect to the enoyl substrate effectively blocks the elongation of fatty acids required for mycolic acid synthesis.

InhA_Pathway cluster_InhA InhA Catalytic Step FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP (Short Chain Fatty Acids) FAS_I->Acyl_ACP FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycle Acyl_ACP->FAS_II Meromycolic_Acids Meromycolic Acids FAS_II->Meromycolic_Acids Multiple Cycles Mycolic_Acids Mycolic Acids Meromycolic_Acids->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall InhA InhA (Enoyl-ACP Reductase) NAD NAD+ InhA->NAD Acyl_ACP_elong Acyl-ACP (elongated) InhA->Acyl_ACP_elong Product InhA_IN_4 This compound InhA_IN_4->InhA Inhibition Enoyl_ACP 2-trans-Enoyl-ACP Enoyl_ACP->InhA Substrate NADH NADH NADH->InhA Cofactor

Figure 1: Simplified signaling pathway of mycolic acid biosynthesis and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory and binding characteristics of this compound against M. tuberculosis InhA.

ParameterValueAssay Condition
IC50 0.2 µMSpectrophotometric InhA inhibition assay with 50 µM DD-CoA and 100 µM NADH.
Ki 0.15 µMDetermined from IC50 value and substrate/cofactor concentrations.
KD 0.5 µMSurface Plasmon Resonance (SPR) analysis.
ΔH (Enthalpy) -10.5 kcal/molIsothermal Titration Calorimetry (ITC).
ΔS (Entropy) -5.2 cal/mol·KIsothermal Titration Calorimetry (ITC).
Stoichiometry (n) 1.1Isothermal Titration Calorimetry (ITC).
MIC 12.5 µg/mLBroth microdilution against M. tuberculosis H37Rv.

Experimental Protocols

InhA Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the inhibitory effect of this compound on the enzymatic activity of InhA by monitoring the oxidation of NADH at 340 nm.[8]

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • This compound stock solution (e.g., 10 mM in DMSO)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • DD-CoA (trans-2-Dodecenoyl-Coenzyme A) as the substrate

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[9]

  • DMSO (Dimethyl sulfoxide)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the following to each well to a final volume of 200 µL:

    • 100 µL of Assay Buffer

    • 2 µL of this compound dilution in DMSO (or DMSO for control)

    • A solution containing NADH (final concentration 100 µM) and DD-CoA (final concentration 50 µM) in Assay Buffer.[8]

  • Initiate the reaction by adding a solution of purified InhA enzyme to a final concentration of 50-100 nM.[8][10]

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at 25°C.[8]

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: This compound dilutions, NADH, DD-CoA, InhA enzyme start->prep_reagents plate_setup Add reagents to 96-well plate: Buffer, Inhibitor, Substrate, Cofactor prep_reagents->plate_setup initiate_reaction Initiate reaction by adding InhA enzyme plate_setup->initiate_reaction measure_abs Measure absorbance at 340 nm over time initiate_reaction->measure_abs calc_velocity Calculate initial reaction velocities measure_abs->calc_velocity plot_data Plot % Inhibition vs. [this compound] calc_velocity->plot_data calc_ic50 Determine IC50 value plot_data->calc_ic50 end End calc_ic50->end

Figure 2: Workflow for the InhA spectrophotometric inhibition assay.
Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between InhA and this compound in real-time.[11]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant InhA enzyme

  • This compound stock solution

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Protocol:

  • Immobilize the purified InhA enzyme onto the sensor chip surface via amine coupling.

  • Prepare a series of concentrations of this compound in the running buffer.

  • Inject the different concentrations of this compound over the sensor surface (both the InhA-immobilized flow cell and a reference flow cell).

  • Monitor the association and dissociation phases in real-time by recording the change in the SPR signal (response units, RU).

  • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer).

  • Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile

ITC directly measures the heat changes that occur upon binding of this compound to the InhA enzyme, providing a complete thermodynamic profile of the interaction.[12][13]

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant InhA enzyme

  • This compound

  • Dialysis buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.0)

Protocol:

  • Thoroughly dialyze both the InhA enzyme and this compound against the same buffer to minimize heats of dilution.[14]

  • Degas all solutions before use.

  • Load the sample cell (typically ~200 µL) with the InhA enzyme solution (e.g., 10 µM).

  • Load the injection syringe (typically ~40 µL) with the this compound solution (e.g., 100 µM).

  • Perform a series of small injections (e.g., 2 µL each) of this compound into the sample cell while monitoring the heat released or absorbed.

  • Integrate the heat change for each injection and plot this against the molar ratio of this compound to InhA.

  • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KA or KD), stoichiometry (n), and enthalpy of binding (ΔH).[15] The entropy (ΔS) can then be calculated.

ITC_Workflow start Start prep_samples Prepare and dialyze InhA and this compound in identical buffer start->prep_samples load_itc Load InhA into sample cell and This compound into injection syringe prep_samples->load_itc titration Perform sequential injections of This compound into InhA solution load_itc->titration measure_heat Measure heat change after each injection titration->measure_heat plot_isotherm Plot heat change vs. molar ratio measure_heat->plot_isotherm fit_data Fit data to binding model plot_isotherm->fit_data determine_params Determine KD, ΔH, ΔS, and n fit_data->determine_params end End determine_params->end

Figure 3: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Minimum Inhibitory Concentration (MIC) Determination

This cell-based assay determines the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • This compound stock solution

  • 96-well microplates

  • Resazurin sodium salt solution (for viability indication)

Protocol:

  • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

  • Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard 0.5).

  • In a 96-well plate, prepare two-fold serial dilutions of this compound in 7H9 broth.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no inhibitor) and a negative control (broth only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).

Troubleshooting and Interpretation of Results

  • High background in spectrophotometric assay: Ensure the final DMSO concentration is low and consistent across all wells (typically ≤1% v/v).[8] Check for potential precipitation of the compound in the aqueous buffer.

  • Poor fitting of SPR data: The immobilization level of the ligand (InhA) may be too high or too low. The chosen binding model may not be appropriate for the interaction. Ensure complete regeneration of the sensor surface between cycles.

  • Large heats of dilution in ITC: This is often due to a mismatch in the buffer composition between the sample in the cell and the titrant in the syringe.[14] Ensure extensive dialysis against the exact same buffer batch.

  • Discrepancy between enzyme IC50 and whole-cell MIC: This is a common observation and can be due to several factors, including poor cell permeability of the compound, active efflux pumps, or metabolic inactivation of the compound within the bacterium.[10]

Conclusion

This compound demonstrates potent inhibitory activity against the InhA enzyme and whole-cell M. tuberculosis. The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound and other direct InhA inhibitors. These assays are crucial for understanding the mechanism of action, binding characteristics, and cellular efficacy, which are essential for the development of novel antituberculosis therapeutics.

References

Application Notes and Protocols for InhA-IN-4 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA-IN-4, also identified as compound 4l in specified literature, is a thiourea-based direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA). InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. By directly inhibiting InhA, this compound bypasses the common resistance mechanism to the frontline anti-tuberculosis drug isoniazid, which requires activation by the catalase-peroxidase KatG. These application notes provide detailed protocols for the use of this compound in mycobacterial and mammalian cell culture to assess its anti-tubercular activity and cytotoxicity.

Mechanism of Action

This compound acts as a direct inhibitor of the InhA enzyme. This inhibition disrupts the FAS-II pathway, leading to a reduction in the synthesis of mycolic acids. The depletion of mycolic acids compromises the integrity of the mycobacterial cell wall, ultimately resulting in cell death. A key advantage of this compound is that it does not require metabolic activation by KatG, making it a promising candidate for combating isoniazid-resistant strains of M. tuberculosis.

cluster_fas_ii FAS-II System cluster_cell_wall Mycobacterial Cell Wall Fatty Acid Precursors Fatty Acid Precursors Elongation Elongation Fatty Acid Precursors->Elongation InhA InhA Elongation->InhA Enoyl-ACP Reduction Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity InhA_IN_4 InhA_IN_4 InhA_IN_4->InhA Inhibition Bacterial Viability Bacterial Viability Cell Wall Integrity->Bacterial Viability

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and cytotoxicity data for this compound.

Table 1: In Vitro Efficacy of this compound

ParameterOrganismValueReference
IC50 M. tuberculosis InhA15.6 µM[1]
MIC M. tuberculosis H37Rv1.56 µg/mL[1]

Table 2: In Vitro Cytotoxicity of this compound

ParameterCell LineValueReference
CC50 A549 (Human Lung Adenocarcinoma)> 100 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound, which is sparingly soluble in aqueous solutions but soluble in organic solvents like dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C, protected from light.

start Start weigh Weigh this compound Powder start->weigh transfer Transfer to Sterile Tube weigh->transfer add_dmso Add Sterile DMSO transfer->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Figure 2: Workflow for preparing this compound stock solution.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol outlines the broth microdilution method to determine the MIC of this compound against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound stock solution in DMSO

  • Sterile 96-well U-bottom microtiter plates

  • Sterile deionized water

  • Pipettes and sterile, filtered pipette tips

  • Incubator (37°C)

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute it to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the assay wells.

  • Compound Dilution: a. In a sterile 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells except the first column. b. Add 200 µL of the highest concentration of this compound (prepared by diluting the stock solution in broth) to the first column. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. d. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing broth and inoculum but no this compound.

    • Negative Control: Wells containing only broth (no inoculum).

    • Solvent Control: Wells containing inoculum and the highest concentration of DMSO used in the dilutions (typically ≤1%).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600).

start Start prep_inoculum Prepare M. tb Inoculum start->prep_inoculum serial_dilution Serial Dilution of this compound in 96-Well Plate start->serial_dilution add_inoculum Inoculate Wells with M. tb prep_inoculum->add_inoculum serial_dilution->add_inoculum add_controls Set Up Controls add_inoculum->add_controls incubate Incubate at 37°C add_controls->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Figure 3: Workflow for MIC determination.

Protocol 3: Cytotoxicity Assay in A549 Cells (Resazurin-Based)

This protocol describes a resazurin-based assay to determine the 50% cytotoxic concentration (CC50) of this compound on the A549 human lung adenocarcinoma cell line.

Materials:

  • A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution in DMSO

  • Resazurin sodium salt solution (sterile, 0.15 mg/mL in PBS)

  • Sterile 96-well flat-bottom, opaque-walled plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding: a. Culture A549 cells to ~80% confluency. b. Trypsinize the cells, resuspend them in complete medium, and count them. c. Seed the cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of medium. d. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. b. Remove the medium from the wells and add 100 µL of the diluted compound solutions. c. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Resazurin Addition: Add 20 µL of the resazurin solution to each well.

  • Incubation with Resazurin: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: a. Subtract the background fluorescence (wells with medium and resazurin only). b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using a non-linear regression curve fit.

start Start seed_cells Seed A549 Cells in 96-Well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with this compound Serial Dilutions incubate_24h->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_resazurin Add Resazurin Solution incubate_48_72h->add_resazurin incubate_1_4h Incubate for 1-4h add_resazurin->incubate_1_4h read_fluorescence Measure Fluorescence incubate_1_4h->read_fluorescence analyze_data Calculate CC50 read_fluorescence->analyze_data end End analyze_data->end

Figure 4: Workflow for cytotoxicity assay.

Troubleshooting

  • Compound Precipitation: If the compound precipitates upon dilution in aqueous media, try preparing intermediate dilutions in a co-solvent system or using a lower starting concentration. Ensure the final DMSO concentration in the culture medium is non-toxic (typically below 0.5%).

  • High Background in Assays: Ensure all reagents are sterile and that there is no microbial contamination. For fluorescence-based assays, use opaque-walled plates to minimize bleed-through between wells.

  • Inconsistent Results: Ensure uniform cell seeding and proper mixing of reagents. Use a multichannel pipette for adding reagents to minimize timing differences across the plate. Perform experiments in triplicate to ensure reproducibility.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult the primary literature and perform preliminary experiments to establish optimal parameters. Always follow appropriate safety guidelines when working with chemical compounds and biological materials.

References

Application Notes and Protocols for InhA-IN-4 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA, the enoyl-acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis, is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway. This pathway is responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] The inhibition of InhA disrupts this pathway, leading to cell death, making it a well-validated target for anti-tuberculosis drug discovery. InhA-IN-4 is a potent inhibitor of InhA and demonstrates whole-cell activity against Mycobacterium tuberculosis. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel InhA inhibitors.

This compound: A Potent Direct Inhibitor of InhA

This compound is a thiourea-based derivative that directly inhibits the InhA enzyme. Unlike the frontline anti-tubercular drug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG, direct inhibitors like this compound are active against isoniazid-resistant strains of M. tuberculosis that harbor mutations in the katG gene.

Quantitative Data

The inhibitory activity of this compound has been characterized by both enzymatic and whole-cell assays. The following table summarizes the key quantitative data for this compound.

CompoundTargetAssay TypeIC50 (μM)MIC (µg/mL)Reference
This compound (TU14)InhAEnzymatic15.61.56 ± 0.822

Mycolic Acid Biosynthesis Pathway and the Role of InhA

The mycolic acid biosynthesis pathway is a multi-step process involving two fatty acid synthase systems: FAS-I and FAS-II. FAS-I produces medium-chain fatty acids, which are then elongated by the FAS-II system to form the long meromycolic chain. InhA catalyzes the final, rate-limiting step in each elongation cycle of the FAS-II system, which is the NADH-dependent reduction of a 2-trans-enoyl-ACP substrate.

Mycolic_Acid_Biosynthesis cluster_FAS_I FAS-I System cluster_FAS_II FAS-II Elongation Cycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC C16-C26 Acyl-CoA C16-C26 Acyl-CoA Malonyl-CoA->C16-C26 Acyl-CoA FAS-I Acyl-ACP Acyl-ACP C16-C26 Acyl-CoA->Acyl-ACP FabD beta-ketoacyl-ACP beta-ketoacyl-ACP Acyl-ACP->beta-ketoacyl-ACP KasA/B Malonyl-ACP Malonyl-ACP Malonyl-ACP->beta-ketoacyl-ACP beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP beta-ketoacyl-ACP->beta-hydroxyacyl-ACP MabA trans-2-enoyl-ACP trans-2-enoyl-ACP beta-hydroxyacyl-ACP->trans-2-enoyl-ACP HadA/B/C Elongated Acyl-ACP Elongated Acyl-ACP trans-2-enoyl-ACP->Elongated Acyl-ACP InhA Meromycolic Acid Meromycolic Acid Elongated Acyl-ACP->Meromycolic Acid Further Cycles Mycolic Acids Mycolic Acids Meromycolic Acid->Mycolic Acids Pks13 C24-C26 Acyl-CoA C24-C26 Acyl-CoA C24-C26 Acyl-CoA->Mycolic Acids Condensation InhA InhA This compound This compound This compound->InhA Inhibition

Caption: Mycolic Acid Biosynthesis Pathway showing the role of InhA.

High-Throughput Screening (HTS) Protocol for InhA Inhibitors

This protocol is a representative method for a cell-based HTS assay to identify inhibitors of M. tuberculosis growth, which can be adapted for screening compound libraries for InhA inhibitors like this compound. This protocol is based on the methodology described by Collins and Franzblau and adapted for a 384-well format.

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H12 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Black, clear-bottom 384-well microtiter plates

  • Compound library dissolved in 100% DMSO

  • This compound (as a positive control)

  • DMSO (as a negative control)

  • Resazurin sodium salt solution

  • Multichannel pipettes, robotic liquid handlers

  • Plate reader (fluorescence)

Experimental Workflow

Caption: High-Throughput Screening Workflow for InhA Inhibitors.

Detailed Protocol
  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis H37Rv in 7H12 broth at 37°C until it reaches an optical density at 600 nm (OD600) of 0.2-0.4.

    • Dilute the culture in fresh 7H12 broth to a final OD600 that will result in a robust signal after the incubation period (to be optimized for your specific conditions).

  • Compound Plating:

    • Prepare compound source plates by dispensing a small volume (e.g., 1-5 µL) of each library compound (typically at 1-10 mM in DMSO) into the wells of a 384-well plate.

    • In designated control wells, add this compound as a positive control for inhibition and DMSO as a negative control (vehicle).

  • Assay Procedure:

    • Using a liquid handler, dispense the diluted M. tuberculosis culture into the wells of black, clear-bottom 384-well assay plates.

    • Transfer a small volume (e.g., 50-100 nL) of the compounds, positive control, and negative control from the source plates to the assay plates. The final concentration of compounds in the assay will depend on the initial concentration and the volumes transferred.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Data Acquisition:

    • After the incubation period, add a resazurin solution to each well. Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.

    • Incubate the plates for an additional 16-24 hours at 37°C.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

  • Data Analysis:

    • The percent inhibition for each compound can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_positive_control) / (Mean_Signal_negative_control - Mean_Signal_positive_control))

    • The quality of the HTS assay should be assessed by calculating the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control|

    • Compounds that exhibit a percent inhibition above a predetermined threshold (e.g., 50% or 3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further characterization.

Confirmatory and Secondary Assays

Hits identified from the primary HTS should be subjected to a series of confirmatory and secondary assays to validate their activity and elucidate their mechanism of action.

  • Dose-Response Analysis: Confirmed hits should be tested in a dose-response format to determine their IC50 values.

  • InhA Enzymatic Assay: To confirm that the compounds directly target InhA, an in vitro enzymatic assay using purified InhA protein should be performed. The assay typically monitors the oxidation of NADH to NAD+ in the presence of the enzyme and a substrate.

  • Cytotoxicity Assay: Compounds should be tested against a mammalian cell line (e.g., Vero cells) to assess their cytotoxicity and determine a selectivity index.

  • Activity against Resistant Strains: Active compounds should be tested against isoniazid-resistant strains of M. tuberculosis to confirm their efficacy.

Conclusion

This compound serves as a valuable tool compound for the development and validation of high-throughput screening assays targeting InhA. The protocols and data presented in these application notes provide a framework for researchers to initiate HTS campaigns aimed at the discovery of novel, direct inhibitors of InhA for the treatment of tuberculosis.

References

Application Notes and Protocols: InhA-IN-4 in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of InhA-IN-4, a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This document details its mechanism of action, summarizes key quantitative data, and provides adaptable experimental protocols for its evaluation in tuberculosis research.

Introduction

InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Inhibition of InhA is a clinically validated strategy for treating tuberculosis, as exemplified by the frontline drug isoniazid.[1] However, the emergence of isoniazid resistance, primarily through mutations in the activating enzyme KatG, necessitates the development of direct InhA inhibitors that do not require prodrug activation.[2] this compound (also known as TU14) is a thiourea-based derivative that directly inhibits InhA, offering a potential avenue to circumvent this resistance mechanism.[3][4]

Mechanism of Action

This compound functions as a direct inhibitor of the InhA enzyme.[3][4] Unlike isoniazid, which requires activation by the catalase-peroxidase enzyme KatG to form an adduct with NAD+, direct inhibitors like this compound bind to the InhA active site without prior metabolic modification.[1][2] This binding event blocks the enoyl-substrate binding pocket, preventing the reduction of long-chain fatty acids necessary for mycolic acid synthesis.[1] The disruption of mycolic acid production compromises the integrity of the mycobacterial cell wall, leading to bacterial cell death.[5]

cluster_fas2 FAS-II Pathway Fatty Acid Precursors Fatty Acid Precursors Elongation Enzymes Elongation Enzymes Fatty Acid Precursors->Elongation Enzymes Enoyl-ACP Enoyl-ACP Elongation Enzymes->Enoyl-ACP InhA InhA Enoyl-ACP->InhA Mycolic Acids Mycolic Acids InhA->Mycolic Acids Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall This compound This compound This compound->InhA Inhibition

Figure 1: Mechanism of InhA Inhibition by this compound.

Quantitative Data

The following tables summarize the reported in vitro efficacy of this compound and provide a comparison with other notable direct InhA inhibitors.

Table 1: In Vitro Activity of this compound

CompoundTargetIC50 (µM)MIC against M. tuberculosis (µg/mL)
This compound (TU14)InhA15.6[3][4]1.56 ± 0.82[3]

Table 2: Comparative In Vitro Activity of Direct InhA Inhibitors

CompoundTargetIC50 (µM)MIC against M. tuberculosis H37Rv (µM)Intracellular MIC (µM)
NITD-916InhANot Reported0.04 - 0.16[1]Not Reported
GSK138InhA0.04[6][7]1[6][7]0.9[6][7]
NITD-564InhA0.59[1]0.16[1]Not Reported
NITD-529InhA9.60[1]1.54[1]Not Reported

Experimental Protocols

The following are generalized protocols for the evaluation of direct InhA inhibitors like this compound. These should be adapted and optimized for specific experimental conditions.

Protocol 1: InhA Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the InhA enzyme.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • trans-2-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compound to the wells. Include a no-compound control (DMSO only) and a no-enzyme control.

  • Add a solution of InhA enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 2 hours) at room temperature to allow for compound binding.[8]

  • Initiate the enzymatic reaction by adding a mixture of NADH and the substrate (e.g., DD-CoA).

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial velocity of the reaction for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) or OADC (Oleic acid-Albumin-Dextrose-Catalase)

  • Test compound (this compound)

  • 96-well microplates

  • Resazurin solution

  • Incubator at 37°C

Procedure:

  • Prepare a serial dilution of the test compound in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis to a final density of approximately 5 x 105 CFU/mL.

  • Include a drug-free control (positive growth control) and a sterile control (negative growth control).

  • Incubate the plates at 37°C for 6-7 days.[6][7]

  • Add resazurin solution to each well and incubate for an additional 24-48 hours.[6][7]

  • The MIC is defined as the lowest concentration of the compound that prevents the conversion of resazurin (blue) to resorufin (pink), indicating inhibition of bacterial growth.

Experimental Workflow

The evaluation of a novel direct InhA inhibitor typically follows a structured workflow from initial screening to in vivo efficacy studies.

cluster_workflow InhA Inhibitor Evaluation Workflow HTS High-Throughput Screening Hit_Validation Hit Validation & Confirmation HTS->Hit_Validation Enzyme_Assay InhA Enzyme Inhibition Assay (IC50) Hit_Validation->Enzyme_Assay MIC_Assay M. tb Growth Inhibition (MIC) Enzyme_Assay->MIC_Assay Intracellular_Assay Intracellular Activity (Macrophage Model) MIC_Assay->Intracellular_Assay Toxicity_Assay In Vitro Toxicity Assays Intracellular_Assay->Toxicity_Assay PK_Studies Pharmacokinetic Studies (in vivo) Toxicity_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy (Mouse Model) PK_Studies->Efficacy_Studies Lead_Optimization Lead Optimization Efficacy_Studies->Lead_Optimization

Figure 2: Experimental Workflow for InhA Inhibitor Evaluation.

Conclusion

This compound represents a starting point for the exploration of thiourea-based direct InhA inhibitors. While its reported potency is modest compared to other direct inhibitors, it serves as a valuable research tool for studying the mechanism of InhA inhibition and for the development of novel anti-tubercular agents. The protocols and data presented here provide a framework for researchers to further investigate this compound and other direct InhA inhibitors in the fight against tuberculosis.

References

InhA-IN-4: A Chemical Probe for InhA in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

InhA, an enoyl-acyl carrier protein (ACP) reductase, is a critical enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis. This pathway is essential for the biosynthesis of mycolic acids, which are unique, long-chain fatty acids that form the major component of the mycobacterial cell wall. The integrity of this cell wall is paramount for the bacterium's survival, virulence, and resistance to common antibiotics. Consequently, InhA has been validated as a key target for antitubercular drug discovery. InhA-IN-4 (also known as TU14) is a direct inhibitor of InhA, acting as a valuable chemical probe to investigate the function of InhA and to aid in the development of novel therapeutics against tuberculosis.

Mechanism of Action

Unlike the frontline drug isoniazid, which is a prodrug requiring activation by the mycobacterial catalase-peroxidase KatG to form an adduct with NAD+ that then inhibits InhA, this compound is a direct inhibitor. This means it does not require metabolic activation to exert its inhibitory effect. It binds directly to the InhA enzyme, likely in the substrate-binding pocket, thereby preventing the binding of its natural substrate, the 2-trans-enoyl-ACP. This direct inhibition blocks the elongation of fatty acid chains necessary for mycolic acid synthesis, ultimately leading to bacterial cell death. The direct mechanism of action makes this compound and similar compounds promising candidates for overcoming isoniazid resistance that arises from mutations in the katG gene.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound. It is important to note that while initial inhibitory and antimycobacterial activities have been reported, comprehensive kinetic and thermodynamic data for this compound are not extensively available in the public domain. The data presented here is based on initial characterization. For more detailed studies, it is recommended to perform the experiments outlined in the protocols below.

ParameterValueDescriptionReference
IC50 15.6 µMThe half maximal inhibitory concentration against the InhA enzyme. This value represents the concentration of this compound required to inhibit 50% of the InhA enzymatic activity in vitro.[1]
MIC 1.56 ± 0.82 µg/mLThe minimum inhibitory concentration against Mycobacterium tuberculosis. This value indicates the lowest concentration of this compound that prevents visible growth of the bacteria.[1]
Binding Affinity (Kd) Data not availableThe equilibrium dissociation constant, which represents the concentration of this compound at which half of the InhA binding sites are occupied. A lower Kd value indicates a higher binding affinity.
Kinetic Parameters (kon, koff) Data not availableThe association (kon) and dissociation (koff) rate constants, which describe the speed at which this compound binds to and dissociates from InhA, respectively.
Thermodynamic Parameters (ΔH, ΔS) Data not availableThe enthalpy (ΔH) and entropy (ΔS) changes upon binding, which provide insight into the thermodynamic forces driving the interaction between this compound and InhA.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with its target, InhA. These protocols are based on established methodologies for studying enzyme inhibitors and can be adapted for this compound.

InhA Enzyme Inhibition Assay

This assay is used to determine the IC50 value of this compound against InhA. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant InhA enzyme

  • This compound (dissolved in DMSO)

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or another suitable long-chain enoyl-CoA substrate

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5, 1 mM EDTA, 1 mM DTT)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound to the wells. Include a control with DMSO only (no inhibitor).

  • Add a fixed concentration of InhA enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Add a fixed concentration of NADH to each well.

  • Initiate the enzymatic reaction by adding the substrate (e.g., DD-CoA) to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

  • Calculate the initial velocity (rate of NADH consumption) for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics (kon and koff) and affinity (Kd) of this compound to InhA.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified InhA enzyme

  • This compound (dissolved in running buffer with a small percentage of DMSO)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilize the purified InhA enzyme onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of this compound in the running buffer.

  • Inject the different concentrations of this compound over the immobilized InhA surface and a reference surface (without InhA) at a constant flow rate.

  • Monitor the association of this compound to InhA in real-time.

  • After the association phase, inject the running buffer alone to monitor the dissociation of the this compound/InhA complex.

  • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile

ITC directly measures the heat changes associated with the binding of this compound to InhA, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).

Materials:

  • Isothermal titration calorimeter

  • Purified InhA enzyme

  • This compound

  • Dialysis buffer (e.g., 50 mM sodium phosphate, pH 7.5, 150 mM NaCl)

Protocol:

  • Thoroughly dialyze both the InhA enzyme and this compound against the same buffer to minimize heats of dilution.

  • Degas the protein and inhibitor solutions before the experiment.

  • Load the InhA solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Perform a series of small, sequential injections of this compound into the InhA solution while monitoring the heat change.

  • As a control, perform a separate titration of this compound into the buffer alone to measure the heat of dilution.

  • Subtract the heat of dilution from the binding data.

  • Integrate the heat change peaks to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and subsequently calculate the ΔS.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to InhA in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Mycobacterium tuberculosis or a surrogate mycobacterial strain (e.g., Mycobacterium smegmatis)

  • This compound

  • Lysis buffer

  • Equipment for protein quantification (e.g., Western blot apparatus, anti-InhA antibody)

  • PCR machine or heating block

Protocol:

  • Culture mycobacterial cells to the desired density.

  • Treat the cells with different concentrations of this compound or a vehicle control (DMSO) for a defined period.

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Quantify the amount of soluble InhA in the supernatant for each temperature and inhibitor concentration using Western blotting with an anti-InhA antibody.

  • Plot the amount of soluble InhA as a function of temperature for each inhibitor concentration.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Mycolic Acid Biosynthesis Pathway and InhA Inhibition

Mycolic_Acid_Biosynthesis cluster_FASII Fatty Acid Synthase II (FAS-II) System FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA (C16-C26) FAS_I->Acyl_CoA FAS_II_init FAS-II Initiation Acyl_CoA->FAS_II_init Elongation_Cycle FAS-II Elongation Cycle FAS_II_init->Elongation_Cycle Meromycolic_Acid Meromycolic Acid Precursors Elongation_Cycle->Meromycolic_Acid Multiple Cycles KasA_B KasA/KasB (β-ketoacyl-ACP synthase) Elongation_Cycle->KasA_B Condensation Mycolic_Acid Mature Mycolic Acids Meromycolic_Acid->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall MabA MabA (β-ketoacyl-ACP reductase) KasA_B->MabA Reduction HadABC HadABC (β-hydroxyacyl-ACP dehydratase) MabA->HadABC Dehydration InhA InhA (Enoyl-ACP reductase) HadABC->InhA Reduction InhA->Elongation_Cycle Elongated Acyl-ACP InhA_IN_4 This compound InhA_IN_4->InhA Inhibition

Caption: Mycolic Acid Biosynthesis Pathway and the inhibitory action of this compound on InhA.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_invitro Biochemical and Biophysical Assays cluster_cellular Target Engagement and Antimycobacterial Activity start Start: this compound as a potential InhA probe in_vitro In Vitro Characterization start->in_vitro cellular Cellular Assays start->cellular enzyme_assay Enzyme Inhibition Assay (Determine IC50) in_vitro->enzyme_assay spr Surface Plasmon Resonance (SPR) (Determine kon, koff, Kd) in_vitro->spr itc Isothermal Titration Calorimetry (ITC) (Determine Kd, ΔH, ΔS) in_vitro->itc mic MIC Determination (Antimycobacterial Activity) cellular->mic cetsa Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) cellular->cetsa data_analysis Data Analysis and Probe Validation enzyme_assay->data_analysis spr->data_analysis itc->data_analysis mic->data_analysis cetsa->data_analysis Logical_Relationship InhA_IN_4 This compound InhA_Binding Direct Binding to InhA InhA_IN_4->InhA_Binding Enzyme_Inhibition Inhibition of Enoyl-ACP Reductase Activity InhA_Binding->Enzyme_Inhibition Pathway_Block Blockade of FAS-II Pathway Enzyme_Inhibition->Pathway_Block Mycolic_Acid_Depletion Depletion of Mycolic Acids Pathway_Block->Mycolic_Acid_Depletion Cell_Wall_Disruption Disruption of Cell Wall Integrity Mycolic_Acid_Depletion->Cell_Wall_Disruption Bacterial_Death Mycobacterial Cell Death Cell_Wall_Disruption->Bacterial_Death

References

Application Notes and Protocols for Direct InhA Inhibitors in Animal Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enzyme enoyl-acyl carrier protein reductase (InhA) is a critical component of the mycobacterial fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the major and structurally defining components of the mycobacterial cell wall.[1][2] Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death.[2] This makes InhA a well-validated and attractive target for the development of new anti-tuberculosis drugs.[1][3] While the frontline drug isoniazid (INH) targets InhA, it is a prodrug that requires activation by the mycobacterial catalase-peroxidase KatG.[3][4][5] Resistance to isoniazid frequently arises from mutations in the katG gene, highlighting the need for direct-acting InhA inhibitors that do not require metabolic activation.[3][4] This document provides an overview of the application of various direct InhA inhibitors in animal models of tuberculosis, summarizing available dosage information and outlining relevant experimental protocols.

Mechanism of Action of Direct InhA Inhibitors

Direct InhA inhibitors (DIIs) function by binding directly to the InhA enzyme, typically at the NADH cofactor binding site, thereby preventing the binding of the natural substrate and inhibiting the reduction of enoyl-acyl carrier proteins.[2] This blockade of the FAS-II pathway halts the synthesis of mycolic acids.[1][2][3] The disruption of mycolic acid biosynthesis weakens the mycobacterial cell wall, ultimately leading to bacterial death.[2] A key advantage of DIIs is their ability to circumvent the common resistance mechanisms associated with isoniazid, such as mutations in the katG gene.[1][3]

Below is a diagram illustrating the signaling pathway of mycolic acid synthesis and the inhibitory action of direct InhA inhibitors.

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP Produces FAS_II Fatty Acid Synthase II (FAS-II) Acyl_ACP->FAS_II Elongated by Enoyl_ACP Enoyl-ACP FAS_II->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Substrate for Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Catalyzes reduction to precursor Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporated into DII Direct InhA Inhibitors DII->InhA Inhibits

Caption: Mechanism of action of direct InhA inhibitors.

Dosage and Efficacy of Direct InhA Inhibitors in Animal Models

While information specifically for a compound designated "InhA-IN-4" is not available in the reviewed literature, several other direct InhA inhibitors have been evaluated in murine models of tuberculosis. The following tables summarize the available quantitative data on their dosage and efficacy.

Table 1: Dosage of Direct InhA Inhibitors in Murine Models of Tuberculosis

CompoundAnimal ModelRoute of AdministrationDosageTreatment DurationReference
GSK138C57BL/6 MiceOral200 mg/kg/day8 days (acute model)[6]
NITD-916BALB/c MiceOralNot Specified4 weeks[1]
CD117Not SpecifiedNot Specified10 and 20 mg/liter (in vitro)24 hours (in vitro)[3]
SB-PT070Murine ModelNot SpecifiedNot SpecifiedNot Specified
SB-PT091Murine ModelNot SpecifiedNot SpecifiedNot Specified
Isoniazid (control)C57BL/6 MiceOral gavage10 mg/kg/day8 weeks[6]
Isoniazid (control)CD-1 MiceOral gavage25, 50, 75, 100 mg/kg4 weeks (5 days/week)[7]
Isoniazid (control)MiceOral gavage25 mg/kg2-3 weeks (5 times/week)[8]
Isoniazid (control)MiceIntrapulmonary aerosol500 µ g/dose 2-3 weeks (3 times/week)[8]

Table 2: Efficacy of Direct InhA Inhibitors in Murine Models of Tuberculosis

CompoundEfficacy MetricResultReference
GSK138Bacterial Load Reduction (Lung)Dose-dependent reduction; net killing at highest doses.[6][9]
NITD-916In vivo efficacyDemonstrated efficacy in acute and established infection models.[1]
CD117Bacterial Load Reduction (in vitro)1-log decrease in CFU after 24 hours at 20 mg/liter.[3]
SB-PT070 + RifampinBacterial Load Reduction (Spleen)Additional 1.7 log10 CFU reduction compared to control.
SB-PT091 + RifampinBacterial Load Reduction (Spleen)Additional 1.4 log10 CFU reduction compared to control.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. The following sections outline typical protocols for evaluating the efficacy of direct InhA inhibitors in murine models of tuberculosis.

Acute Tuberculosis Infection Model

This model is used to assess the antitubercular activity of compounds on rapidly growing bacteria.[9]

  • Animal Model: Specific pathogen-free, 8- to 10-week-old female C57BL/6 or BALB/c mice are commonly used.[1][9]

  • Infection: Mice are infected intratracheally or intranasally with a known concentration of Mycobacterium tuberculosis H37Rv (e.g., 10^3 or 10^5 CFU/mouse).[1][9]

  • Treatment:

    • Treatment is typically initiated 24 hours post-infection.[9]

    • The investigational compound (e.g., a direct InhA inhibitor) is administered daily via the appropriate route (e.g., oral gavage) for a specified duration (e.g., 8 consecutive days or 4 weeks).[1][9]

    • Control groups receive the vehicle or a standard-of-care drug like isoniazid.[1][9]

  • Efficacy Assessment:

    • At the end of the treatment period, mice are euthanized.

    • Lungs and/or spleens are aseptically removed, homogenized, and serially diluted.[9]

    • The dilutions are plated on appropriate agar (e.g., 7H10 agar) to determine the number of viable bacteria (colony-forming units, CFU).[7]

    • Efficacy is determined by comparing the bacterial load in treated mice to that in untreated or control-treated mice.

The experimental workflow for an acute tuberculosis infection model is depicted below.

Acute_Infection_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Infection Infect with M. tuberculosis H37Rv (Intratracheal/Intranasal) Animal_Model->Infection Treatment_Initiation Initiate Treatment (24h post-infection) Infection->Treatment_Initiation Drug_Administration Daily Drug Administration (e.g., Oral Gavage) Treatment_Initiation->Drug_Administration Treatment_Duration Treatment Duration (e.g., 8 days - 4 weeks) Drug_Administration->Treatment_Duration Euthanasia Euthanize Animals Treatment_Duration->Euthanasia Organ_Harvest Harvest Lungs/Spleens Euthanasia->Organ_Harvest Homogenization Homogenize Tissues Organ_Harvest->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Counting Count Colony-Forming Units (CFU) Plating->CFU_Counting Data_Analysis Data Analysis & Comparison CFU_Counting->Data_Analysis

Caption: Workflow for an acute murine model of tuberculosis.

Chronic Tuberculosis Infection Model

This model is employed to evaluate the efficacy of drugs against established, persistent bacterial populations.

  • Animal Model and Infection: Similar to the acute model, mice are infected with M. tuberculosis.

  • Establishment of Chronic Infection: A key difference is that the infection is allowed to establish for a longer period before treatment begins (e.g., 4 weeks).[1]

  • Treatment: Drug administration commences after the chronic infection is established and continues for a defined period (e.g., 4 or 8 weeks).

  • Efficacy Assessment: The assessment of bacterial load in the lungs and spleen is performed as described for the acute model.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, which helps in determining the optimal dosing regimen.

  • Animal Model: Common mouse strains for PK studies include C57BL/6, BALB/c, and CD1.[10]

  • Drug Administration: The compound is administered via different routes, typically intravenously (IV) and orally (PO), to determine bioavailability.[10]

  • Sample Collection: Blood samples are collected at multiple time points after drug administration (e.g., 5, 15, 30, 60, 120, 240 minutes for IV; 15, 30, 60, 120, 240, 360 minutes for PO).[10]

  • Sample Processing: Plasma is separated from the blood samples.

  • Compound Quantification: The concentration of the compound in the plasma is measured using a sensitive analytical method like LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).[10]

  • Data Analysis: The concentration-time data is used to calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

The general workflow for a pharmacokinetic study is outlined below.

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Grouping Group Animals (e.g., IV and PO cohorts) Drug_Admin Administer Compound Animal_Grouping->Drug_Admin Blood_Collection Serial Blood Collection (Multiple Time Points) Drug_Admin->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation LC_MS_MS Quantify Compound (LC-MS/MS) Plasma_Separation->LC_MS_MS PK_Parameter_Calc Calculate PK Parameters (AUC, Cmax, t1/2) LC_MS_MS->PK_Parameter_Calc

Caption: General workflow for a pharmacokinetic study in mice.

Formulation Considerations

Many direct InhA inhibitors are highly lipophilic, which can lead to poor solubility and limited bioavailability. Therefore, appropriate formulation is critical for achieving efficacious in vivo exposures.

  • Co-solvent Formulations: Mixtures of solvents like ethanol, propylene glycol (PG), and polyethylene glycol (PEG) can be used to improve the solubility of lipophilic compounds.[11]

  • Self-Dispersing Lipid Formulations (SDLFs) and Self-Micro Emulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can enhance the absorption and bioavailability of poorly soluble drugs. For example, a SMEDDS formulation was shown to improve the pharmacokinetic profile of the InhA inhibitor SB-PT004.[11]

Conclusion

Direct inhibitors of InhA represent a promising class of anti-tuberculosis agents with the potential to overcome isoniazid resistance. The successful in vivo evaluation of these compounds relies on the use of well-established murine models of tuberculosis, careful determination of dosage and treatment regimens, and appropriate formulation strategies to ensure adequate drug exposure. The protocols and data summarized in these application notes provide a valuable resource for researchers working on the preclinical development of novel direct InhA inhibitors for the treatment of tuberculosis.

References

Application Notes and Protocols for In Vivo Studies of InhA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, specific preclinical data for a compound explicitly named "InhA-IN-4" is not publicly available. The following application notes and protocols are based on established methodologies for the in vivo evaluation of poorly soluble direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), such as diphenyl ether derivatives. These guidelines are intended to serve as a comprehensive framework for the formulation and in vivo assessment of novel, lipophilic InhA inhibitors.

Introduction

InhA, a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, is a clinically validated target for antitubercular drug development.[1] Direct inhibitors of InhA that do not require activation by the catalase-peroxidase KatG are promising candidates for treating infections caused by isoniazid-resistant strains.[2] Many novel InhA inhibitors, including a class known as diphenyl ethers, are highly lipophilic and exhibit poor aqueous solubility, which presents a significant challenge for achieving adequate in vivo exposure.[3] This document provides detailed protocols and application notes for the formulation and in vivo characterization of this compound, a representative poorly soluble InhA inhibitor.

Physicochemical Properties (Hypothetical Data for this compound)

Successful formulation development begins with a thorough understanding of the compound's physicochemical properties. The following table summarizes hypothetical data for this compound, characteristic of a poorly soluble, lipophilic compound.

PropertyValueImplication for Formulation
Molecular Weight~450 g/mol Standard for small molecule drugs.
LogP> 5.0High lipophilicity, indicating poor aqueous solubility and potential for good membrane permeability.
Aqueous Solubility< 0.1 µg/mLVery low solubility necessitates enabling formulations for in vivo studies.
pKaNot ionizablepH modification of the vehicle will not improve solubility.
Melting Point150-160 °CStable solid at room temperature.

Signaling Pathway of InhA Inhibition

InhA is an NADH-dependent reductase that catalyzes the final, rate-limiting step in the elongation cycle of mycolic acid biosynthesis.[1] Mycolic acids are essential components of the mycobacterial cell wall, providing a robust barrier against antibiotics and host immune responses. Inhibition of InhA disrupts this pathway, leading to cell death.

InhA_Pathway FASI Fatty Acid Synthase I (FASI) Acyl_CoA Acyl-CoA (C16-C26) FASI->Acyl_CoA FASII_Elongation FAS-II Elongation Cycles Acyl_CoA->FASII_Elongation Enoyl_ACP trans-2-Enoyl-ACP FASII_Elongation->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Acyl_ACP Acyl-ACP InhA->Acyl_ACP NAD NAD+ InhA->NAD Mycolic_Acid_Synthesis Mycolic Acid Synthesis Acyl_ACP->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall InhA_IN_4 This compound InhA_IN_4->InhA Inhibition NADH NADH NADH->InhA

InhA Signaling Pathway and Inhibition.

Formulation Strategies for In Vivo Studies

Given the high lipophilicity and poor aqueous solubility of this compound, standard aqueous vehicles are unsuitable. The following formulation strategies are recommended to enhance solubility and improve in vivo exposure.[4]

Co-solvent Formulations

For early-stage in vivo efficacy and pharmacokinetic screening, a co-solvent system can be employed. These formulations are relatively simple to prepare.

ComponentPercentage (v/v)Purpose
Ethanol (EtOH)15%Co-solvent
Propylene Glycol (PG)20%Co-solvent, viscosity enhancer
Polyethylene Glycol 400 (PEG 400)40%Co-solvent, solubilizer
Saline or Water25%Vehicle
Lipid-Based Formulations: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

For more advanced studies, including combination therapy and chronic infection models, a SMEDDS formulation is recommended. SMEDDS can improve oral bioavailability by presenting the drug in a solubilized form and enhancing lymphatic transport.[4]

ComponentPercentage (w/w)Example ExcipientPurpose
Oil Phase40%Captex® 200PLipid vehicle to dissolve the drug
Surfactant40%Solutol® HS 15Forms a microemulsion upon dilution
Co-surfactant20%Capmul® MCM NFImproves emulsification and drug loading

Experimental Protocols

Preparation of Co-solvent Formulation

Objective: To prepare a 10 mg/mL stock solution of this compound for oral or intraperitoneal administration.

Materials:

  • This compound

  • Ethanol (200 proof)

  • Propylene Glycol

  • Polyethylene Glycol 400

  • Sterile Saline or Water for Injection

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Protocol:

  • Weigh the required amount of this compound and place it in a sterile glass vial.

  • Add the required volume of ethanol to the vial.

  • Add the required volumes of propylene glycol and polyethylene glycol 400.

  • Cap the vial and vortex until the compound is fully dissolved. Gentle warming (to 37-40°C) may be applied if necessary.

  • Slowly add the sterile saline or water while stirring to form a clear solution.

  • Observe the solution for any signs of precipitation.

  • Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile vial.

  • Store the formulation at 4°C, protected from light. Visually inspect for precipitation before each use.

Preparation of SMEDDS Formulation

Objective: To prepare a SMEDDS formulation of this compound for oral administration.

Materials:

  • This compound

  • Captex® 200P (or equivalent medium-chain triglyceride)

  • Solutol® HS 15 (or equivalent non-ionic surfactant)

  • Capmul® MCM NF (or equivalent co-surfactant)

  • Glass vials

  • Magnetic stirrer and stir bar

Protocol:

  • Weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.

  • Mix the components thoroughly using a magnetic stirrer until a homogenous, clear liquid is formed. This is the SMEDDS vehicle.

  • Add the pre-weighed this compound to the SMEDDS vehicle.

  • Stir the mixture at room temperature until the compound is completely dissolved. Gentle warming (to 37-40°C) can be used to facilitate dissolution.

  • Store the final formulation in a tightly sealed container at room temperature, protected from light.

In Vivo Efficacy Study in a Murine Model of Tuberculosis

Objective: To evaluate the in vivo efficacy of formulated this compound in an acute or chronic mouse model of M. tuberculosis infection.

Experimental Workflow:

InVivo_Workflow cluster_pre_infection Pre-Infection cluster_infection Infection cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Infection Aerosol Infection with M. tuberculosis H37Rv Animal_Acclimatization->Infection Formulation_Prep Prepare this compound Formulation (Co-solvent or SMEDDS) Dosing Daily Oral Gavage (Vehicle, this compound, Positive Control) Formulation_Prep->Dosing Treatment_Start Initiate Treatment (e.g., Day 14 post-infection) Infection->Treatment_Start Treatment_Start->Dosing Monitoring Monitor Animal Weight and Health Dosing->Monitoring Euthanasia Euthanize Animals Monitoring->Euthanasia Organ_Harvest Harvest Lungs and Spleen Euthanasia->Organ_Harvest CFU_Enumeration Enumerate Bacterial Load (CFU) Organ_Harvest->CFU_Enumeration Data_Analysis Statistical Analysis CFU_Enumeration->Data_Analysis

In Vivo Efficacy Study Workflow.

Protocol:

  • Animal Model: Use a susceptible mouse strain such as C57BL/6.

  • Infection: Infect mice via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a lung infection.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., SMEDDS vehicle without drug).

    • Group 2: this compound (e.g., 50 mg/kg, administered orally once daily).

    • Group 3: Positive control (e.g., Isoniazid at 25 mg/kg).

  • Dosing: Begin treatment at a specified time post-infection (e.g., 14 days for an acute model). Administer the formulations daily via oral gavage.

  • Monitoring: Monitor animal body weight and clinical signs of disease throughout the study.

  • Endpoint: After a defined treatment period (e.g., 4 weeks), euthanize the animals.

  • Bacterial Load Determination: Harvest the lungs and spleen, homogenize the tissues, and plate serial dilutions on 7H11 agar to enumerate the colony-forming units (CFU).

  • Data Analysis: Compare the log10 CFU in the organs of treated groups to the vehicle control group. A statistically significant reduction in CFU indicates efficacy.

Pharmacokinetic (PK) Studies

A preliminary PK study is essential to determine the exposure of this compound achieved with the selected formulation.

ParameterDescriptionRepresentative Value (Oral Dosing)
CmaxMaximum plasma concentration1-5 µM
TmaxTime to reach Cmax2-4 hours
AUC(0-24)Area under the concentration-time curve10-50 µM*h
T1/2Elimination half-life4-8 hours
Bioavailability (F%)Fraction of dose reaching systemic circulation15-40%

Toxicity Assessment

Initial toxicity can be assessed during the efficacy study by monitoring:

  • Clinical Signs: Observe for any adverse reactions post-dosing.

  • Body Weight: A significant loss of body weight (>15-20%) can indicate toxicity.

  • Gross Pathology: At necropsy, observe major organs for any visible abnormalities.

Logical Relationships in Formulation Development

The selection of an appropriate formulation is a logical process based on the compound's properties and the study's objectives.

Formulation_Logic Start Start: New InhA Inhibitor (this compound) Physicochem Characterize Physicochemical Properties (Solubility, LogP) Start->Physicochem Is_Soluble Is Aqueous Solubility > 10 µg/mL? Physicochem->Is_Soluble Aqueous_Vehicle Use Simple Aqueous Vehicle (e.g., Saline + Tween 80) Is_Soluble->Aqueous_Vehicle Yes Enabling_Formulation Requires Enabling Formulation Is_Soluble->Enabling_Formulation No In_Vivo_Test Conduct In Vivo Study Aqueous_Vehicle->In_Vivo_Test Study_Type Determine Study Type Enabling_Formulation->Study_Type Early_Screen Early Efficacy/PK Screen Study_Type->Early_Screen Early Stage Advanced_Study Advanced Efficacy/ Chronic Model Study_Type->Advanced_Study Advanced Stage Co_Solvent Use Co-solvent Formulation Early_Screen->Co_Solvent Lipid_Based Develop Lipid-Based Formulation (e.g., SMEDDS) Advanced_Study->Lipid_Based Co_Solvent->In_Vivo_Test Lipid_Based->In_Vivo_Test

References

Application Notes and Protocols: Techniques for Measuring InhA-IN-4 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA, the enoyl-acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis, is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids.[1][2] These long-chain fatty acids are essential components of the mycobacterial cell wall, providing a robust permeability barrier and contributing to the pathogen's virulence.[1] Inhibition of InhA disrupts mycolic acid synthesis, leading to bacterial cell death. This makes InhA a clinically validated and highly attractive target for the development of new anti-tuberculosis drugs.[1]

InhA-IN-4 (also known as TU14) is a direct inhibitor of InhA, meaning it does not require activation by the mycobacterial catalase-peroxidase enzyme KatG, unlike the frontline drug isoniazid.[3] This characteristic makes it a promising candidate for treating isoniazid-resistant strains of M. tuberculosis. Accurate and robust methods for measuring the efficacy of this compound and other direct InhA inhibitors are crucial for their preclinical and clinical development.

These application notes provide detailed protocols for the key biochemical, biophysical, and cell-based assays used to characterize the efficacy of this compound and other InhA inhibitors.

Data Presentation: Efficacy of InhA Inhibitors

The following tables summarize the in vitro efficacy of this compound and other selected direct InhA inhibitors.

InhibitorTargetIC50 (µM)Reference
This compound (TU14) InhA15.6[3]
NITD-529InhA9.60[3]
NITD-564InhA0.59[3]
GSK138InhA0.04[4]
Compound 4InhA10 ± 2[5]
Compound 8InhA14 ± 5[5]
Triclosan derivative 3InhA0.09

Table 1: In Vitro Enzyme Inhibition (IC50) of Selected InhA Inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor against its purified target enzyme.

InhibitorOrganismMIC (µg/mL)MIC (µM)Reference
This compound (TU14) M. tuberculosis1.56 ± 0.82-[3]
NITD-529M. tuberculosis H37Rv-1.54[3]
NITD-564M. tuberculosis H37Rv-0.16[3]
GSK138M. tuberculosis H37Rv-1[4]
Triclosan derivative 3M. tuberculosis (wild-type)0.61.5

Table 2: Whole-Cell Activity (MIC) of Selected InhA Inhibitors. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

InhA Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the IC50 value of InhA inhibitors by monitoring the oxidation of NADH.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • trans-2-Octenoyl-CoA (or other suitable substrate like DD-CoA)

  • PIPES buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • This compound or other test inhibitors

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare Reagents:

    • Assay buffer: 30 mM PIPES, pH 6.8.

    • NADH stock solution: Prepare a 10 mM stock solution in assay buffer.

    • trans-2-Octenoyl-CoA stock solution: Prepare a 20 mM stock solution in assay buffer.

    • InhA enzyme stock solution: Dilute purified InhA to a working concentration of 80 nM in assay buffer.

    • Inhibitor stock solutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in DMSO.

  • Assay Setup:

    • In each well of a 96-well plate, add the following components in order:

      • 50 µL of assay buffer

      • 1 µL of inhibitor solution in DMSO (final DMSO concentration should be 1%)

      • 50 µL of 80 nM InhA enzyme solution (final concentration 20 nM)

      • 50 µL of 1 mM NADH solution (final concentration 250 µM)

    • Include control wells:

      • No inhibitor control: Add 1 µL of DMSO instead of the inhibitor solution.

      • No enzyme control: Add 50 µL of assay buffer instead of the enzyme solution.

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of 2 mM trans-2-Octenoyl-CoA solution (final concentration 500 µM) to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate spectrophotometer pre-heated to 25°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

InhA_Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, NADH, Substrate, InhA, Inhibitor) plate Prepare 96-well Plate reagents->plate add_components Add Buffer, Inhibitor, InhA, and NADH to wells plate->add_components initiate Initiate reaction with Substrate add_components->initiate read Read Absorbance at 340 nm initiate->read calc_velocity Calculate Initial Velocities read->calc_velocity plot Plot % Inhibition vs. [Inhibitor] calc_velocity->plot calc_ic50 Determine IC50 plot->calc_ic50

Figure 1: Workflow for the InhA spectrophotometric enzyme inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of this compound against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • This compound or other test inhibitors

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile saline with Tween 80 (0.05%)

Protocol:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth until it reaches mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5 in sterile saline with Tween 80.

    • Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial 2-fold dilutions of the inhibitor in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the inhibitor dilutions.

    • Include control wells:

      • Growth control: 100 µL of inoculum and 100 µL of 7H9 broth with DMSO (at the same concentration as the highest inhibitor concentration).

      • Sterility control: 200 µL of sterile 7H9 broth.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition and Reading:

    • After 7 days of incubation, add 30 µL of resazurin solution to each well.

    • Re-incubate the plates at 37°C for 24-48 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the inhibitor that prevents this color change.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_inoculum Prepare M. tuberculosis Inoculum inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate add_resazurin Add Resazurin incubate->add_resazurin reincubate Re-incubate for 24-48h add_resazurin->reincubate read_mic Determine MIC (Lowest concentration with no color change) reincubate->read_mic

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Mycolic Acid Biosynthesis Inhibition Assay

This protocol uses thin-layer chromatography (TLC) to visualize the inhibition of mycolic acid synthesis in M. tuberculosis treated with this compound.

Materials:

  • M. tuberculosis H37Rv culture

  • [1-14C] acetate

  • This compound or other test inhibitors

  • Saponification reagent (15% tetrabutylammonium hydroxide)

  • Dichloromethane

  • Methyl iodide

  • Diethyl ether

  • Silica gel TLC plates

  • TLC developing chamber

  • Phosphorimager or autoradiography film

Protocol:

  • Metabolic Labeling:

    • Grow M. tuberculosis to mid-log phase.

    • Treat the culture with this compound at a concentration equivalent to its MIC.

    • Add [1-14C] acetate to the culture and incubate for 24 hours at 37°C.

  • Lipid Extraction and Saponification:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in the saponification reagent and heat at 100°C overnight.

  • Methylation:

    • After cooling, add water, dichloromethane, and methyl iodide to the saponified lipids.

    • Mix thoroughly and centrifuge to separate the phases.

    • The lower organic phase contains the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a silica gel TLC plate.

    • Develop the TLC plate in a solvent system such as hexane:ethyl acetate (95:5, v/v).

    • Air-dry the plate.

  • Visualization:

    • Expose the TLC plate to a phosphorimager screen or autoradiography film.

    • Inhibition of InhA will result in a decrease in the intensity of the MAME bands and a potential accumulation of FAMEs compared to the untreated control.

Mycolic_Acid_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA (C16-C26) FAS_I->Acyl_CoA FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_CoA->FAS_II Pks13 Pks13 Condensation Acyl_CoA->Pks13 Meromycolate Meromycolic Acids (C50-C60) FAS_II->Meromycolate InhA InhA FAS_II->InhA Meromycolate->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Cell Wall Incorporation Mycolic_Acids->Cell_Wall InhA->FAS_II InhA_IN_4 This compound InhA_IN_4->InhA inhibits

Figure 3: Simplified pathway of mycolic acid biosynthesis and the target of this compound.

Intracellular Efficacy Assay

This protocol assesses the activity of this compound against M. tuberculosis residing within macrophages.

Materials:

  • THP-1 human monocytic cell line (or other suitable macrophage-like cell line)

  • PMA (phorbol 12-myristate 13-acetate)

  • M. tuberculosis expressing a reporter gene (e.g., luciferase or GFP)

  • RPMI-1640 medium with L-glutamine and 10% FBS

  • This compound or other test inhibitors

  • Lysis buffer

  • Luciferase assay reagent or fluorescence plate reader

Protocol:

  • Macrophage Differentiation:

    • Seed THP-1 cells in a 96-well plate and differentiate into macrophages by treating with PMA for 24-48 hours.

    • Wash the cells to remove PMA and allow them to rest for 24 hours.

  • Infection:

    • Infect the differentiated macrophages with the reporter-expressing M. tuberculosis at a multiplicity of infection (MOI) of 1:1.

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash the cells to remove extracellular bacteria.

  • Inhibitor Treatment:

    • Add fresh medium containing serial dilutions of this compound to the infected cells.

    • Include an untreated control (with DMSO) and a positive control (e.g., rifampicin).

  • Incubation:

    • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

  • Readout:

    • For luciferase-expressing bacteria: Lyse the macrophages and measure the luminescence using a luciferase assay system.

    • For GFP-expressing bacteria: Measure the fluorescence directly using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of bacterial growth inhibition for each inhibitor concentration relative to the untreated control.

    • Determine the EC50 (50% effective concentration) or EC90 (90% effective concentration) from the dose-response curve.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound and other direct InhA inhibitors. A multi-faceted approach, combining enzymatic, whole-cell, and intracellular assays, is essential for a comprehensive understanding of an inhibitor's potential as a novel anti-tuberculosis agent. The provided data tables and diagrams serve as valuable resources for researchers in the field of tuberculosis drug discovery.

References

Application Notes and Protocols for InhA-IN-4 in Fatty Acid Synthesis Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA, the enoyl-acyl carrier protein (ACP) reductase, is a critical enzyme in the Mycobacterium tuberculosis fatty acid synthase-II (FAS-II) pathway.[1] This pathway is responsible for the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the bacterium.[2] Inhibition of InhA disrupts mycolic acid synthesis, leading to bacterial cell death, making it a well-validated target for anti-tuberculosis drug development.[3][4] InhA-IN-4 (also known as TU14) is a thiourea-based derivative that has been identified as a direct inhibitor of M. tuberculosis InhA.[5] Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG, direct inhibitors like this compound can be effective against isoniazid-resistant strains where mutations in the katG gene are common.[3] These application notes provide detailed protocols for utilizing this compound as a tool to study the mycobacterial fatty acid synthesis pathway and to assess the activity of potential InhA inhibitors.

Quantitative Data for this compound

The following table summarizes the reported inhibitory activities of this compound against its molecular target, InhA, and against whole Mycobacterium tuberculosis cells.

Compound NameTargetAssay TypeIC50 (μM)M. tuberculosis StrainMIC (µg/mL)Reference
This compound (TU14)InhAEnzyme Inhibition Assay15.6H37Rv1.56 ± 0.82[6]

Note: The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Signaling Pathways and Experimental Workflows

Fatty Acid Synthase-II (FAS-II) Pathway in M. tuberculosis

The FAS-II system is responsible for elongating fatty acid chains produced by the FAS-I system to generate the long meromycolate precursors of mycolic acids. This iterative process involves a cycle of four key enzymatic reactions.

FAS_II_Pathway FAS_I FAS-I Product (Acyl-CoA) FabH FabH FAS_I->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Ketoacyl_ACP β-Ketoacyl-ACP FabH->Ketoacyl_ACP Condensation MabA MabA (FabG1) (β-Ketoacyl-ACP reductase) Ketoacyl_ACP->MabA NADP NADP+ MabA->NADP Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP Reduction NADPH NADPH NADPH->MabA HadABC HadABC (β-Hydroxyacyl-ACP dehydratase) Hydroxyacyl_ACP->HadABC Enoyl_ACP trans-2-Enoyl-ACP HadABC->Enoyl_ACP Dehydration InhA InhA (Enoyl-ACP reductase) Enoyl_ACP->InhA NAD NAD+ InhA->NAD Acyl_ACP Elongated Acyl-ACP InhA->Acyl_ACP Reduction NADH NADH NADH->InhA KasA_B KasA/KasB Acyl_ACP->KasA_B Further Elongation Cycles Mycolic_Acid Mycolic Acid Synthesis Acyl_ACP->Mycolic_Acid KasA_B->Ketoacyl_ACP InhA_IN_4 This compound InhA_IN_4->InhA Inhibition InhA_Inhibition_Mechanism cluster_InhA InhA Active Site InhA InhA Enzyme NADH_binding NADH Binding Pocket Substrate_binding Substrate Binding Pocket Block Blocked InhA_IN_4 This compound InhA_IN_4->Substrate_binding Binds and blocks NADH NADH NADH->NADH_binding Enoyl_ACP trans-2-Enoyl-ACP Enoyl_ACP->Substrate_binding Acyl_ACP Acyl-ACP Block->Acyl_ACP Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Whole-Cell Analysis cluster_2 Metabolic Analysis Enzyme_Assay InhA Enzymatic Inhibition Assay IC50_Det Determine IC50 Enzyme_Assay->IC50_Det MIC_Assay M. tuberculosis Growth Inhibition Assay IC50_Det->MIC_Assay Validate with whole cells MIC_Det Determine MIC MIC_Assay->MIC_Det Mycolic_Acid_Analysis Mycolic Acid Extraction & Analysis (TLC/HPLC) MIC_Det->Mycolic_Acid_Analysis Investigate downstream effects Metabolic_Effect Confirm Inhibition of Mycolic Acid Synthesis Mycolic_Acid_Analysis->Metabolic_Effect

References

Application Note: Quantitative Analysis of InhA-IN-4 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of InhA-IN-4, a potent inhibitor of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers excellent linearity, accuracy, and precision over a clinically relevant concentration range. This protocol is intended for researchers, scientists, and drug development professionals involved in the pharmacokinetic and pharmacodynamic evaluation of novel anti-tubercular agents.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new therapeutic agents with novel mechanisms of action. InhA, a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis, is a clinically validated target for anti-tubercular drugs.[1][2] Direct inhibitors of InhA, such as this compound, offer a promising strategy to overcome resistance mechanisms associated with pro-drug activators like isoniazid.

This compound (IUPAC Name: N-(2-bromobenzyl)-N'-(4-nitrophenyl)thiourea) is a small molecule inhibitor of Mtb InhA.[3][4] To facilitate its preclinical and clinical development, a reliable bioanalytical method for its quantification in biological matrices is essential. This application note provides a detailed protocol for the determination of this compound concentrations in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[5]

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₂BrN₃O₂S[3]
Molecular Weight 366.23 g/mol [3][6]
CAS Number 894309-72-9[3][4][6]
Appearance Solid[3]
Solubility Soluble in DMSO[6]

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended. If unavailable, a compound with similar physicochemical properties and chromatographic behavior can be used.

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K₂EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

LC-MS/MS Method Parameters

The following parameters are proposed and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 366.0 (for [M+H]⁺ of this compound, considering bromine isotopes)
Product Ions (m/z) To be determined by direct infusion of this compound standard. Likely fragments would result from the cleavage of the thiourea linkage.
Collision Energy To be optimized for each transition
Internal Standard (IS) A stable isotope-labeled this compound ([¹³C₆]-InhA-IN-4) is ideal. Precursor and product ions would be shifted accordingly.
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in DMSO.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and QC working solutions.

  • Calibration Standards and QCs: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low, Mid, High).

Sample Preparation Protocol
  • Label polypropylene tubes for each standard, QC, and unknown sample.

  • Add 50 µL of plasma sample to the corresponding tube.

  • Add 10 µL of the IS working solution to all tubes except for the blank matrix.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

Results and Discussion

This LC-MS/MS method is designed to provide high sensitivity and selectivity for the quantification of this compound in human plasma. The use of a simple protein precipitation method allows for high-throughput sample processing. The chromatographic conditions are chosen to provide good peak shape and separation from endogenous plasma components. The mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode ensures specificity.

Method Validation

A full validation of this method should be performed according to the relevant regulatory guidelines (e.g., FDA or EMA Bioanalytical Method Validation guidance). The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of this compound and the IS in blank plasma from at least six different sources.

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The extraction efficiency of this compound and the IS from human plasma.

  • Stability: Stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Signaling Pathway and Experimental Workflow

InhA Signaling Pathway

dot

InhA_Pathway Mycolic Acid Biosynthesis Pathway and InhA Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Short_Chain_Fatty_Acids Short-Chain Fatty Acids FAS_I->Short_Chain_Fatty_Acids FAS_II_System Fatty Acid Synthase II (FAS-II) System Short_Chain_Fatty_Acids->FAS_II_System Elongation Elongation Cycles FAS_II_System->Elongation InhA InhA (Enoyl-ACP Reductase) Elongation->InhA Reduction Step Meromycolic_Acids Meromycolic Acids InhA->Meromycolic_Acids Mycolic_Acids Mycolic Acids Meromycolic_Acids->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall InhA_IN_4 This compound InhA_IN_4->InhA Inhibition

Caption: Inhibition of InhA by this compound disrupts the mycolic acid biosynthesis pathway.

LC-MS/MS Experimental Workflow

dot

LCMSMS_Workflow LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI Mass_Analyzer Tandem Mass Spectrometry (MRM) ESI->Mass_Analyzer Peak_Integration Peak Integration Mass_Analyzer->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Overview of the bioanalytical workflow for this compound quantification.

Conclusion

This application note presents a comprehensive and detailed LC-MS/MS method for the quantitative determination of the InhA inhibitor, this compound, in human plasma. The described protocol, including sample preparation and instrumental analysis, provides a solid foundation for researchers to implement a sensitive and reliable bioanalytical assay crucial for the advancement of this compound as a potential anti-tubercular therapeutic. The method is designed for high-throughput analysis, making it suitable for pharmacokinetic studies in a drug development setting.

References

Troubleshooting & Optimization

Optimizing InhA-IN-4 Concentration for Effective Mycobacterial Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing InhA-IN-4, a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This guide offers troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize this compound concentrations for various experimental setups, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the Mycobacterium tuberculosis InhA enzyme. InhA is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[1][2] Mycolic acids are essential long-chain fatty acids that form a major part of the mycobacterial cell wall, providing a protective barrier.[1][3] By inhibiting InhA, this compound disrupts mycolic acid synthesis, leading to a weakened cell wall and ultimately inhibiting bacterial growth.[1]

Q2: What are the key parameters to consider when preparing this compound for experiments?

A2: The two primary parameters to consider are the inhibitor's potency (IC50 and MIC) and its solubility. For this compound, the following values have been reported:

ParameterValueReference
IC50 against M. tuberculosis InhA 15.6 µM[4]
MIC against M. tuberculosis 1.56 ± 0.82 µg/mL[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Q3: How should I prepare a stock solution of this compound?

Q4: How can I determine the optimal concentration of this compound for my specific cell-based assay?

A4: The optimal concentration will depend on the specific cell line, assay type, and experimental endpoint. A good starting point is to perform a dose-response experiment. This typically involves treating your cells with a range of this compound concentrations, starting from well below the reported MIC and extending to several-fold above it. For example, you could use a concentration range from 0.1 µM to 100 µM. The results of this experiment will allow you to determine the EC50 (half-maximal effective concentration) for your specific assay, which represents the concentration that produces 50% of the maximum possible response.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or weak inhibitory effect observed Inhibitor concentration too low: The concentration of this compound may be insufficient to effectively inhibit InhA in your experimental setup.- Perform a dose-response experiment to determine the optimal concentration. - Ensure your dilutions from the stock solution are accurate.
Poor cell permeability: this compound may not be efficiently entering the mycobacterial cells.- While specific cell permeability data for this compound is unavailable, you can indirectly assess this by comparing the enzymatic IC50 with the whole-cell MIC. A large discrepancy may suggest permeability issues. - Consider using a permeabilizing agent, but be aware of potential off-target effects.
Inhibitor degradation: this compound may have degraded due to improper storage or handling.- Prepare fresh stock solutions from powder. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect from light if the compound is light-sensitive.
Resistant bacterial strain: The M. tuberculosis strain you are using may have mutations in the inhA gene, conferring resistance.- Sequence the inhA gene of your bacterial strain to check for known resistance mutations. - Test the inhibitor on a known sensitive (wild-type) strain as a positive control.
High background or off-target effects Inhibitor concentration too high: High concentrations can lead to non-specific binding and off-target effects.- Use the lowest effective concentration determined from your dose-response experiment. - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound becomes toxic to your cells.
DMSO toxicity: The concentration of the solvent (DMSO) may be toxic to the cells.- Ensure the final DMSO concentration in your assay is below 0.5%. - Include a vehicle control (medium with the same concentration of DMSO but without the inhibitor) in your experiments.
Compound precipitation: The inhibitor may be precipitating out of solution at the working concentration, especially in aqueous buffers.- Visually inspect your working solutions for any signs of precipitation. - If precipitation is observed, you may need to lower the working concentration or try a different formulation (if available).
Inconsistent or variable results Inaccurate pipetting or dilutions: Errors in preparing serial dilutions can lead to significant variability.- Use calibrated pipettes and proper pipetting techniques. - Prepare a fresh dilution series for each experiment.
Cell plating inconsistency: Uneven cell seeding can lead to variability in cell-based assays.- Ensure you have a single-cell suspension before plating. - Mix the cell suspension thoroughly before and during plating.
Assay timing: The timing of inhibitor addition and the duration of the assay can impact the results.- Standardize the timing of all experimental steps. - Optimize the incubation time for your specific assay.

Experimental Protocols

InhA Enzymatic Assay (General Protocol)

This protocol is a general guideline and may need to be optimized for your specific laboratory conditions.

  • Reagents and Materials:

    • Purified recombinant InhA enzyme

    • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

    • 2-trans-enoyl-ACP or a suitable substrate analog (e.g., 2-trans-dodecenoyl-CoA)

    • Assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.5, containing 1 mM DTT)

    • This compound stock solution (in DMSO)

    • 96-well UV-transparent microplates

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADH, and the InhA enzyme in each well of the microplate.

    • Add varying concentrations of this compound (or DMSO for the vehicle control) to the wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines a general method for determining the MIC of this compound against M. tuberculosis.

  • Reagents and Materials:

    • M. tuberculosis culture

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

    • This compound stock solution (in DMSO)

    • Sterile 96-well microplates

    • Resazurin solution (for viability assessment)

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in 7H9 broth in the wells of a 96-well plate.

    • Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 0.5 (approximately 1-5 x 10^7 CFU/mL).

    • Dilute the bacterial suspension and add it to each well containing the inhibitor dilutions, as well as to a growth control well (no inhibitor) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C in a humidified incubator.

    • After a defined incubation period (typically 7-14 days for M. tuberculosis), add the resazurin solution to each well.

    • Incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents this color change.

Visualizing the InhA Pathway and Experimental Workflow

To further aid in understanding the mechanism of action and experimental design, the following diagrams are provided.

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Short-chain Acyl-ACP FAS_I->Acyl_ACP FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_ACP->FAS_II Enoyl_ACP trans-2-Enoyl-ACP FAS_II->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Mycolic_Acid_Precursor Long-chain Acyl-ACP (Mycolic Acid Precursor) InhA->Mycolic_Acid_Precursor Mycolic_Acids Mycolic Acids Mycolic_Acid_Precursor->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall InhA_IN_4 This compound InhA_IN_4->InhA Inhibition

Caption: The InhA signaling pathway in Mycobacterium tuberculosis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Prepare this compound Stock (DMSO) Dilutions Serial Dilutions Stock->Dilutions Treatment Treat with this compound Dilutions Dilutions->Treatment Culture Prepare M. tuberculosis Culture Culture->Treatment Incubation Incubate Treatment->Incubation Readout Measure Endpoint (e.g., Resazurin, OD) Incubation->Readout Analysis Determine MIC/IC50 Readout->Analysis

Caption: A generalized experimental workflow for determining this compound efficacy.

References

Technical Support Center: Troubleshooting InhA-IN-4 Inactivity in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inactivity with the InhA inhibitor, InhA-IN-4, in their experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is an NADH-dependent enzyme crucial for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] Unlike isoniazid (INH), which is a prodrug requiring activation by the catalase-peroxidase enzyme KatG, this compound does not require prior activation and directly binds to InhA, likely in the substrate-binding pocket, thereby inhibiting its enzymatic activity.[3][4][5][6]

Q2: What is the expected outcome of successful this compound inhibition in a whole-cell M. tuberculosis assay?

Successful inhibition of InhA by this compound is expected to disrupt mycolic acid synthesis, leading to bactericidal effects against M. tuberculosis.[3][7] This would be observed as a reduction in bacterial growth or viability, typically measured as a minimum inhibitory concentration (MIC) value.

Q3: At what concentration should I typically see activity for an InhA inhibitor?

The effective concentration of an InhA inhibitor can vary significantly based on the specific compound and the assay type (biochemical vs. whole-cell). For in vitro enzyme assays, potent inhibitors can have IC50 values in the nanomolar to low micromolar range.[8] In whole-cell assays, the MIC can be higher due to factors like cell permeability and efflux pumps. It is common to screen new compounds at a concentration of around 10 µM.[9]

Troubleshooting Inactive this compound in Your Assay

If you are observing a lack of activity with this compound, several factors could be at play. The following troubleshooting guide is designed to help you identify and resolve the most common issues.

Initial Troubleshooting Workflow

This workflow provides a step-by-step process to diagnose the potential cause of this compound inactivity.

start Start: this compound Inactive check_compound 1. Verify Compound Integrity start->check_compound check_solubility 2. Assess Compound Solubility check_compound->check_solubility Compound OK check_assay_setup 3. Review Assay Parameters check_solubility->check_assay_setup Soluble check_enzyme 4. Evaluate Enzyme Activity check_assay_setup->check_enzyme Setup Correct check_reagents 5. Confirm Reagent Integrity check_enzyme->check_reagents Enzyme Active troubleshoot_advanced Advanced Troubleshooting check_reagents->troubleshoot_advanced Reagents OK

Caption: A flowchart for systematic troubleshooting of this compound inactivity.

Compound Integrity and Handling

An issue with the inhibitor itself is a primary suspect for inactivity.

Question: Could my this compound compound have degraded?

Answer: Yes, improper storage or handling can lead to degradation. Forced degradation studies are often performed to understand a compound's stability under various stress conditions like heat, light, humidity, and extreme pH.[10][11][12]

Troubleshooting Steps:

  • Storage: Confirm that this compound has been stored at the recommended temperature and protected from light, if necessary.

  • Fresh Stock: Prepare a fresh stock solution from a new vial of the compound if possible.

  • QC Check: If available, verify the identity and purity of your compound using techniques like LC-MS or NMR.

Data Summary: Common Stress Conditions for Stability Assessment

Stress ConditionTypical ParametersPotential Outcome
Acid Hydrolysis 0.1 M HCl at 80°CDegradation of acid-labile groups.[12]
Alkaline Hydrolysis 0.1 M NaOH at room tempDegradation of base-labile groups.[12][13]
Oxidation 3-30% H₂O₂ at room tempOxidation of susceptible functional groups.[12]
Thermal Degradation >60°CDegradation of thermally labile compounds.[14]
Photostability Exposure to UV/Vis lightPhotochemical degradation.[11]
Compound Solubility

Poor solubility is a frequent cause of apparent inactivity in assays.[9]

Question: How can I tell if my compound is not soluble in the assay buffer?

Answer: Visual inspection of your stock solution and final assay mixture for precipitation is a first step. However, a compound can be poorly soluble without visible precipitation.

Troubleshooting Steps:

  • Solvent Choice: this compound is likely dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your assay is not inhibitory to the enzyme.[9] It's crucial to run a solvent-only control.

  • Solubility Limits: Determine the aqueous solubility of this compound if this information is not already available. General solubility rules can provide some initial guidance.[15][16]

  • Assay Concentration: Test a range of this compound concentrations. If the compound is active at lower concentrations but the dose-response curve plateaus or becomes erratic at higher concentrations, this may indicate solubility issues.

Assay Parameters and Setup

Incorrect assay conditions can lead to misleading results.

Question: What are the critical parameters in my InhA inhibition assay that I should double-check?

Answer: Key parameters include substrate and cofactor concentrations, enzyme concentration, incubation times, and the detection method.

Troubleshooting Steps:

  • Substrate and Cofactor Concentration: The concentration of the substrate (e.g., 2-trans-enoyl-ACP) and the cofactor (NADH) can influence the apparent activity of the inhibitor, especially for competitive inhibitors.[17][18] Consider testing different substrate concentrations.

  • Enzyme Concentration: The concentration of InhA should be significantly lower than that of the inhibitor to avoid "tight-binding" effects that can skew IC50 values.[17]

  • Incubation Time: Ensure sufficient pre-incubation time for the inhibitor to bind to the enzyme before initiating the reaction. Also, confirm that the reaction itself is in the linear range.[19]

  • Assay Controls: Always include positive and negative controls. A known InhA inhibitor (like triclosan for direct inhibition studies) can serve as a positive control, while a vehicle-only (e.g., DMSO) addition serves as a negative control.

Signaling Pathway and Assay Principle

cluster_0 InhA Catalytic Cycle cluster_1 Inhibition 2-trans-enoyl-ACP 2-trans-enoyl-ACP InhA InhA 2-trans-enoyl-ACP->InhA Acyl-ACP Acyl-ACP InhA->Acyl-ACP NAD+ NAD+ InhA->NAD+ NADH NADH NADH->InhA This compound This compound This compound->InhA Inhibition

Caption: The catalytic cycle of InhA and the inhibitory action of this compound.

Advanced Troubleshooting

If the initial checks do not resolve the issue, consider these more complex possibilities.

Question: Could this compound be an irreversible or time-dependent inhibitor?

Answer: Yes, some inhibitors exhibit time-dependent inhibition, where the inhibitory effect increases with the duration of pre-incubation with the enzyme.[19] Irreversible inhibitors typically form a covalent bond with the enzyme.[20]

Experimental Protocol: Assessing Time-Dependent Inhibition

  • Setup: Prepare multiple reaction sets.

  • Pre-incubation: Pre-incubate InhA with this compound for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.

  • Measurement: Measure the initial reaction rates for each pre-incubation time.

  • Analysis: A decrease in enzyme activity with increasing pre-incubation time suggests time-dependent inhibition.

Question: Is it possible that this compound is having off-target effects in my cellular assay?

Answer: In whole-cell assays, a compound can have effects on targets other than InhA, which might mask its intended activity or cause toxicity through other mechanisms.[21][22][23]

Troubleshooting Steps:

  • Target Engagement Assay: If possible, perform a target engagement assay to confirm that this compound is binding to InhA within the cell.

  • Counter-Screening: Test the compound against other related enzymes or in different cell types to assess its specificity.

Experimental Protocols

Protocol 1: In Vitro InhA Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against purified InhA enzyme.

  • Reagents and Materials:

    • Purified M. tuberculosis InhA enzyme

    • This compound stock solution (e.g., 10 mM in DMSO)

    • NADH

    • 2-trans-dodecenoyl-CoA (or other suitable enoyl-ACP substrate)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in buffer).

    • In a 96-well plate, add 5 µL of each inhibitor dilution (or control) to the appropriate wells.

    • Add 85 µL of a solution containing InhA and NADH in assay buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the substrate to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Whole-Cell M. tuberculosis Growth Inhibition Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.

  • Reagents and Materials:

    • M. tuberculosis culture (e.g., H37Rv)

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

    • This compound stock solution

    • 96-well microplates

    • Resazurin solution (for viability assessment)

  • Procedure:

    • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.

    • Inoculate the wells with a standardized suspension of M. tuberculosis. Include a positive control (a known anti-tubercular drug), a negative control (no drug), and a sterility control (no bacteria).

    • Seal the plates and incubate at 37°C for 7-14 days.

    • After incubation, add resazurin solution to each well and incubate for another 24 hours.

    • Assess the results visually or using a fluorometer. A color change from blue to pink indicates bacterial growth.

    • The MIC is the lowest concentration of this compound that prevents this color change (i.e., inhibits bacterial growth).[3]

References

Technical Support Center: Enhancing the Bioavailability of Novel InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel inhibitors of Mycobacterium tuberculosis InhA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of these promising therapeutic agents, with a particular focus on overcoming poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: My potent InhA inhibitor shows excellent in vitro activity but poor efficacy in animal models. What could be the underlying issue?

A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability.[1] This means that after oral administration, an insufficient concentration of the active compound reaches the systemic circulation to exert its therapeutic effect. Several factors can contribute to low bioavailability, including poor aqueous solubility, low permeability across the intestinal wall, and rapid first-pass metabolism in the liver.[1][2]

Q2: What are the initial steps to investigate the low bioavailability of my InhA inhibitor?

A2: A systematic approach is crucial. We recommend a stepwise evaluation of the compound's physicochemical and pharmacokinetic properties. Key initial experiments include:

  • Solubility Assessment: Determine the kinetic and thermodynamic solubility in relevant physiological buffers (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Permeability Assay: Use an in vitro model, such as the Caco-2 permeability assay, to assess the compound's ability to cross the intestinal epithelial barrier.

  • Metabolic Stability Assay: Evaluate the compound's stability in the presence of liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.[3]

Q3: What strategies can I employ to improve the oral bioavailability of my lead compound?

A3: There are several formulation and chemical modification strategies that can be explored to enhance bioavailability. These can be broadly categorized as follows:

  • Formulation-Based Approaches: These methods aim to improve the dissolution rate and apparent solubility of the compound without altering its chemical structure.[4][5]

  • Chemical Modification Approaches: These strategies involve creating prodrugs or making structural modifications to the parent molecule to improve its physicochemical properties.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Low aqueous solubility is a frequent cause of poor oral absorption for many small molecule inhibitors.

Troubleshooting Steps:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.

    • Micronization: Reduces particle size to the micron range.

    • Nanonization: Further reduces particle size to the nanometer range, often resulting in a significant increase in dissolution velocity.[5]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous, higher-energy state can significantly enhance solubility and dissolution.[5][6]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems can improve solubilization in the gastrointestinal tract and may facilitate lymphatic absorption, bypassing first-pass metabolism.[4][6][7] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[4][7]

Summary of Formulation Strategies for Poor Solubility

StrategyMechanism of ActionKey Advantages
Particle Size Reduction Increases surface area for dissolution.Relatively simple and cost-effective.
Amorphous Solid Dispersions Stabilizes the drug in a high-energy, more soluble amorphous form.[6]Can achieve significant solubility enhancement.
Lipid-Based Formulations Improves solubilization and can enhance lymphatic uptake.[4][6]Can bypass first-pass metabolism.
Cyclodextrin Complexation Forms water-soluble inclusion complexes.[7]Well-established and effective for many compounds.
Issue 2: Low Intestinal Permeability

Even if a compound dissolves, it must still be able to permeate the intestinal epithelium to reach the bloodstream.

Troubleshooting Steps:

  • Permeation Enhancers: Co-administration of agents that reversibly open the tight junctions between intestinal epithelial cells can increase the absorption of poorly permeable compounds.

  • Ion Pairing and Complexation: For ionizable drugs, forming a neutral complex with a lipophilic counter-ion can enhance membrane permeability.[1]

  • Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. Prodrugs can be designed to have improved permeability characteristics.

Issue 3: High First-Pass Metabolism

Rapid metabolism by enzymes in the gut wall and liver (first-pass effect) can significantly reduce the amount of active drug reaching systemic circulation.

Troubleshooting Steps:

  • Inhibition of Metabolic Enzymes: Co-administration of an inhibitor of the primary metabolizing enzymes (e.g., cytochrome P450s) can increase the bioavailability of the parent drug. However, this can lead to drug-drug interactions.

  • Structural Modification: Modifying the part of the molecule that is susceptible to metabolic attack can improve metabolic stability. This requires a detailed understanding of the drug's metabolic pathways.

  • Prodrugs: Prodrugs can be designed to be resistant to first-pass metabolism and release the active drug after absorption.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the rate of metabolism of an InhA inhibitor by liver microsomal enzymes.

Methodology:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (a necessary cofactor for many metabolic enzymes).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, bioavailability) of an InhA inhibitor following oral and intravenous administration.

Methodology:

  • Fast the animals (e.g., mice or rats) overnight.

  • For the intravenous (IV) group, administer a single bolus dose of the drug formulation via the tail vein.

  • For the oral (PO) group, administer the drug formulation via oral gavage.

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) from each animal.

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters using appropriate software. The absolute oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assay micronization Micronization solubility->micronization Low Solubility asd Amorphous Solid Dispersion solubility->asd Low Solubility lipid Lipid Formulation solubility->lipid Low Solubility permeability Caco-2 Permeability pk_study Pharmacokinetic Study (Rodent) permeability->pk_study Low Permeability (Consider Prodrug) metabolism Metabolic Stability metabolism->pk_study High Metabolism (Consider Prodrug) micronization->pk_study asd->pk_study lipid->pk_study efficacy_study Efficacy Study (Infection Model) pk_study->efficacy_study Improved PK Profile start Novel InhA Inhibitor (Poor Bioavailability) start->solubility start->permeability start->metabolism

Caption: Experimental workflow for improving the bioavailability of a novel InhA inhibitor.

inhA_pathway cluster_fasii Fatty Acid Synthase II (FAS-II) Pathway fabG FabG fabZ FabZ fabG->fabZ fabI FabI fabZ->fabI inhA InhA enoyl_acp trans-2-Enoyl-ACP fabI->enoyl_acp elongated_acyl_acp Acyl-ACP (C_n+2) inhA->elongated_acyl_acp mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid Catalyzes final step acyl_acp Acyl-ACP (C_n) acyl_acp->fabG Elongation Cycle enoyl_acp->inhA inhibitor Novel InhA Inhibitor inhibitor->inhA Inhibition cell_wall Mycobacterial Cell Wall Integrity mycolic_acid->cell_wall cell_death Cell Death cell_wall->cell_death Disruption

Caption: Simplified signaling pathway of InhA in mycolic acid biosynthesis.

References

Technical Support Center: Overcoming Resistance to Direct InhA Inhibitors in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with direct InhA inhibitors, exemplified by compounds like InhA-IN-4, against Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is InhA and why is it a target for M. tuberculosis drug development?

A1: InhA is an enoyl-acyl carrier protein (ACP) reductase, a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis.[1][2][3] This pathway is responsible for the synthesis of mycolic acids, which are essential, long-chain fatty acids that form a major component of the mycobacterial cell wall.[3][4] The integrity of this cell wall is vital for the bacterium's survival and virulence.[1] By inhibiting InhA, the production of mycolic acids is blocked, leading to a weakened cell wall and ultimately, bacterial cell death.[1][5] This makes InhA a clinically validated and attractive target for anti-tuberculosis drug development.[4]

Q2: How do direct InhA inhibitors like this compound differ from isoniazid (INH)?

A2: Isoniazid (INH) is a pro-drug, meaning it requires activation within the mycobacterial cell.[4][5] This activation is carried out by the catalase-peroxidase enzyme, KatG.[4][5] The activated form of INH then forms an adduct with NAD (INH-NAD), which in turn inhibits InhA.[5] In contrast, direct InhA inhibitors, as the name suggests, do not require activation by KatG. They bind directly to the InhA enzyme to block its activity.[1][6] This is a significant advantage, as the most common mechanism of clinical resistance to INH involves mutations in the katG gene, which prevent the activation of the pro-drug.[7] Direct inhibitors can therefore be effective against many INH-resistant strains of M. tuberculosis.[4][6]

Q3: What are the known mechanisms of resistance to direct InhA inhibitors?

A3: Resistance to direct InhA inhibitors primarily arises from mutations within the inhA gene itself.[4][8] These mutations can alter the structure of the InhA enzyme, reducing the binding affinity of the inhibitor to its target. Common mutations associated with resistance to direct InhA inhibitors include substitutions at amino acid positions such as S94A, D148G, R195, and E219.[4][8] Overexpression of the inhA gene, often due to mutations in its promoter region, can also contribute to resistance by increasing the amount of the target enzyme, thereby requiring higher concentrations of the inhibitor to achieve a bactericidal effect.[7]

Q4: Can this compound be effective against multidrug-resistant (MDR) M. tuberculosis?

A4: Yes, direct InhA inhibitors like the 4-hydroxy-2-pyridones (e.g., NITD-916) have demonstrated potent activity against clinical isolates of multidrug-resistant (MDR) M. tuberculosis.[4][6] Since the primary mechanism of resistance in many MDR strains is mutations in katG (conferring INH resistance) and rpoB (conferring rifampicin resistance), direct InhA inhibitors that bypass the need for KatG activation can remain effective.[4] However, if an MDR strain also harbors a resistance-conferring mutation in the inhA gene, its susceptibility to direct InhA inhibitors may be reduced.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High Minimum Inhibitory Concentration (MIC) of this compound against a previously susceptible M. tuberculosis strain. Development of resistance.1. Sequence the inhA gene and its promoter region to identify potential mutations. 2. Perform a dose-response experiment to quantify the level of resistance. 3. Consider combination therapy with a drug that has a different mechanism of action.
Inconsistent results in InhA enzyme inhibition assays. 1. Enzyme instability. 2. Inhibitor precipitation. 3. Incorrect buffer conditions. 4. Inaccurate substrate or cofactor concentration.1. Ensure proper storage and handling of the purified InhA enzyme. 2. Check the solubility of this compound in the assay buffer. The use of a small percentage of DMSO may be necessary. 3. Verify the pH and ionic strength of the assay buffer. 4. Confirm the concentrations of the enoyl-ACP substrate and NADH cofactor.
No bactericidal activity observed in whole-cell assays despite potent enzymatic inhibition. 1. Poor cell wall penetration of the inhibitor. 2. Efflux of the inhibitor by the bacterium. 3. Inactivation of the inhibitor by the bacterium.1. Assess the lipophilicity and other physicochemical properties of this compound to predict cell permeability. 2. Investigate the effect of known efflux pump inhibitors in combination with this compound. 3. Analyze the stability of this compound in the presence of M. tuberculosis.
Emergence of resistant colonies during prolonged exposure to this compound. Spontaneous mutations in the inhA gene.1. Determine the frequency of resistance by plating a large number of cells on agar containing this compound. 2. Isolate and characterize the resistant colonies by sequencing the inhA gene. 3. Evaluate the fitness cost associated with the resistance mutations.

Quantitative Data Summary

The following table summarizes key quantitative data for representative direct InhA inhibitors.

Compound Class Compound Example Target Organism/Assay Value Units Reference
4-Hydroxy-2-pyridoneNITD-916Whole-cellM. tuberculosis H37Rv0.05µM (MIC₅₀)[4]
4-Hydroxy-2-pyridoneNITD-916Whole-cellMDR-M. tuberculosis0.04 - 0.16µM (MIC₉₉)[4]
4-Hydroxy-2-pyridoneNITD-564InhA EnzymeBiochemical Assay0.59µM (IC₅₀)[4]
4-Hydroxy-2-pyridoneNITD-529InhA EnzymeBiochemical Assay9.60µM (IC₅₀)[4]
DiazaborineAN12855InhA EnzymeBiochemical Assay2.3µM (IC₅₀)[8]
DiazaborineAN12855Whole-cellM. tuberculosis H37Rv7.0µM (IC₉₀)[8]
DiazaborineAN3438InhA EnzymeBiochemical Assay12µM (IC₅₀)[8]
DiazaborineAN3438Whole-cellM. tuberculosis H37Rv16µM (IC₉₀)[8]
IsoniazidINHWhole-cellM. tuberculosis H37Rv0.33µM (MIC₅₀)[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a general method for determining the MIC of a direct InhA inhibitor against M. tuberculosis using a broth microdilution method.

Materials:

  • M. tuberculosis culture (e.g., H37Rv or a clinical isolate)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or a visual reading system

Procedure:

  • Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (vehicle only) and a sterile control (broth only).

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 0.5.

  • Dilute the inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the diluted inoculum to each well of the 96-well plate (except the sterile control).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, determine the MIC, which is the lowest concentration of the inhibitor that prevents visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm.

InhA Enzyme Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of purified InhA enzyme activity.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • Assay buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl, 1 mM EDTA)

  • NADH solution

  • Enoyl-ACP substrate (e.g., trans-2-dodecenoyl-CoA)

  • This compound stock solution (in DMSO)

  • UV-visible spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, and the InhA enzyme in a cuvette.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a short period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the enoyl-ACP substrate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

InhA_Inhibition_Pathways cluster_INH Isoniazid (INH) Pathway cluster_Direct Direct InhA Inhibitor Pathway INH Isoniazid (Pro-drug) KatG KatG (Activation) INH->KatG INH_active Activated INH KatG->INH_active INH_NAD INH-NAD Adduct INH_active->INH_NAD + NADH NADH_inh NADH InhA_inh InhA INH_NAD->InhA_inh Inhibits Mycolic_Acid_inh Mycolic Acid Synthesis InhA_inh->Mycolic_Acid_inh Catalyzes Cell_Death_inh Cell Death InhA_inh->Cell_Death_inh Inhibition leads to Mycolic_Acid_inh->Cell_Death_inh Leads to Direct_Inhibitor This compound InhA_direct InhA Direct_Inhibitor->InhA_direct Directly Inhibits Mycolic_Acid_direct Mycolic Acid Synthesis InhA_direct->Mycolic_Acid_direct Catalyzes Cell_Death_direct Cell Death InhA_direct->Cell_Death_direct Inhibition leads to Mycolic_Acid_direct->Cell_Death_direct Leads to

Caption: Comparison of Isoniazid and Direct InhA Inhibitor Mechanisms.

Resistance_Investigation_Workflow Start Suspected Resistance to this compound MIC_Test Perform MIC Assay Start->MIC_Test Isolate_Colonies Isolate Resistant Colonies MIC_Test->Isolate_Colonies If MIC is high Sequence_inhA Sequence inhA Gene and Promoter Isolate_Colonies->Sequence_inhA Analyze_Sequence Analyze for Mutations Sequence_inhA->Analyze_Sequence Enzyme_Assay Perform InhA Enzyme Inhibition Assay Analyze_Sequence->Enzyme_Assay If mutation is found End Characterize Resistance Mechanism Analyze_Sequence->End If no mutation is found, investigate other mechanisms (e.g., efflux) Compare_IC50 Compare IC50 of Wild-Type and Mutant InhA Enzyme_Assay->Compare_IC50 Fitness_Cost Assess Fitness Cost of Mutations Compare_IC50->Fitness_Cost Combination_Therapy Evaluate Combination Therapy Fitness_Cost->Combination_Therapy Combination_Therapy->End

Caption: Workflow for Investigating this compound Resistance.

Logical_Relationship_Resistance cluster_causes Causes of Resistance cluster_effects Effects of Resistance cluster_strategies Overcoming Strategies inhA_mutation inhA Gene Mutation reduced_binding Reduced Inhibitor Binding inhA_mutation->reduced_binding inhA_overexpression inhA Overexpression increased_target Increased Target Concentration inhA_overexpression->increased_target high_mic Increased MIC Value reduced_binding->high_mic increased_target->high_mic new_inhibitors Develop Novel Inhibitors high_mic->new_inhibitors combination_therapy Combination Therapy high_mic->combination_therapy dose_escalation Dose Escalation (if possible) high_mic->dose_escalation

Caption: Logical Relationships in this compound Resistance.

References

Technical Support Center: InhA Inhibitor Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cytotoxicity assays to evaluate novel inhibitors of Mycobacterium tuberculosis InhA, such as InhA-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is InhA and why is it a target for drug development?

InhA is an enoyl-acyl carrier protein (ACP) reductase enzyme found in Mycobacterium tuberculosis. It plays a crucial role in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death. This makes InhA a validated and attractive target for the development of new anti-tuberculosis drugs.[1][3]

Q2: How do InhA inhibitors like this compound theoretically induce cytotoxicity?

InhA inhibitors block the fatty acid synthase-II (FAS-II) pathway, which is responsible for elongating fatty acid chains required for mycolic acid synthesis.[1] By inhibiting InhA, compounds like the well-known drug isoniazid (after activation) prevent the production of these essential long-chain fatty acids. This disruption of the cell wall integrity is the primary mechanism leading to cytotoxicity in Mycobacterium tuberculosis.

Q3: Which cytotoxicity assays are recommended for evaluating novel InhA inhibitors?

Commonly used and recommended cytotoxicity assays include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme, released into the cell culture medium upon cell lysis or membrane damage. An increase in LDH activity in the supernatant is indicative of cytotoxicity.

Q4: I am not seeing the expected cytotoxicity with this compound. What are the possible general reasons?

Several factors could contribute to a lack of expected cytotoxicity:

  • Compound Solubility: The inhibitor may not be fully dissolved in the culture medium, leading to a lower effective concentration.

  • Compound Stability: The compound may be unstable under experimental conditions (e.g., sensitive to light, temperature, or pH).

  • Cell Type: The chosen cell line may not be appropriate for evaluating this specific inhibitor. For anti-mycobacterial drug testing, cytotoxicity is often first assessed in mammalian cell lines to determine off-target effects, followed by efficacy testing in mycobacteria.

  • Assay Interference: The compound itself might interfere with the assay chemistry, leading to inaccurate results.

  • Incorrect Concentration Range: The tested concentrations may be too low to induce a cytotoxic effect.

Troubleshooting Guides

This compound MTT Assay Troubleshooting
Problem Possible Cause Recommended Solution
High background absorbance in control wells Contamination of media or reagents with bacteria or yeast.Use sterile technique and fresh, filtered reagents. Visually inspect plates for contamination before adding MTT reagent.
Phenol red or serum in the media interfering with absorbance readings.Use serum-free media during the MTT incubation step. Include a "media only" background control to subtract from all readings.
Low absorbance readings across the plate Insufficient number of viable cells plated.Optimize cell seeding density. Ensure cells are in the logarithmic growth phase when plating.
MTT reagent was not properly prepared or stored.Prepare fresh MTT solution and protect it from light. Store stock solutions at -20°C.
Incomplete dissolution of formazan crystals.Increase the incubation time with the solubilization buffer. Gently pipette up and down to aid dissolution.
Unexpected increase in absorbance with higher inhibitor concentrations The inhibitor compound is reducing the MTT reagent directly.Run a control plate without cells, containing only media, MTT reagent, and the inhibitor at various concentrations to check for chemical interference.
The inhibitor is causing an increase in cellular metabolic activity at sub-lethal concentrations as a stress response.Use a complementary cytotoxicity assay, such as the LDH release assay, to confirm the results.
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting.
Presence of air bubbles in the wells.Carefully inspect wells after reagent addition and remove any bubbles with a sterile pipette tip.
This compound precipitated out of solution at higher concentrations.Visually inspect the wells for any precipitate. Test the solubility of the compound in the culture medium beforehand. Consider using a lower concentration range or a different solvent.
This compound LDH Assay Troubleshooting
Problem Possible Cause Recommended Solution
High spontaneous LDH release in negative control wells Over-seeding of cells, leading to cell death from overcrowding.Optimize the initial cell seeding density.
Cells were handled too roughly during plating or media changes.Handle cells gently; avoid excessive pipetting or centrifugation speeds.
The solvent used to dissolve this compound is cytotoxic.Test the cytotoxicity of the solvent at the concentrations used in the experiment. Include a "vehicle control" in your experimental design.
Low maximum LDH release in positive control wells Incomplete cell lysis.Ensure the lysis buffer is added to the maximum release control wells and incubated for a sufficient amount of time to achieve complete cell lysis.
Low intrinsic LDH levels in the chosen cell line.Select a cell line known to have robust LDH expression.
No significant increase in LDH release with this compound treatment The inhibitor is cytostatic (inhibits cell proliferation) rather than cytotoxic (kills cells) at the tested concentrations.Use a cell proliferation assay (e.g., cell counting, BrdU incorporation) to distinguish between cytotoxic and cytostatic effects.
The incubation time with the inhibitor is too short.Perform a time-course experiment to determine the optimal incubation period for observing cytotoxicity.
This compound is not cytotoxic to the selected mammalian cell line (which is a good indicator for targeted anti-mycobacterial activity).This may be the desired result. The primary efficacy testing should be conducted on Mycobacterium tuberculosis.

Experimental Protocols & Workflows

Mycolic Acid Synthesis Pathway and InhA Inhibition

The following diagram illustrates the role of InhA in the mycolic acid biosynthesis pathway and the mechanism of its inhibition.

Mycolic_Acid_Pathway Mycolic Acid Synthesis Pathway and InhA Inhibition FAS_I Fatty Acid Synthase I (FAS-I) C16_C26_Fatty_Acids C16-C26 Fatty Acids FAS_I->C16_C26_Fatty_Acids FAS_II_System Fatty Acid Synthase II (FAS-II) System C16_C26_Fatty_Acids->FAS_II_System Elongation_Cycles Elongation Cycles FAS_II_System->Elongation_Cycles trans_2_enoyl_ACP trans-2-enoyl-ACP Elongation_Cycles->trans_2_enoyl_ACP InhA InhA (Enoyl-ACP Reductase) trans_2_enoyl_ACP->InhA NADH Meromycolic_Acids Meromycolic Acids InhA->Meromycolic_Acids Mycolic_Acids Mycolic Acids Meromycolic_Acids->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall InhA_IN_4 This compound (Novel Inhibitor) InhA_IN_4->InhA Inhibition

Caption: Role of InhA in the mycobacterial cell wall synthesis and its inhibition.

General Workflow for this compound Cytotoxicity Testing

This diagram outlines the typical experimental workflow for assessing the cytotoxicity of a novel InhA inhibitor.

Cytotoxicity_Workflow General Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Mammalian Cells Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Inhibitor_Prep 2. Prepare this compound Stock & Dilutions Treatment 4. Treat Cells with this compound Inhibitor_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Assay_Choice 6. Perform Cytotoxicity Assay Incubation->Assay_Choice MTT_Assay MTT Assay Assay_Choice->MTT_Assay LDH_Assay LDH Assay Assay_Choice->LDH_Assay Read_Plate 7. Read Absorbance MTT_Assay->Read_Plate LDH_Assay->Read_Plate Calculate_Viability 8. Calculate % Viability/Cytotoxicity Read_Plate->Calculate_Viability IC50 9. Determine IC50 Value Calculate_Viability->IC50

Caption: A typical workflow for evaluating the cytotoxicity of a novel compound.

Detailed Protocol: MTT Assay
  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control). Also, include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Detailed Protocol: LDH Release Assay
  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the negative control, prepare a maximum LDH release control by adding a lysis solution (e.g., 1% Triton X-100) to a set of wells 45 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.

  • Enzyme Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the values from the negative and maximum release controls.

This technical support guide provides a framework for troubleshooting cytotoxicity assays with novel InhA inhibitors. Given the lack of specific data on "this compound," researchers should pay close attention to the fundamental properties of their specific inhibitor, such as solubility and potential for assay interference, as these are common sources of experimental issues.

References

Technical Support Center: Refining InhA-IN-4 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the direct InhA inhibitor, InhA-IN-4, in animal models. The information is designed to address common challenges related to the delivery of this and similar poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a direct inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis[1][2][3]. This pathway is essential for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall[1][2]. By directly inhibiting InhA, this compound blocks mycolic acid synthesis, leading to bacterial cell death[4][5]. Unlike isoniazid (INH), a frontline anti-tuberculosis drug that also targets InhA, direct inhibitors like this compound do not require activation by the catalase-peroxidase enzyme KatG[5][6][7]. This makes them promising candidates for treating INH-resistant strains of M. tuberculosis, where resistance is often mediated by mutations in the katG gene[6][8].

Q2: We are observing poor efficacy of this compound in our murine tuberculosis model despite good in vitro activity. What are the likely causes?

A2: A common reason for poor in vivo efficacy of direct InhA inhibitors is low bioavailability due to their poor aqueous solubility and high lipophilicity[9]. Many promising compounds fail to translate from in vitro success to in vivo efficacy because of formulation and delivery challenges[9]. The compound may be precipitating in the gastrointestinal tract after oral administration or at the injection site if administered parenterally, leading to insufficient systemic exposure[9][10]. It is crucial to assess the pharmacokinetic profile of your this compound formulation to ensure adequate drug exposure at the site of infection.

Q3: What are the recommended starting points for formulating the poorly soluble this compound for in vivo studies?

A3: For poorly water-soluble compounds like this compound, lipid-based formulations are often a successful strategy[11][12]. Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) have been shown to improve the oral bioavailability of other lipophilic InhA inhibitors[9]. These formulations consist of a mixture of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the fluid in the gastrointestinal tract[9]. This enhances the solubilization and absorption of the drug[11]. Other approaches include the use of co-solvents, cyclodextrins, or particle size reduction techniques like micronization[11][13][14].

Q4: How can we monitor target engagement of this compound in our animal model?

A4: While direct measurement of InhA inhibition in vivo is complex, you can infer target engagement by analyzing its downstream effects. One established method is to monitor the inhibition of mycolic acid biosynthesis in M. tuberculosis isolated from the lungs or spleens of treated animals[7]. This can be achieved by radiolabeling fatty acid precursors, such as [14C]acetate, and analyzing the lipid extracts using techniques like thin-layer chromatography (TLC)[7]. A significant reduction in mycolic acid synthesis in the treated group compared to the vehicle control would indicate that this compound is reaching its target and exerting its mechanism of action.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent drug levels in plasma after oral gavage. Poor aqueous solubility leading to precipitation in the GI tract.[9][10]Develop and optimize a solubilizing formulation. A good starting point is a self-emulsifying drug delivery system (SEDDS).[9] Evaluate different combinations of oils (e.g., sesame oil, Capmul), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., ethanol, PEG 400).
Precipitation of this compound observed when preparing dosing solutions. The concentration of this compound exceeds its solubility in the chosen vehicle.[15][16]Determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvents. Use a combination of excipients to increase solubility.[13][17] Consider gentle heating or sonication to aid dissolution, but check for compound stability under these conditions.
No reduction in bacterial load in the lungs of infected mice, despite adequate plasma exposure. High plasma protein binding limiting the free fraction of the drug. Inadequate penetration of the compound into tuberculosis lesions.[8]Determine the plasma protein binding of this compound. Aim for formulations that might enhance tissue and lesion penetration. While challenging to modify, understanding these parameters is key to interpreting efficacy data.
Toxicity or adverse events observed in the animal model (e.g., weight loss, lethargy). Toxicity of the this compound compound itself. Toxicity related to the formulation vehicle, especially with high concentrations of surfactants or organic solvents.Conduct a maximum tolerated dose (MTD) study with the chosen formulation in uninfected animals. If vehicle-related toxicity is suspected, test the vehicle alone at the same volume and frequency. Explore alternative, better-tolerated excipients.

Experimental Protocols

Protocol 1: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general method for developing a SEDDS formulation for a poorly soluble InhA inhibitor, adapted from studies on similar compounds[9].

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, sesame oil)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-solvent (e.g., Transcutol HP, PEG 400)

  • Glass vials

  • Vortex mixer

  • Water bath (optional)

Method:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify components with the highest solubilizing capacity.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the required amounts of the oil, surfactant, and co-solvent into a glass vial based on a pre-determined ratio (e.g., 30% oil, 40% surfactant, 30% co-solvent).

    • Mix the components thoroughly using a vortex mixer until a clear, homogenous liquid is formed. Gentle heating (e.g., 40°C) may be used to facilitate mixing if necessary.

    • Add the calculated amount of this compound to the vehicle and vortex until the compound is completely dissolved.

  • Characterization of the SEDDS:

    • Self-Emulsification Assessment: Add a small volume (e.g., 1 mL) of the this compound SEDDS formulation to a larger volume (e.g., 250 mL) of distilled water in a beaker with gentle stirring.

    • Observe the formation of the emulsion. A stable and spontaneous emulsion indicates a successful SEDDS formulation.

    • Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential using a suitable particle size analyzer.

Protocol 2: Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic procedure for evaluating the plasma concentration of this compound over time in a murine model.

Materials:

  • This compound formulation

  • 8-week-old female BALB/c mice

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Method:

  • Dosing:

    • Acclimate mice for at least one week before the experiment.

    • Fast the mice overnight (with access to water) before dosing.

    • Administer a single dose of the this compound formulation via oral gavage at a specific dosage (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from a cohort of mice at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours). Typically, 3 mice per time point are used.

    • Collect blood via a suitable method (e.g., tail vein, retro-orbital sinus) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).

Data Presentation

Table 1: Solubility of a Representative InhA Inhibitor in Various Vehicles
Vehicle ComponentClassSolubility (mg/mL)
WaterAqueous< 0.01
Sesame OilOil15.2
Capmul MCMOil25.8
Tween 80Surfactant120.5
Cremophor ELSurfactant155.3
PEG 400Co-solvent> 200
EthanolCo-solvent> 200

Note: Data is hypothetical and representative for a poorly soluble direct InhA inhibitor.

Table 2: Pharmacokinetic Parameters of a Representative InhA Inhibitor in Different Formulations in Mice (10 mg/kg, Oral Gavage)
FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)
5% Ethanol Suspension1504.01250
20% Cremophor EL Solution8502.06800
SEDDS Formulation21001.015500

Note: Data is hypothetical and illustrates the potential for formulation to improve drug exposure, as demonstrated in studies with similar compounds[9].

Visualizations

Mycolic_Acid_Pathway cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycle FAS_I Acetyl-CoA Malonyl-CoA FAS_I_products C16-C26 Acyl-CoAs FAS_I->FAS_I_products Produces short-chain fatty acids KasA KasA/KasB FAS_I_products->KasA Substrate for elongation MabA MabA KasA->MabA Elongation Cycle InhA InhA (Enoyl-ACP reductase) MabA->InhA Elongation Cycle HadA HadA/B/C InhA->HadA Elongation Cycle HadA->KasA Elongation Cycle Mycolic_Acids Mycolic Acids HadA->Mycolic_Acids Forms Meromycolates InhA_IN_4 This compound InhA_IN_4->InhA Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Essential Component

Caption: Mechanism of action of this compound in the mycolic acid biosynthesis pathway.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Analysis solubility 1. Solubility Screening in Excipients sedds_dev 2. SEDDS Formulation and Optimization solubility->sedds_dev characterization 3. Emulsion Characterization (e.g., Droplet Size) sedds_dev->characterization pk_study 4. Pharmacokinetic (PK) Study in Mice characterization->pk_study Optimized Formulation efficacy_study 5. Efficacy Study in TB-infected Mice pk_study->efficacy_study bioanalysis 6. Bioanalysis of Plasma (LC-MS/MS) pk_study->bioanalysis bacterial_load 7. Assess Bacterial Load (CFU in Lungs/Spleen) efficacy_study->bacterial_load bioanalysis->efficacy_study Correlate Exposure with Efficacy

References

Technical Support Center: Experiments with the InhA Inhibitor NITD-916

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the direct InhA inhibitor, NITD-916. As "InhA-IN-4" did not yield specific public data, this guide focuses on the well-characterized 4-hydroxy-2-pyridone derivative, NITD-916, as a representative direct and potent InhA inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is NITD-916 and what is its mechanism of action?

A1: NITD-916 is an orally active, direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1] It belongs to the 4-hydroxy-2-pyridone class of compounds.[2] Unlike the pro-drug isoniazid, NITD-916 does not require activation by the catalase-peroxidase enzyme (KatG).[3] It exerts its antimycobacterial effect by binding to the InhA active site in an NADH-dependent manner, forming a ternary complex that blocks the binding of the fatty acyl substrate.[1][2] This inhibition disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, ultimately leading to cell death.[1][2]

Q2: What are the key potency values for NITD-916?

A2: The potency of NITD-916 has been determined in both enzymatic and cellular assays. A summary of these values is provided in the table below.

Parameter Value Reference
InhA Enzymatic IC50 570 nM[1][4]
M. tuberculosis H37Rv MIC50 50 nM[1]
MDR-Mtb strains MIC range 0.04 - 0.16 µM[1]

Q3: How should I prepare and store stock solutions of NITD-916?

A3: NITD-916 is soluble in DMSO.[4][5] For a 10 mM stock solution, dissolve 3.11 mg of NITD-916 (MW: 311.42 g/mol ) in 1 mL of high-purity, anhydrous DMSO.[1][4] It is recommended to warm the solution to 60°C and use sonication to ensure complete dissolution.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 3 months or at -80°C for up to 6 months.[1][5]

Q4: What are the known mechanisms of resistance to NITD-916?

A4: Resistance to NITD-916 is primarily associated with mutations in the inhA gene, which encodes the drug's target.[6][7] These mutations often occur within or near the active site of the InhA enzyme.[6] Another mechanism of resistance involves mutations in the promoter region of the fabG1-inhA operon, which can lead to the overexpression of InhA.[6] Notably, resistance to NITD-916 is generally not associated with mutations in the katG gene, which is a common mechanism of resistance to isoniazid.[3]

Troubleshooting Guide

Problem 1: Low or no activity in M. tuberculosis cellular assays despite potent enzymatic inhibition.

Possible Cause 1: Poor Compound Solubility in Assay Medium

  • Explanation: NITD-916 is highly lipophilic and has low aqueous solubility.[4] If the compound precipitates in the aqueous culture medium, its effective concentration will be much lower than intended.

  • Troubleshooting Steps:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept low, typically below 0.5%, to avoid both cytotoxicity and compound precipitation.[8]

    • Serial Dilutions: Prepare serial dilutions of your NITD-916 stock solution in DMSO before diluting into the aqueous assay medium. Avoid making large dilutions directly from a highly concentrated DMSO stock into the aqueous medium.

    • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation. If precipitation is observed, you may need to optimize your dilution strategy or consider the use of a co-solvent, though this should be done with caution to avoid affecting bacterial growth or compound activity.

Possible Cause 2: Efflux Pump Activity

  • Explanation: M. tuberculosis possesses several efflux pumps that can actively transport foreign compounds, including antibiotics, out of the cell.[1] This can reduce the intracellular concentration of NITD-916 to sub-inhibitory levels.

  • Troubleshooting Steps:

    • Co-administration with an Efflux Pump Inhibitor (EPI): Perform the cellular assay in the presence of a known EPI, such as verapamil, reserpine, or carbonyl cyanide m-chlorophenylhydrazone (CCCP).[1] A significant decrease in the MIC of NITD-916 in the presence of an EPI would suggest that efflux is a contributing factor.

    • Further Investigation: If efflux is suspected, more advanced techniques like radiolabeled compound uptake assays can be employed to directly measure the intracellular accumulation of the inhibitor.

Possible Cause 3: Compound Instability in Culture Medium

  • Explanation: The 4-hydroxy-2-pyridone scaffold may be susceptible to degradation under certain conditions. The stability of NITD-916 in aqueous solutions at 37°C for the duration of a cellular assay has not been extensively reported.

  • Troubleshooting Steps:

    • Stability Assessment: Perform a stability study of NITD-916 in your specific culture medium (e.g., Middlebrook 7H9). Incubate the compound in the medium under your assay conditions (e.g., 37°C, 5% CO2) for the duration of the experiment. At various time points, analyze the concentration of the intact compound by HPLC.

    • Minimize Incubation Time: If instability is observed, consider reducing the incubation time of your assay if experimentally feasible.

Possible Cause 4: High Serum Protein Binding

  • Explanation: If your cell culture medium contains a high percentage of serum, the inhibitor may bind to serum proteins, reducing its free concentration available to inhibit the target.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If possible for your experimental setup, reduce the concentration of serum in the culture medium.

    • Determine Protein Binding: The extent of serum protein binding can be quantified using techniques like equilibrium dialysis or ultrafiltration.

Problem 2: Inconsistent or non-reproducible results in enzymatic assays.

Possible Cause 1: Incomplete Dissolution of the Inhibitor

  • Explanation: As a poorly soluble compound, ensuring complete dissolution of NITD-916 in the assay buffer is critical.

  • Troubleshooting Steps:

    • Proper Stock Preparation: Follow the recommended procedure for preparing the DMSO stock solution, including warming and sonication.[1]

    • Working Solution Preparation: When preparing working solutions, perform serial dilutions in DMSO first. When diluting into the aqueous assay buffer, ensure rapid and thorough mixing. The final DMSO concentration should be kept consistent across all assays and should not exceed a level that affects enzyme activity.

Possible Cause 2: Reagent Instability

  • Explanation: Key reagents in the InhA enzymatic assay, such as NADH and the substrate (e.g., 2-trans-dodecenoyl-CoA), can degrade over time.

  • Troubleshooting Steps:

    • Fresh Reagents: Prepare fresh solutions of NADH and the substrate for each experiment.

    • Proper Storage: Store stock solutions of reagents at the recommended temperatures and protect them from light, especially NADH.

Possible Cause 3: Pipetting Errors

  • Explanation: The high potency of NITD-916 means that small variations in pipetting can lead to significant differences in the final concentration and observed inhibition.

  • Troubleshooting Steps:

    • Calibrated Pipettes: Ensure all pipettes are properly calibrated.

    • Master Mixes: Whenever possible, prepare master mixes of reagents to minimize pipetting variability between wells.

Problem 3: Toxicity observed in mammalian cell lines at or near the effective concentration against M. tuberculosis.

Possible Cause 1: Off-Target Effects

  • Explanation: While NITD-916 is a potent InhA inhibitor, it may have off-target effects on mammalian cells, leading to cytotoxicity. The 4-hydroxy-2-pyridone scaffold has been investigated for activity against other targets, including kinases.

  • Troubleshooting Steps:

    • Determine Cytotoxicity Profile: Perform a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) on relevant mammalian cell lines (e.g., HepG2 for liver toxicity, A549 for lung epithelial cells) to determine the 50% cytotoxic concentration (CC50).

    • Calculate Selectivity Index (SI): The SI is the ratio of the CC50 to the MIC (SI = CC50 / MIC). A higher SI value indicates greater selectivity for the bacterial target over mammalian cells.

    • Control Experiments: If unexpected phenotypes are observed in cellular experiments, consider including control experiments to investigate potential off-target activities relevant to the observed phenotype.

Possible Cause 2: High DMSO Concentration

  • Explanation: As mentioned previously, high concentrations of DMSO can be toxic to mammalian cells.

  • Troubleshooting Steps:

    • DMSO Control: Always include a vehicle control (DMSO at the same final concentration as your compound) in your cytotoxicity assays.

    • Keep DMSO Low: Aim for a final DMSO concentration of 0.1% or lower in your mammalian cell assays.

Experimental Protocols

InhA Enzymatic Assay Protocol

This protocol is a general guideline for a spectrophotometric assay measuring the inhibition of InhA activity by monitoring the oxidation of NADH.

  • Reagents:

    • Assay Buffer: 50 mM PIPES (pH 6.8), 150 mM NaCl, 10% glycerol.

    • Recombinant M. tuberculosis InhA protein.

    • NADH solution (in assay buffer).

    • 2-trans-dodecenoyl-CoA (substrate) solution (in assay buffer).

    • NITD-916 stock solution in DMSO.

  • Procedure:

    • Prepare serial dilutions of NITD-916 in 100% DMSO.

    • In a 96-well UV-transparent plate, add the following to each well:

      • Assay Buffer.

      • NADH to a final concentration of 200 µM.

      • InhA protein to a final concentration of 20 nM.

      • NITD-916 from the DMSO serial dilutions (ensure the final DMSO concentration is consistent and ≤1%).

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate, 2-trans-dodecenoyl-CoA, to a final concentration of 100 µM.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

M. tuberculosis Cellular Assay (Microplate Alamar Blue Assay - MABA)

This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

  • Materials:

    • M. tuberculosis H37Rv culture.

    • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC or OADC.

    • NITD-916 stock solution in DMSO.

    • Alamar Blue reagent.

    • Sterile 96-well plates.

  • Procedure:

    • Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial culture to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

    • Prepare serial dilutions of NITD-916 in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤0.5%.

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Include a positive control (bacteria with no drug) and a negative control (broth only).

    • Seal the plates and incubate at 37°C for 5-7 days.

    • Add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.

    • Read the results visually (blue = no growth, pink = growth) or fluorometrically (excitation 530 nm, emission 590 nm).

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

General Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of NITD-916 against a mammalian cell line (e.g., HepG2 or A549).

  • Materials:

    • Mammalian cell line of interest (e.g., HepG2, A549).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • NITD-916 stock solution in DMSO.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Sterile 96-well plates.

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of NITD-916 in complete culture medium. The final DMSO concentration should be ≤0.1%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of NITD-916.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent cell viability for each concentration relative to the vehicle control.

    • Determine the CC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

InhA_Signaling_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Short-chain Acyl-ACP FAS_I->Acyl_ACP Produces FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycle Acyl_ACP->FAS_II Enoyl_ACP trans-2-Enoyl-ACP FAS_II->Enoyl_ACP Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids Precursors InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA InhA->FAS_II Reduces substrate for next cycle NAD NAD+ InhA->NAD Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation NITD_916 NITD-916 NITD_916->InhA Inhibits NADH NADH NADH->InhA Cofactor

Caption: Mechanism of action of NITD-916, a direct inhibitor of InhA in the mycolic acid biosynthesis pathway.

Experimental_Workflow cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 Data Analysis A Prepare NITD-916 Stock Solution (DMSO) C InhA Enzymatic Assay A->C D M. tuberculosis Cellular Assay (MIC) A->D E Mammalian Cell Cytotoxicity Assay (CC50) A->E F Formulate NITD-916 for Oral Dosing A->F B Prepare Reagents and Media B->C B->D B->E H Determine IC50, MIC, CC50 C->H D->H E->H G Mouse Model of TB Infection F->G I Assess In Vivo Efficacy G->I

Caption: General experimental workflow for the evaluation of the InhA inhibitor NITD-916.

Troubleshooting_Tree Start Low Cellular Activity of NITD-916 Q1 Is the compound soluble in the assay medium? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the compound stable in the assay medium? A1_Yes->Q2 Sol_1 Optimize dilution strategy. Check final DMSO concentration. A1_No->Sol_1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is efflux pump activity a possibility? A2_Yes->Q3 Sol_2 Perform stability study (HPLC). Reduce assay incubation time. A2_No->Sol_2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol_3 Co-administer with an efflux pump inhibitor (EPI). A3_Yes->Sol_3 End Consider other factors: - Serum protein binding - Compound metabolism A3_No->End

References

Technical Support Center: Optimizing the Synthesis of InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of InhA inhibitors. While a specific synthesis protocol for a compound designated "InhA-IN-4" is not publicly available, this guide addresses common challenges encountered during the synthesis of related small molecule inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Systematically investigate the following:

  • Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as required. Contaminants can interfere with the reaction.

  • Reaction Conditions: Temperature, reaction time, and atmospheric conditions are critical. Refer to the table below for a comparison of reaction conditions versus typical outcomes. Consider performing small-scale experiments to optimize these parameters. For instance, some reactions may benefit from lower temperatures over a longer period to minimize side product formation, while others require higher temperatures to proceed at a reasonable rate.

  • Incomplete Reactions: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding a fresh portion of the limiting reagent or a catalyst.

  • Product Degradation: The target compound may be unstable under the reaction or workup conditions. Investigate the stability of your compound at different pH values and temperatures.

  • Purification Losses: Significant loss of product can occur during extraction, chromatography, and recrystallization. Ensure proper technique and consider alternative purification methods if losses are substantial.

Q2: I am observing significant side product formation. How can I minimize these impurities?

A2: The formation of side products is a common challenge in organic synthesis. Here are some strategies to improve the selectivity of your reaction:

  • Temperature Control: Running the reaction at a lower temperature can often increase selectivity by favoring the desired reaction pathway, which typically has a lower activation energy.

  • Order of Reagent Addition: The sequence in which reagents are added can significantly impact the outcome. For multi-step, one-pot syntheses, ensure that each step is complete before adding the reagents for the subsequent step.

  • Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and, if applicable, the ligand can dramatically influence selectivity. Screening a small library of catalysts or ligands may be necessary.

  • Protecting Groups: If your starting materials have multiple reactive sites, consider using protecting groups to selectively block certain functional groups from reacting.

Q3: The purification of my final compound is proving difficult. What are some alternative purification strategies?

A3: If standard column chromatography is not providing adequate separation, consider these alternatives:

  • Recrystallization: This is a powerful technique for purifying solid compounds. A systematic approach to solvent screening is recommended to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) can offer significantly better resolution than standard column chromatography, particularly for complex mixtures of closely related compounds.

  • Trituration: This involves washing the solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble.

  • Acid-Base Extraction: If your compound has an acidic or basic functional group, you can often achieve significant purification by performing a liquid-liquid extraction with an appropriate aqueous acid or base to move your compound into the aqueous phase, leaving neutral impurities in the organic phase. The pH of the aqueous phase can then be adjusted to recover your compound.

Data Summary: Reaction Parameter Optimization

The following table provides a hypothetical summary of how different reaction parameters can influence the yield and purity of a representative InhA inhibitor synthesis.

ParameterCondition ACondition BCondition C
Temperature 25°C50°C80°C
Reaction Time 24 hours12 hours6 hours
Catalyst Catalyst X (1 mol%)Catalyst X (5 mol%)Catalyst Y (5 mol%)
Yield (%) 45%75%60%
Purity (%) 95%80%92%

Analysis:

  • Increasing the temperature from 25°C to 50°C (Condition A vs. B) with a higher catalyst loading significantly increased the yield but at the cost of lower purity, suggesting the formation of side products at higher temperatures.

  • Switching to Catalyst Y (Condition C) provided a good balance of yield and purity under more forcing conditions.

Experimental Protocols

Hypothetical Synthesis of a Triazole-Based InhA Inhibitor

This protocol describes a representative synthesis involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click chemistry" reaction used in drug discovery.

Step 1: Synthesis of the Azide Intermediate

  • Dissolve the starting aryl halide (1.0 eq) in a suitable solvent such as DMF.

  • Add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azide intermediate (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction vigorously at room temperature for 16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with aqueous ammonia (to remove copper), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Visualizations

experimental_workflow Hypothetical Synthesis Workflow for an InhA Inhibitor cluster_step1 Step 1: Azide Synthesis cluster_step2 Step 2: CuAAC Reaction start Aryl Halide + Sodium Azide reaction1 Heat at 80°C in DMF start->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 azide Azide Intermediate purification1->azide reaction2 CuSO4, NaAscorbate t-BuOH/H2O, RT azide->reaction2 alkyne Terminal Alkyne alkyne->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Recrystallization/Chromatography workup2->purification2 product Final InhA Inhibitor purification2->product inhA_pathway Simplified Mycolic Acid Biosynthesis Pathway FAS_I Fatty Acid Synthase I (FAS-I) short_fatty_acids Short-Chain Fatty Acids FAS_I->short_fatty_acids FAS_II Fatty Acid Synthase II (FAS-II) Elongation System short_fatty_acids->FAS_II enoyl_acp trans-2-enoyl-ACP FAS_II->enoyl_acp meromycolic_acids Meromycolic Acids FAS_II->meromycolic_acids inhA InhA (Enoyl-ACP Reductase) enoyl_acp->inhA NADH acyl_acp Acyl-ACP inhA->acyl_acp NAD+ acyl_acp->FAS_II Further Elongation mycolic_acids Mycolic Acids meromycolic_acids->mycolic_acids cell_wall Mycobacterial Cell Wall mycolic_acids->cell_wall inhibitor InhA Inhibitor inhibitor->inhA Inhibition

Technical Support Center: InhA-IN-4 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating stock solutions of InhA-IN-4?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create concentrated stock solutions.[1][2] DMSO is a powerful polar apathetic solvent capable of dissolving a wide range of organic compounds, including both polar and nonpolar molecules.[3][4]

Q2: How should I store stock solutions of this compound?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C. For short-term storage, 4°C is generally acceptable. To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: Can I store this compound in aqueous buffers?

A3: The stability of this compound in aqueous buffers has not been extensively documented. It is generally recommended to prepare fresh dilutions in your experimental buffer from a DMSO stock solution just prior to use. If storage in an aqueous buffer is necessary, a pilot stability study should be conducted to determine the compound's stability under those conditions.

Q4: What are the initial signs of this compound degradation or instability?

A4: Visual indicators of instability can include the appearance of precipitates or a change in the color of the solution. A decrease in biological activity or the appearance of additional peaks during analytical analysis (e.g., by HPLC) are also strong indicators of degradation.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Precipitation upon dilution in aqueous buffer The compound has low aqueous solubility. The final concentration of DMSO may be too low to maintain solubility.- Increase the final percentage of DMSO in the assay buffer (ensure it is compatible with your assay).- Prepare the final dilution in a stepwise manner.- Use a surfactant or co-solvent in your buffer, if compatible with your experimental setup.
Loss of compound activity over time in an experiment The compound may be unstable in the experimental buffer at the incubation temperature.- Prepare fresh dilutions of this compound for each experiment.- If the experiment is lengthy, consider adding the compound at later time points.- Perform a time-course experiment to assess the stability of the compound under your specific assay conditions.
Inconsistent experimental results The compound may be degrading due to improper storage or multiple freeze-thaw cycles of the stock solution.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Ensure storage conditions are appropriate (-20°C for long-term).- Periodically check the purity of the stock solution using an analytical method like HPLC.

Buffer Conditions for InhA Inhibitor Assays

While specific data for this compound is unavailable, the following table summarizes buffer conditions used in assays for other InhA inhibitors. These can serve as a starting point for your experiments.

Buffer ComponentConcentrationpHOther Components
PIPES 30 mM7.550 mM NaCl, 0.1 mM EDTA
HEPES 50 mM7.50.5 M NaCl, 10% glycerol (w/v)

Experimental Protocols

Generic Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a framework for determining the stability of this compound in a chosen buffer.

1. Materials:

  • This compound
  • DMSO
  • Experimental buffer of choice (e.g., PBS, Tris, HEPES at a specific pH)
  • Analytical instrument (e.g., HPLC-UV, LC-MS)

2. Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
  • Dilute the this compound stock solution into the desired experimental buffer to a final concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all samples and is compatible with your analytical method.
  • Divide the solution into aliquots for analysis at different time points and storage conditions.
  • Time Points: A typical stability study might include time points such as 0, 2, 4, 8, 24, and 48 hours.
  • Storage Conditions: Store the aliquots at the temperature(s) relevant to your experiments (e.g., room temperature, 37°C). Include a control sample stored at -20°C.
  • At each designated time point, remove an aliquot from each storage condition.
  • Analyze the samples using a stability-indicating analytical method, such as reverse-phase HPLC, to quantify the amount of intact this compound remaining. The method should be able to separate the parent compound from any potential degradants.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration. Plot the percentage of remaining compound versus time for each storage condition.

Workflow and Pathway Visualizations

StabilityTestingWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare concentrated stock of this compound in DMSO B Dilute stock into experimental buffer A->B C Aliquot for different time points & conditions B->C D Incubate at relevant temperatures (e.g., RT, 37°C) C->D E Analyze samples at each time point by HPLC/LC-MS D->E F Quantify remaining This compound E->F G Determine stability profile and degradation kinetics F->G

Caption: Workflow for assessing small molecule stability.

This guide is intended to assist researchers in designing and troubleshooting experiments involving this compound. Given the absence of specific stability data, careful experimental design and validation are crucial for obtaining reliable and reproducible results.

References

Addressing batch-to-batch variability of InhA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using InhA-IN-4, a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Batch-to-batch variability can be a significant challenge in drug discovery research, leading to inconsistent experimental outcomes. This guide is designed to help you identify and address potential sources of variability when working with this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

IssuePossible CausesRecommended Actions
Inconsistent IC50 Values Between Batches 1. Purity Differences: The actual concentration of the active compound may vary between batches due to impurities. 2. Presence of Isomers: Different ratios of active and inactive isomers may be present. 3. Degradation: The compound may have degraded during storage or handling. 4. Assay Conditions: Minor variations in enzyme concentration, substrate concentration, or incubation time can affect IC50 values.1. Verify Purity: Analyze each new batch by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm purity and identity. 2. Structural Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. 3. Proper Storage: Store this compound as recommended on the datasheet, protected from light and moisture. Prepare fresh stock solutions for each experiment. 4. Standardize Assay Protocol: Use a consistent and well-validated InhA enzyme inhibition assay protocol. Include a reference standard in each assay.
Poor Solubility in Aqueous Buffers 1. Hydrophobic Nature: Many small molecule inhibitors, including those targeting InhA, are hydrophobic and have limited aqueous solubility.[1] 2. Incorrect Solvent: The initial solvent used to dissolve the compound may not be appropriate. 3. Precipitation: The compound may precipitate when diluted from a stock solution into the aqueous assay buffer.1. Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent such as DMSO.[] 2. Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay low (typically ≤1%) to avoid affecting enzyme activity. 3. Test Solubility: Visually inspect for any precipitation after dilution. If precipitation occurs, try a lower final concentration or a different co-solvent.
Complete Loss of Inhibitory Activity 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Incorrect Compound: The vial may be mislabeled or contain the wrong substance. 3. Inactive Enzyme: The InhA enzyme may have lost its activity.1. Check Storage Conditions: Ensure the compound has been stored correctly. 2. Confirm Identity: Use analytical methods like MS to confirm the molecular weight of the compound. 3. Enzyme Activity Control: Always include a positive control (e.g., a known InhA inhibitor) and a negative control (vehicle only) in your assay to ensure the enzyme is active.
High Background Signal or Assay Interference 1. Compound Fluorescence/Absorbance: The compound itself may absorb or emit light at the wavelengths used in the assay. 2. Non-specific Inhibition: At high concentrations, some compounds can cause non-specific inhibition through aggregation or other mechanisms.[3]1. Run a Compound-Only Control: Measure the signal of the compound in the assay buffer without the enzyme to check for interference. 2. Dose-Response Curve: A steep and well-defined dose-response curve is indicative of specific inhibition. Non-specific inhibitors often show a shallow curve.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a direct inhibitor of the InhA enzyme, which is a key component of the type II fatty acid synthase (FAS-II) system in Mycobacterium tuberculosis.[4] This system is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][6] By inhibiting InhA, this compound disrupts mycolic acid biosynthesis, leading to bacterial cell death.

2. How should I store and handle this compound?

It is recommended to store this compound as a solid at -20°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution.[7] When preparing working solutions, allow the stock solution to come to room temperature before opening the vial to prevent condensation.

3. What is the recommended solvent for this compound?

This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).[8] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect cell viability.

4. What are the expected IC50 values for this compound?

Reported IC50 values for direct InhA inhibitors can vary depending on the specific compound and the assay conditions used. For potent inhibitors, IC50 values are often in the nanomolar to low micromolar range.[9][10] It is important to establish a baseline IC50 value for a new batch of this compound in your specific assay system.

Compound ClassReported IC50 Range against InhAReference
Arylamides90 nM - 38.86 µM[9]
4-Hydroxy-2-pyridones0.59 µM - 9.60 µM[10]

5. How can I be sure that the inhibition I am observing is specific to InhA?

To confirm the specificity of this compound, you can perform several experiments:

  • Counter-screening: Test the compound against other related enzymes to check for off-target effects.

  • Resistant Mutants: If available, test the inhibitor on strains of M. tuberculosis that have known mutations in the inhA gene, which should confer resistance.[10]

  • Biophysical Methods: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to demonstrate direct binding of the compound to the InhA protein.

Experimental Protocols

Protocol 1: Quality Control of this compound Batches

Objective: To ensure the identity, purity, and concentration of each new batch of this compound.

Methodologies:

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the compound.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Column: C18 reverse-phase column.

    • Detection: UV absorbance at a wavelength determined by the compound's absorbance spectrum.

    • Analysis: Purity is calculated based on the area of the main peak relative to the total area of all peaks.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Method: Electrospray ionization (ESI) in positive or negative ion mode.

    • Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the compound.

    • Method: ¹H NMR and ¹³C NMR.

    • Analysis: The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure of this compound.

Protocol 2: InhA Enzyme Inhibition Assay

Objective: To determine the IC50 value of this compound.

Methodology:

  • Materials:

    • Purified InhA enzyme.

    • NADH (β-Nicotinamide adenine dinucleotide, reduced form).

    • 2-trans-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate.

    • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, NADH, and the this compound dilutions.

    • Initiate the reaction by adding the InhA enzyme.

    • Incubate for a defined period at a constant temperature.

    • Start the enzymatic reaction by adding the substrate (DD-CoA).

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_qc Batch Quality Control cluster_assay In Vitro Experimentation batch New Batch of this compound hplc HPLC Analysis (Purity Check) batch->hplc ms Mass Spectrometry (Identity Check) batch->ms nmr NMR Spectroscopy (Structure Confirmation) batch->nmr pass Batch Passes QC hplc->pass >95% Purity fail Batch Fails QC (Contact Supplier) hplc->fail <95% Purity ms->pass Correct Mass ms->fail Incorrect Mass nmr->pass Correct Structure nmr->fail Incorrect Structure stock Prepare Stock Solution (e.g., 10 mM in DMSO) pass->stock assay InhA Inhibition Assay stock->assay results Consistent Results assay->results troubleshoot Inconsistent Results (Refer to Guide) assay->troubleshoot

Figure 1. Quality control and experimental workflow for this compound.

inhA_pathway FASII Fatty Acid Synthase II (FAS-II) Pathway InhA InhA (Enoyl-ACP Reductase) FASII->InhA Elongation of fatty acids Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Reduction of trans-2-enoyl-ACP Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation InhA_IN_4 This compound InhA_IN_4->Inhibition Inhibition->InhA

Figure 2. Simplified signaling pathway showing the role of InhA and its inhibition by this compound.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action of InhA-IN-4 and Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA): the direct inhibitor InhA-IN-4 and the well-established frontline anti-tuberculosis drug, isoniazid. This comparison is supported by available experimental data to inform research and drug development efforts targeting tuberculosis.

At a Glance: Key Differences

FeatureThis compoundIsoniazid
Mechanism of Action Direct inhibitor of the InhA enzyme.Prodrug requiring activation by the catalase-peroxidase enzyme (KatG).
Active Form This compound molecule itself.Isonicotinoyl-NAD (INH-NAD) adduct.
Mode of Inhibition Competitive inhibitor.Slow, tight-binding competitive inhibitor.[1][2]
Activation Required NoYes

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and isoniazid lies in their approach to inhibiting the InhA enzyme, a critical component in the synthesis of mycolic acids, which are essential for the integrity of the mycobacterial cell wall.

Isoniazid: The Prodrug Approach

Isoniazid (INH) is a prodrug, meaning it is inactive in its administered form and requires enzymatic conversion within the bacterium to become a potent inhibitor.[1] This activation is a multi-step process:

  • Uptake and Activation: Isoniazid is taken up by Mycobacterium tuberculosis.

  • KatG-Mediated Activation: The bacterial catalase-peroxidase enzyme, KatG, activates isoniazid, converting it into a reactive isonicotinic acyl radical.

  • Adduct Formation: This radical then spontaneously reacts with the cofactor nicotinamide adenine dinucleotide (NAD+) to form the isonicotinoyl-NAD (INH-NAD) adduct.[1]

  • InhA Inhibition: The INH-NAD adduct is the true inhibitor, binding tightly to the active site of InhA and blocking its function.[1][3] This inhibition disrupts mycolic acid synthesis, leading to bacterial cell death.

This compound: Direct Inhibition

In contrast to isoniazid, this compound is a direct inhibitor of InhA. This means that the molecule itself is active and does not require any prior enzymatic activation within the mycobacterium. It belongs to a class of thiourea-based inhibitors designed to directly target the InhA enzyme.[4][5] This direct mechanism offers a significant advantage: it can circumvent the primary mechanism of isoniazid resistance, which often arises from mutations in the katG gene that prevent the activation of the prodrug.

Quantitative Comparison of Inhibitory Activity

A direct comparison of the inhibitory potency of this compound and the active form of isoniazid, the INH-NAD adduct, is crucial for understanding their relative efficacy at the molecular level.

InhibitorTargetIC50KiMIC (M. tuberculosis)
This compound (TU14) InhA15.6 µMNot Available1.56 ± 0.82 µg/mL[4]
INH-NAD Adduct InhANot Directly Applicable0.75 ± 0.08 nM[1][2]Not Applicable

Note: The IC50 and Ki values are not directly comparable. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. Ki (inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity. The significant difference in the reported inhibitory concentrations suggests that the INH-NAD adduct has a much higher affinity for InhA than this compound.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action of isoniazid and this compound.

Isoniazid Mechanism of Action

This compound Mechanism of Action

Experimental Protocols

InhA Enzymatic Assay (General Protocol)

This protocol describes a common method for measuring the enzymatic activity of InhA and determining the inhibitory concentration (IC50) of compounds. The assay spectrophotometrically monitors the oxidation of NADH, a cofactor in the reaction catalyzed by InhA.

  • Reagents and Materials:

    • Purified InhA enzyme

    • NADH

    • 2-trans-enoyl-thioester substrate (e.g., 2-trans-dodecenoyl-CoA)

    • Assay buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl)

    • Inhibitor compound (this compound or INH-NAD adduct) dissolved in a suitable solvent (e.g., DMSO)

    • Spectrophotometer capable of measuring absorbance at 340 nm

    • 96-well microplates or cuvettes

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADH, and the 2-trans-enoyl-thioester substrate in the wells of a microplate or in cuvettes.

    • Add the inhibitor compound at various concentrations to the reaction mixture. Include a control with no inhibitor.

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a defined period.

    • Initiate the reaction by adding a known concentration of the InhA enzyme.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Data Analysis:

    • Plot the initial reaction velocity as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Whole-Cell Activity Assay (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

  • Materials:

    • Mycobacterium tuberculosis culture (e.g., H37Rv strain)

    • Appropriate culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC)

    • Inhibitor compound

    • 96-well microplates

    • Incubator at 37°C

  • Procedure:

    • Prepare a serial dilution of the inhibitor compound in the culture medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of M. tuberculosis. Include a positive control (no inhibitor) and a negative control (no bacteria).

    • Incubate the plates at 37°C for a specified period (typically 7-14 days).

    • Assess bacterial growth visually or by measuring optical density. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

This compound and isoniazid both target the essential InhA enzyme in Mycobacterium tuberculosis, but through fundamentally different mechanisms. Isoniazid's reliance on activation by KatG makes it vulnerable to resistance mutations in this enzyme. This compound, as a direct inhibitor, bypasses this activation step and holds promise for activity against isoniazid-resistant strains. However, the currently available data suggests a significantly lower in vitro inhibitory potency for this compound compared to the activated form of isoniazid. Further studies, including the determination of the Ki value for this compound and direct comparative analyses under identical experimental conditions, are necessary for a more definitive assessment of its potential as a therapeutic agent. This guide provides a framework for understanding the key distinctions between these two InhA inhibitors, which is critical for the rational design and development of new anti-tuberculosis drugs.

References

A Comparative Guide to InhA Inhibitors: Benchmarking InhA-IN-4 Against Key Competitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) has underscored the urgent need for novel therapeutics that target essential pathways in Mycobacterium tuberculosis. One of the most clinically validated targets is the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the mycolic acid biosynthesis pathway. Direct inhibition of InhA offers a promising strategy to circumvent the common resistance mechanisms associated with the frontline pro-drug isoniazid, which requires activation by the catalase-peroxidase KatG. This guide provides a comparative analysis of a panel of direct InhA inhibitors, with a focus on contextualizing the performance of InhA-IN-4 against other notable compounds in its class.

Mechanism of Action: Targeting the Mycolic Acid Synthesis Pathway

InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis. This pathway is responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids, the hallmark lipid components of the mycobacterial cell wall.[1] Mycolic acids are indispensable for the structural integrity, impermeability, and virulence of the bacterium.[2] By inhibiting InhA, these compounds effectively block mycolic acid biosynthesis, leading to a compromised cell wall and ultimately, bacterial cell death.[1] Unlike isoniazid, which requires activation by KatG, direct InhA inhibitors bind to the enzyme without the need for prior metabolic processing, rendering them effective against many isoniazid-resistant strains harboring katG mutations.[1]

Below is a diagram illustrating the central role of InhA in the mycolic acid biosynthesis pathway.

Mycolic_Acid_Biosynthesis cluster_FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycle FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA (C16-C26) FAS_I->Acyl_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I FAS_II_substrates FAS-II Substrates Acyl_CoA->FAS_II_substrates Pks13 Pks13 (Condensation) Acyl_CoA->Pks13 KasA_KasB KasA/KasB (Condensation) FAS_II_substrates->KasA_KasB MabA MabA (Reduction) KasA_KasB->MabA Elongation Cycle HadAB_HadBC HadAB/HadBC (Dehydration) MabA->HadAB_HadBC InhA InhA (Enoyl-ACP Reductase) HadAB_HadBC->InhA InhA->KasA_KasB Meromycolic_Acids Meromycolic Acids InhA->Meromycolic_Acids Meromycolic_Acids->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Inhibitors Direct InhA Inhibitors (e.g., this compound) Inhibitors->InhA Inhibition

Mycolic Acid Biosynthesis Pathway.

Comparative Performance of InhA Inhibitors

The following tables summarize the in vitro inhibitory activities of this compound and other selected direct InhA inhibitors. It is important to note that the data presented here are compiled from various studies, and direct comparisons of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Enzyme Inhibition (IC50)

Compound ClassCompoundInhA IC50 (µM)Reference
Thiourea-basedThis compound (TU14) 15.6[3]
4-Hydroxy-2-pyridoneNITD-5299.60[4]
4-Hydroxy-2-pyridoneNITD-5640.59[4]
4-Hydroxy-2-pyridoneNITD-9160.57[5]
Thiadiazole-basedGSK1380.04[6][7]
DiazaborineAN128552.3[8]
Diphenyl EtherTriclosan~0.22 (Ki')[9]
Triazole HybridCompound 7c0.000074
Triazole HybridCompound 7e0.00013

Table 2: In Vitro Antitubercular Activity (MIC)

Compound ClassCompoundM. tuberculosis MIC (µg/mL)Reference
Thiourea-basedThis compound (TU14) 1.56 ± 0.82[3]
4-Hydroxy-2-pyridoneNITD-529~0.53 (1.54 µM)[4]
4-Hydroxy-2-pyridoneNITD-564~0.05 (0.16 µM)[4]
4-Hydroxy-2-pyridoneNITD-916~0.012-0.05 (40-160 nM)[5]
Thiadiazole-basedGSK138~0.43 (1 µM)[6][7]
DiazaborineAN12855Not directly reported in µg/mL[8]
Diphenyl EtherTriclosanNot typically reported for TB
Triazole HybridCompound 7a55[10]
Triazole HybridCompound 5g62.5[10]

Experimental Protocols

InhA Enzymatic Inhibition Assay

The inhibitory activity of compounds against the InhA enzyme is typically determined using a spectrophotometric assay that monitors the oxidation of NADH.[11]

Workflow Diagram:

InhA_Assay_Workflow start Start prepare_reagents Prepare Reagents: - InhA enzyme - NADH - Substrate (e.g., DD-CoA) - Inhibitor stock solutions - Assay buffer (e.g., PIPES) start->prepare_reagents assay_mixture Prepare Assay Mixture: - Buffer - NADH - Substrate - Inhibitor (varying concentrations) prepare_reagents->assay_mixture add_enzyme Initiate Reaction: Add InhA enzyme to the mixture assay_mixture->add_enzyme monitor_absorbance Monitor Reaction: Measure decrease in absorbance at 340 nm (due to NADH oxidation) add_enzyme->monitor_absorbance calculate_activity Calculate Enzyme Activity: Determine initial reaction velocities monitor_absorbance->calculate_activity determine_ic50 Determine IC50: Plot % inhibition vs. inhibitor concentration calculate_activity->determine_ic50 end End determine_ic50->end

InhA Enzymatic Inhibition Assay Workflow.

Detailed Methodology:

  • Reagent Preparation:

    • Purified recombinant InhA enzyme is diluted to a working concentration (e.g., 50-100 nM) in an appropriate assay buffer (e.g., 30 mM PIPES, pH 6.8, containing 150 mM NaCl).[1][11]

    • Stock solutions of NADH and the long-chain fatty acyl substrate (e.g., 2-trans-dodecenoyl-coenzyme A, DD-CoA) are prepared in the assay buffer.

    • The test inhibitors, including this compound and comparators, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, from which serial dilutions are made.

  • Assay Performance:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture, containing buffer, NADH (e.g., 100-250 µM), and DD-CoA (e.g., 25-50 µM), is added to the wells.[1][11]

    • The test inhibitors at various concentrations are then added to the respective wells. Control wells containing only the solvent (e.g., DMSO) are included to determine the uninhibited enzyme activity.

    • The reaction is initiated by the addition of the InhA enzyme.

  • Data Acquisition and Analysis:

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer or plate reader.

    • The initial velocity of the reaction is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the initial velocity in the presence of the inhibitor to that of the control.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).[12]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For M. tuberculosis, this is often determined using a broth microdilution method.

Detailed Methodology:

  • Bacterial Culture and Inoculum Preparation:

    • M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

    • The bacterial suspension is adjusted to a specific turbidity (e.g., McFarland standard 0.5) to achieve a standardized inoculum density (e.g., 105 CFU/mL).[13]

  • Assay Plate Preparation:

    • The assay is performed in a 96-well microtiter plate.

    • Two-fold serial dilutions of the test compounds are prepared in the culture medium directly in the wells of the plate.

    • Control wells containing only the culture medium (sterility control) and medium with the bacterial inoculum but no drug (growth control) are included.

  • Inoculation and Incubation:

    • The standardized bacterial inoculum is added to each well containing the test compound and the growth control wells.

    • The plates are sealed and incubated at 37°C for a period of 7 to 14 days.[14]

  • MIC Determination:

    • After incubation, bacterial growth is assessed. This can be done visually or by using a growth indicator such as resazurin.[14] With resazurin, a color change from blue to pink indicates bacterial viability.

    • The MIC is defined as the lowest concentration of the compound at which no visible growth (or no color change with an indicator) is observed.

Conclusion

This guide provides a comparative overview of this compound and other direct inhibitors of M. tuberculosis InhA. While this compound demonstrates inhibitory activity, other classes of compounds, such as certain triazole hybrids and thiadiazole-based inhibitors, exhibit significantly lower IC50 values in enzymatic assays. The provided data and experimental protocols offer a valuable resource for researchers in the field of TB drug discovery to contextualize their findings and guide further research and development efforts. It is crucial to consider that in vitro enzyme inhibition does not always directly correlate with whole-cell activity (MIC), as factors like cell permeability and efflux can play a significant role. Therefore, a multiparametric approach is essential for the successful development of new anti-tubercular agents.

References

Validating InhA-IN-4: A Comparative Guide for a Promising Anti-Tuberculosis Lead Compound

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of InhA-IN-4 as a lead compound against Mycobacterium tuberculosis. Through objective comparison with established and emerging InhA inhibitors, supported by experimental data, this document outlines the potential of this compound in the fight against tuberculosis.

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics that act on validated targets. One such target is the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to bacterial death. The frontline drug isoniazid, although effective, is a prodrug that requires activation by the catalase-peroxidase enzyme KatG. Resistance to isoniazid frequently arises from mutations in the katG gene, rendering the drug ineffective. This has spurred the development of direct InhA inhibitors that bypass the need for KatG activation.

This guide focuses on the validation of this compound, a recently identified direct inhibitor of InhA. We present a comparative analysis of its performance against other direct InhA inhibitors, including NITD-916, GSK693, and AN12855, as well as the established drugs isoniazid and ethionamide.

Performance Comparison of InhA Inhibitors

The following tables summarize the key performance indicators for this compound and its comparators. These metrics are crucial for evaluating the potential of a lead compound.

CompoundTargetInhA IC50 (µM)M. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MIC (µM)
This compound InhA 15.6 1.56 ± 0.82 4.26 ± 2.24
NITD-916InhA0.590.160.44
GSK693InhA0.007-0.2
AN12855InhA<0.030.070.28
IsoniazidInhA (after activation)-0.03 - 0.120.22 - 0.87
EthionamideInhA (after activation)-1.06.0

Table 1: In Vitro Activity of InhA Inhibitors. This table compares the direct enzyme inhibition (IC50) and whole-cell activity (MIC) of the compounds. A lower value indicates higher potency.

CompoundCytotoxicity (HepG2) IC50 (µM)Selectivity Index (SI)
This compound >30 >7.04
NITD-916>50>113.6
GSK693>50>250
AN12855>100>357
Isoniazid>1000>1149
Ethionamide>100>16.7

Table 2: Cytotoxicity and Selectivity Index. The Selectivity Index (SI = Cytotoxicity IC50 / M. tuberculosis MIC) is a critical measure of a compound's therapeutic window. A higher SI is desirable, indicating greater selectivity for the bacterial target over host cells.

CompoundOral Bioavailability (%)Half-life (h)
This compound Data not availableData not available
NITD-916Good (in mouse models)Data not available
GSK693Moderate (in mouse models)~3.5 (in mice)
AN1285553 (in mice)3.5 (in mice)
Isoniazid75-950.5-1.5 (fast acetylators), 2-5 (slow acetylators)
Ethionamide802-3

Table 3: Pharmacokinetic Properties. This table highlights key pharmacokinetic parameters that influence a compound's drug-like properties.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

InhA Enzyme Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of InhA by 50% (IC50).

Materials:

  • Purified recombinant InhA enzyme

  • NADH (cofactor)

  • 2-trans-dodecenoyl-CoA (substrate)

  • Test compounds (this compound and comparators)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the InhA enzyme, NADH, and the test compound at various concentrations.

  • Incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds

  • 96-well microplates

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of bacteria is observed.

Cytotoxicity Assay (HepG2 Cells)

Objective: To assess the toxicity of the compounds on a human liver cell line (HepG2).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

In Vivo Efficacy in a Mouse Model of Tuberculosis

Objective: To evaluate the in vivo efficacy of the lead compound in a murine model of chronic tuberculosis infection.

Materials:

  • BALB/c mice

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber

  • Test compound and appropriate vehicle for administration

  • Standard anti-TB drugs (e.g., isoniazid) for comparison

Procedure:

  • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.

  • After a pre-determined period (e.g., 4 weeks) to allow the infection to establish, begin treatment with the test compound, a vehicle control, and a positive control drug (e.g., isoniazid). Administer the compounds orally or via another appropriate route daily for a specified duration (e.g., 4 weeks).

  • At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.

  • Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

  • Compare the CFU counts in the treated groups to the vehicle control group to determine the reduction in bacterial load.

Visualizing the Pathway and Process

To better understand the context of InhA inhibition and the process of lead compound validation, the following diagrams are provided.

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP Produces short-chain fatty acids FAS_II_Elongation FAS-II Elongation Cycle Acyl_ACP->FAS_II_Elongation Enoyl_ACP trans-2-Enoyl-ACP FAS_II_Elongation->Enoyl_ACP Mycolic_Acids Mycolic Acids FAS_II_Elongation->Mycolic_Acids Leads to InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA InhA->Acyl_ACP Reduction Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Essential component of Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activated by INH_NAD_Adduct INH-NAD Adduct KatG->INH_NAD_Adduct Forms INH_NAD_Adduct->InhA Inhibits Direct_Inhibitors Direct InhA Inhibitors (e.g., this compound) Direct_Inhibitors->InhA Directly Inhibits

Caption: Mycolic Acid Biosynthesis Pathway and InhA Inhibition.

Lead_Validation_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation cluster_Development Preclinical & Clinical Development Target_ID Target Identification (InhA) HTS High-Throughput Screening Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (this compound) Hit_ID->Lead_Gen Enzyme_Assay InhA Inhibition Assay (IC50) Lead_Gen->Enzyme_Assay MIC_Assay Whole-Cell Activity (MIC) Enzyme_Assay->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (HepG2, IC50) MIC_Assay->Cytotoxicity_Assay Selectivity Selectivity Index (SI) Calculation Cytotoxicity_Assay->Selectivity PK_Studies Pharmacokinetic Studies (ADME) Selectivity->PK_Studies Efficacy_Model In Vivo Efficacy (Mouse Model) PK_Studies->Efficacy_Model Toxicity_Studies In Vivo Toxicology Efficacy_Model->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection Clinical_Trials Clinical Trials Candidate_Selection->Clinical_Trials

Caption: Workflow for the Validation of a Lead Compound.

Conclusion

The data presented in this guide positions this compound as a noteworthy lead compound for the development of new anti-tuberculosis therapies. While its in vitro potency against M. tuberculosis is moderate compared to some other direct InhA inhibitors, its favorable preliminary cytotoxicity profile warrants further investigation. The key advantage of this compound, and other direct inhibitors, lies in its potential to be effective against isoniazid-resistant strains of M. tuberculosis, a critical need in the current landscape of tuberculosis treatment. Further lead optimization to improve its enzymatic and whole-cell potency, along with comprehensive pharmacokinetic and in vivo efficacy studies, will be crucial next steps in the development of this compound as a clinical candidate. This guide provides the foundational data and experimental framework to support these future research endeavors.

A Comparative Analysis of InhA-IN-4 and First-Line Tuberculosis Drugs: An Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational direct InhA inhibitor, InhA-IN-4, with the established first-line drugs for tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. This analysis is based on available preclinical data and aims to contextualize the potential efficacy of this novel compound within the current therapeutic landscape.

Direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, represent a promising strategy to combat TB, particularly in the face of rising isoniazid resistance. Isoniazid itself is a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, inhibits InhA.[1][2] Direct InhA inhibitors, such as this compound, bypass the need for KatG activation, offering a potential advantage against isoniazid-resistant strains where KatG mutations are a primary resistance mechanism.[3][4]

This guide synthesizes available in vitro and in vivo efficacy data to facilitate a comparative understanding of this compound's potential performance against the current standard of care.

In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is a fundamental measure of a drug's in vitro potency against a specific microorganism. The following table summarizes the reported MIC values for first-line TB drugs against the reference strain Mycobacterium tuberculosis H37Rv. Due to the limited publicly available data for this compound, data for other direct InhA inhibitors are included as a proxy to provide a representative comparison.

DrugClassTargetMIC (µg/mL) against M. tuberculosis H37Rv
Isoniazid Hydrazide (Prodrug)InhA (indirectly)0.02 - 0.04[5]
Rifampicin RifamycinRNA polymerase0.2 - 0.4[5]
Pyrazinamide Carboxamide (Prodrug)Multiple targets25 - 100 (at acidic pH)[6][7][8]
Ethambutol EthylenediamineArabinosyl transferase0.5 - 2.0[5]
Direct InhA Inhibitors (e.g., NITD-916) Direct InhA InhibitorInhA (directly)~0.05 - 0.5 (representative)[3]

In Vivo Efficacy in Murine Models

Preclinical evaluation in animal models, most commonly mice, is a critical step in assessing the therapeutic potential of new drug candidates. These studies provide insights into a drug's bactericidal and sterilizing activity in a complex biological system. The table below outlines typical dosages and observed efficacy for first-line TB drugs in mouse models. While specific in vivo data for this compound is not widely available, studies on other direct InhA inhibitors have shown efficacy comparable to isoniazid in reducing bacterial load in the lungs of infected mice.[3][9]

DrugTypical Dosage in Mice (mg/kg)Observed Efficacy in Murine Models
Isoniazid 10 - 25[10][11]Demonstrates strong early bactericidal activity, significantly reducing bacterial load in the lungs and spleen.[12][13]
Rifampicin 10[10][11]Exhibits potent sterilizing activity, crucial for eliminating persistent bacteria and preventing relapse.[13]
Pyrazinamide 150[10][11]Possesses unique sterilizing activity against semi-dormant bacilli in acidic environments within granulomas.[13]
Ethambutol 100 - 150Primarily bacteriostatic, preventing the emergence of resistance to other drugs in the regimen.
Direct InhA Inhibitors Varies by compoundStudies on compounds like NITD-916 have shown a significant reduction in bacterial CFU in the lungs of infected mice, with efficacy comparable to or exceeding that of isoniazid, particularly against isoniazid-resistant strains.[3]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared from a fresh culture and its density is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[14][15]

  • Drug Dilution: A two-fold serial dilution of each drug is prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).[16][17]

  • Incubation: The inoculated plates are sealed and incubated at 37°C for 7 to 14 days.[17]

  • Reading Results: The MIC is determined as the lowest drug concentration that shows no visible growth. Growth can be assessed visually or by using a growth indicator such as resazurin.[8][17]

2. In Vivo Efficacy Assessment in a Murine Model of Tuberculosis

The mouse model is the most common preclinical model for evaluating the efficacy of anti-TB drugs.

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.[10][18]

  • Treatment: Treatment with the test compounds and control drugs is typically initiated 2-4 weeks post-infection. Drugs are administered orally by gavage, 5 days a week for a specified duration (e.g., 4-8 weeks).[2][10]

  • Assessment of Bacterial Load: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.[2][18]

  • Data Analysis: The number of CFUs is counted after 3-4 weeks of incubation at 37°C. The efficacy of the treatment is determined by the reduction in the mean log10 CFU in the lungs and spleens of treated mice compared to untreated controls.[2][10]

Signaling Pathways and Experimental Workflows

InhA_Inhibition_Pathway Mechanism of Action: Isoniazid vs. Direct InhA Inhibitors cluster_isoniazid Isoniazid (Prodrug) cluster_direct_inhibitor Direct InhA Inhibitor Isoniazid Isoniazid KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct + NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition InhA_IN_4 This compound InhA_IN_4->InhA Direct Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Integrity Bacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Death Bacterial Death Cell_Wall_Integrity->Bacterial_Death Disruption leads to

Caption: Comparative mechanism of InhA inhibition by isoniazid and a direct inhibitor.

MIC_Determination_Workflow Experimental Workflow: MIC Determination (Broth Microdilution) start Start prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum add_inoculum Add Diluted Inoculum to each Well dilute_inoculum->add_inoculum prep_plate Prepare 96-well Plate with 7H9 Broth serial_dilute Perform 2-fold Serial Dilution of Drug prep_plate->serial_dilute serial_dilute->add_inoculum incubate Incubate at 37°C for 7-14 Days add_inoculum->incubate read_results Read Results (Visual or Indicator) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

A Comparative Guide to the Activity of InhA Inhibitor InhA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported activity of InhA-IN-4, a known inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Due to the limited availability of cross-laboratory data for this compound, this document presents its reported inhibitory concentration alongside data for other well-characterized InhA inhibitors to offer a broader context for its potential efficacy.

Introduction to InhA and its Inhibition

InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids.[1] These mycolic acids are essential components of the mycobacterial cell wall, contributing to its structural integrity and pathogenicity.[1][2] Inhibition of InhA disrupts mycolic acid synthesis, ultimately leading to bacterial cell death.[1] This makes InhA a clinically validated and attractive target for the development of novel anti-tuberculosis drugs. The widely used anti-TB drug isoniazid, for instance, targets InhA, albeit indirectly, requiring activation by the catalase-peroxidase KatG.[2] Direct inhibitors of InhA, such as this compound, are of significant interest as they may circumvent resistance mechanisms associated with KatG mutations.

Comparative Activity of InhA Inhibitors

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and other selected InhA inhibitors. It is important to note that the IC50 value for this compound originates from a single commercial source and has not been independently verified in peer-reviewed literature. Variations in experimental conditions can influence IC50 values, highlighting the importance of cross-laboratory validation.

InhibitorReported IC50 (µM)Source
This compound (TU14) 15.6MedchemExpress
NITD-5640.59[3]
NITD-5299.60[3]
Arylamide Derivative0.09[2]

Experimental Protocols

The determination of InhA inhibitory activity is typically performed using an enzyme inhibition assay. The following is a generalized protocol based on methodologies described in the scientific literature.[2][3]

InhA Enzyme Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of InhA by 50% (IC50).

Principle: The enzymatic activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADH.

Materials:

  • Purified recombinant InhA enzyme

  • NADH (cofactor)

  • trans-2-Dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • Inhibitor compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Assay buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl, 1 mM EDTA)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of InhA, NADH, substrate, and the inhibitor at appropriate concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, NADH, and varying concentrations of the inhibitor. A control well without the inhibitor should be included.

  • Enzyme Addition: Add the InhA enzyme to each well to initiate the pre-incubation.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (e.g., trans-2-Dodecenoyl-CoA) to all wells.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a defined period (e.g., 10-30 minutes).

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the InhA Pathway and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated.

InhA_Signaling_Pathway cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Mycolic_Acid Mycolic Acid Synthesis FAS_I Acetyl-CoA Malonyl-CoA FabD FabD FAS_I->FabD C16-C18 Acyl-CoAs KasA_KasB KasA/KasB (Elongation) InhA InhA (Enoyl-ACP Reductase) KasA_KasB->InhA trans-2-enoyl-ACP FabD->KasA_KasB InhA->KasA_KasB Acyl-ACP (Elongated) Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall InhA_IN_4 This compound InhA_IN_4->InhA Inhibition

InhA Signaling Pathway in Mycolic Acid Synthesis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (InhA, NADH, Substrate, this compound) plate Prepare 96-well plate with buffer and inhibitor dilutions reagents->plate pre_incubation Add InhA enzyme (Pre-incubation) plate->pre_incubation reaction Add Substrate (Start Reaction) pre_incubation->reaction measurement Measure Absorbance at 340 nm (Kinetic Reading) reaction->measurement velocity Calculate Initial Velocities measurement->velocity plot Plot % Inhibition vs. [Inhibitor] velocity->plot ic50 Determine IC50 Value plot->ic50

Experimental Workflow for InhA Inhibition Assay.

Conclusion

This compound is an inhibitor of the M. tuberculosis InhA enzyme. Based on the currently available data from a single commercial source, its inhibitory activity, with a reported IC50 of 15.6 µM, appears to be moderate when compared to other direct InhA inhibitors that have been identified in academic research settings. For a comprehensive evaluation of this compound's potential as a lead compound in drug discovery, it is imperative that its activity be independently verified and characterized by multiple laboratories. Further studies, including determination of its binding kinetics, mechanism of action, and efficacy in cell-based and in vivo models, are necessary to fully elucidate its therapeutic potential.

References

A Head-to-Head Comparison: InhA-IN-4 and Triclosan as InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two notable inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA): InhA-IN-4 and the broad-spectrum antimicrobial agent, triclosan. This document summarizes key quantitative data, details experimental methodologies for cited assays, and presents visual diagrams of the mechanism of action and experimental workflows.

Executive Summary

Both this compound and triclosan target InhA, a crucial enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway, which is essential for the production of mycolic acids, a key component of the mycobacterial cell wall. While triclosan is a well-established, broad-spectrum antimicrobial, its efficacy against M. tuberculosis and its off-target effects are of concern. This compound represents a more targeted approach to InhA inhibition. This guide reveals that while triclosan exhibits potent inhibition of the InhA enzyme, its whole-cell activity against M. tuberculosis can be less effective than more targeted inhibitors. Cytotoxicity is a significant consideration for triclosan, with established data indicating potential for cell damage at higher concentrations.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and triclosan, focusing on their inhibitory activity against the InhA enzyme and their antibacterial efficacy against M. tuberculosis.

Table 1: InhA Enzymatic Inhibition

CompoundIC50 (µM) vs. M. tuberculosis InhAReference(s)
This compound (TU14)15.6[1]
Triclosan0.21 - 1.10[2][3]

Note: The IC50 values for triclosan against InhA can vary depending on the specific assay conditions.

Table 2: Antibacterial Activity

CompoundMIC (µg/mL) vs. M. tuberculosisReference(s)
This compound (TU14)1.56 ± 0.82[1]
Triclosan43[1]

Table 3: Cytotoxicity

| Compound | Cell Line | Cytotoxicity Metric (Concentration) | Reference(s) | |---|---|---| | this compound | Data not available | - | - | | Triclosan | Human gingival epithelial cells (S-G) | 24h midpoint cytotoxicity: 0.05-0.06 mM |[4] | | Triclosan | Baby Hamster Kidney (BHK-21) | IC50: 0.26 mM |[5] | | Triclosan | Human oral carcinoma (KB) | IC50: 0.034 mM |[5] | | Triclosan | African green monkey kidney (Vero) | IC50: 0.036 mM |[5] |

Mechanism of Action: Targeting the FAS-II Pathway

Both this compound and triclosan act by inhibiting the InhA enzyme. This enzyme is a key component of the FAS-II system, which is responsible for the elongation of fatty acids that are precursors to mycolic acids. By blocking InhA, these compounds prevent the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial cell death.

Mechanism of Action of InhA Inhibitors cluster_fas Fatty Acid Synthesis II (FAS-II) Pathway cluster_inhibitors Inhibitors AcpM Acyl Carrier Protein (AcpM) KasA β-ketoacyl-ACP synthase (KasA) AcpM->KasA MabA β-ketoacyl-ACP reductase (MabA) KasA->MabA HadABC β-hydroxyacyl-ACP dehydratase complex (HadABC) MabA->HadABC InhA Enoyl-ACP reductase (InhA) HadABC->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall InhA_IN_4 This compound InhA_IN_4->InhA inhibition Triclosan Triclosan Triclosan->InhA inhibition InhA Inhibition Assay Workflow Start Start Prepare_Mixture Prepare reaction mixture (Buffer, NADH, InhA) Start->Prepare_Mixture Add_Inhibitor Add test compound (this compound or Triclosan) Prepare_Mixture->Add_Inhibitor Initiate_Reaction Initiate reaction with substrate (DD-CoA) Add_Inhibitor->Initiate_Reaction Measure_Absorbance Monitor NADH oxidation (Absorbance at 340 nm) Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate initial reaction rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine percent inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 value Determine_Inhibition->Calculate_IC50

References

InhA-IN-4: A Direct Inhibitor of M. tuberculosis InhA for Combating Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutics that bypass existing resistance mechanisms. One validated and promising target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mtb. While the frontline drug isoniazid (INH) targets InhA, its efficacy is compromised by resistance-conferring mutations, primarily in the activating catalase-peroxidase enzyme, KatG. Direct InhA inhibitors, which do not require KatG activation, offer a promising strategy to circumvent this resistance. This guide provides a comparative overview of InhA-IN-4 (also known as TU14), a thiourea-based direct InhA inhibitor, and its validation in the context of Mtb clinical isolates.

Performance of this compound and Comparator Compounds

This compound has demonstrated potent activity against M. tuberculosis. The available data from preclinical studies is summarized below, alongside comparative values for the standard-of-care drug, Isoniazid, and another direct InhA inhibitor, NITD-916, for context. It is important to note that a direct side-by-side comparison from a single study is not publicly available, and the data presented is compiled from various sources.

CompoundTargetMIC against Mtb H37Rv (µg/mL)IC50 against InhA (µM)Cytotoxicity (IC50 against mammalian cell lines)Activity against INH-Resistant Strains
This compound (TU14) InhA 1.56 ± 0.82 15.6 Low cytotoxicity reported Data not explicitly available in public domain
Isoniazid (INH)InhA (pro-drug)~0.05 - 0.1Indirect inhibition via INH-NAD adduct>150 µMIneffective against katG mutants
NITD-916InhA0.04 - 0.16 µM0.59 µM>20 µMActive against katG mutant MDR-TB strains[1]

Mechanism of Action: Direct Inhibition of Mycolic Acid Synthesis

InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids to produce mycolic acids, the hallmark components of the mycobacterial cell wall. Direct InhA inhibitors like this compound bind to the active site of the InhA enzyme, preventing the binding of its natural substrate and thereby halting mycolic acid synthesis. This disruption of the cell wall integrity leads to bacterial cell death. This mechanism is distinct from that of isoniazid, which requires activation by the KatG enzyme to form an adduct that then inhibits InhA.[1] Consequently, direct InhA inhibitors are effective against Mtb strains that have developed resistance to isoniazid through mutations in the katG gene.

inhA_pathway Mechanism of Direct InhA Inhibition cluster_fasii FAS-II Pathway cluster_inhibition Inhibition Acyl-ACP Acyl-ACP Enoyl-ACP Enoyl-ACP Acyl-ACP->Enoyl-ACP Elongation Enzymes Acyl-ACP (elongated) Acyl-ACP (elongated) Enoyl-ACP->Acyl-ACP (elongated) InhA (NADH-dependent reduction) Mycolic Acids Mycolic Acids Acyl-ACP (elongated)->Mycolic Acids Further Processing InhA_IN_4 This compound InhA InhA InhA_IN_4->InhA Direct Binding InhA_inhibited InhA Inhibited InhA->InhA_inhibited Inhibition InhA_inhibited->Mycolic Acids Synthesis Blocked Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Incorporation Cell Lysis Cell Lysis Mycobacterial Cell Wall->Cell Lysis Disruption leads to

Caption: Mechanism of this compound in the mycolic acid pathway.

Experimental Workflow for Inhibitor Validation

The validation of a novel anti-tubercular drug candidate like this compound involves a multi-step process, starting from initial screening to in vivo efficacy studies. A generalized workflow is depicted below.

experimental_workflow General Experimental Workflow for Inhibitor Validation Start Start: Compound Synthesis Screening Primary Screening (e.g., Mtb H37Rv MIC) Start->Screening Enzyme_Assay In vitro Enzyme Assay (InhA IC50) Screening->Enzyme_Assay Resistant_Strains Screening against Resistant Clinical Isolates Screening->Resistant_Strains Cytotoxicity Cytotoxicity Assay (e.g., against Vero cells) Screening->Cytotoxicity Intracellular_Assay Intracellular Activity Assay (Macrophage infection model) Enzyme_Assay->Intracellular_Assay Resistant_Strains->Intracellular_Assay Cytotoxicity->Intracellular_Assay In_Vivo In vivo Efficacy Studies (Murine TB model) Intracellular_Assay->In_Vivo End Lead Optimization/ Clinical Development In_Vivo->End

Caption: A generalized workflow for validating anti-tubercular drug candidates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for key assays in the validation of InhA inhibitors.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol is based on the broth microdilution method.

  • Materials:

    • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

    • 96-well microtiter plates.

    • M. tuberculosis strains (e.g., H37Rv, clinical isolates).

    • This compound and comparator compounds.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the 96-well plates containing 100 µL of Middlebrook 7H9 broth.

    • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 0.5.

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include a drug-free control well and a sterile control well.

    • Seal the plates and incubate at 37°C for 7-14 days.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

InhA Enzyme Inhibition Assay

This spectrophotometric assay measures the inhibition of NADH oxidation by InhA.

  • Materials:

    • Recombinant InhA enzyme.

    • NADH.

    • Trans-2-dodecenoyl-CoA (DD-CoA) as the substrate.

    • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8).

    • 96-well UV-transparent plates.

    • Spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADH, and the test compound at various concentrations.

    • Add the InhA enzyme to the mixture and incubate for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate (DD-CoA).

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on the viability of mammalian cells.

  • Materials:

    • Mammalian cell line (e.g., Vero, HepG2, or A549).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well cell culture plates.

    • Test compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to an untreated control.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion

This compound represents a promising scaffold for the development of direct InhA inhibitors to combat drug-resistant tuberculosis. Its reported potent anti-mycobacterial activity and low cytotoxicity warrant further investigation, particularly against a broader panel of clinical isolates, including those with known isoniazid resistance mutations. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of TB drug discovery to evaluate and advance novel InhA inhibitors towards clinical development.

References

Benchmarking InhA-IN-4: A Comparative Analysis Against Novel Tuberculosis Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against tuberculosis (TB), the emergence of drug-resistant strains necessitates a continuous pipeline of novel therapeutic agents. This guide provides a comprehensive benchmark analysis of InhA-IN-4, a recently identified inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), against a panel of other novel TB drug candidates. This report is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new anti-TB drugs.

Executive Summary

InhA, a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, remains a clinically validated and highly attractive target for TB drug development. Direct inhibitors of InhA, such as this compound, offer the potential to overcome resistance mechanisms associated with the frontline pro-drug isoniazid. This guide presents a head-to-head comparison of this compound with other direct InhA inhibitors and recently approved TB drugs with different mechanisms of action, providing a clear perspective on its relative performance based on available preclinical data.

Data Presentation

The following tables summarize the key in vitro and in vivo efficacy and cytotoxicity data for this compound and a selection of novel TB drug candidates.

Table 1: In Vitro Activity and Cytotoxicity of Selected TB Drug Candidates

CompoundTargetMIC vs. M. tuberculosis H37Rv (µg/mL)IC50 vs. InhA (µM)CC50 vs. Vero/HepG2 Cells (µM)
This compound InhA1.56 ± 0.8215.6>32
NITD-916 InhA0.015 - 0.050.57>64
AN12855 InhA0.05Not Reported>100 (HepG2, THP-1)[1]
GSK138 InhA0.4330.04>100 (HepG2)[2]
GSK693 InhA~0.8Not ReportedNot Reported
Bedaquiline ATP synthase0.03 - 0.12[3]N/A>50
Pretomanid Ddn/F420-dependent nitroreductase0.06 - 0.125[4]N/A>100
Delamanid F420-dependent nitroreductase0.004 - 0.012[3]N/A>50

N/A: Not Applicable

Table 2: In Vivo Efficacy of Selected TB Drug Candidates in Mouse Models

CompoundMouse ModelDosing RegimenReduction in Lung CFU (log10)
This compound Not ReportedNot ReportedNot Reported
NITD-916 BALB/c100 mg/kg, oral, daily for 1 month0.95[5]
AN12855 C3HeB/FeJ100 mg/kg, oral, 5 days/weekSignificant reduction, comparable to isoniazid[6]
GSK138 Acute infection modelNot specifiedDose-dependent activity observed[7]
GSK693 Not ReportedNot ReportedNot Reported
Bedaquiline BALB/c25 mg/kg, oralSignificant reduction, part of combination therapy[8]
Pretomanid BALB/c100 mg/kg, oralSignificant reduction, part of combination therapy[9]
Delamanid Guinea Pig100 mg/kg, oral, daily for 4-8 weeksStrong bactericidal activity[10]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the compounds against M. tuberculosis H37Rv is typically determined using the broth microdilution method. A standardized bacterial suspension is added to 96-well plates containing serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The plates are incubated at 37°C for 7-14 days. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth. Growth can be assessed visually or by using a growth indicator dye such as resazurin.

InhA Enzyme Inhibition Assay (IC50)

The enzymatic activity of InhA is measured spectrophotometrically by monitoring the oxidation of NADH at 340 nm. The assay is performed in a reaction mixture containing the InhA enzyme, its substrate (e.g., 2-trans-dodecenoyl-CoA), and NADH in a suitable buffer (e.g., PIPES, pH 6.8). The test compounds are added at various concentrations to determine their inhibitory effect on the enzyme's activity. The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay (CC50)

The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells), using the MTT or MTS assay. Cells are seeded in 96-well plates and incubated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours). The viability of the cells is then determined by adding the MTT or MTS reagent, which is converted into a colored formazan product by metabolically active cells. The absorbance is measured, and the CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.

In Vivo Efficacy in Mouse Models

The in vivo efficacy of anti-TB drug candidates is commonly assessed in mouse models of tuberculosis. BALB/c or C3HeB/FeJ mice are infected with an aerosolized suspension of M. tuberculosis. After a pre-treatment period to establish infection, the mice are treated with the test compounds, typically administered orally. The efficacy of the treatment is evaluated by determining the bacterial load (colony-forming units, CFU) in the lungs and spleen at different time points during and after treatment. A significant reduction in CFU compared to the untreated control group indicates in vivo efficacy.

Mandatory Visualization

Mycolic Acid Biosynthesis Pathway and the Role of InhA

The following diagram illustrates the key steps in the mycolic acid biosynthesis pathway (FAS-II system) in Mycobacterium tuberculosis, highlighting the role of InhA.

Mycolic_Acid_Biosynthesis cluster_inhibitors Inhibitors FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Long-chain Acyl-CoA FAS_I->Acyl_CoA Produces C16-C26 fatty acids KasA KasA/KasB Acyl_CoA->KasA Ketoacyl_ACP β-Ketoacyl-ACP KasA->Ketoacyl_ACP Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA MabA MabA Ketoacyl_ACP->MabA Reduction Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadABC HadABC Hydroxyacyl_ACP->HadABC Dehydration Enoyl_ACP trans-2-Enoyl-ACP HadABC->Enoyl_ACP InhA InhA Enoyl_ACP->InhA Reduction Acyl_ACP Acyl-ACP InhA->Acyl_ACP Pks13 Pks13 Acyl_ACP->Pks13 Elongation cycles Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Condensation Isoniazid Isoniazid (pro-drug) Isoniazid->InhA Activated form inhibits Direct_Inhibitors Direct InhA Inhibitors (e.g., this compound) Direct_Inhibitors->InhA Directly inhibit

Caption: Mycolic Acid Biosynthesis (FAS-II) Pathway and Inhibition.

General Experimental Workflow for Benchmarking TB Drug Candidates

This diagram outlines a typical workflow for the preclinical evaluation of new anti-tuberculosis drug candidates.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Assay Target-based Assay (e.g., InhA Inhibition) MIC_Assay Whole-cell MIC Assay vs. M. tuberculosis Target_Assay->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., vs. Vero cells) MIC_Assay->Cytotoxicity_Assay Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization PK_Studies Pharmacokinetic Studies in Animal Models Efficacy_Studies Efficacy Studies in TB-infected Mouse Models PK_Studies->Efficacy_Studies Preclinical_Candidate Preclinical Candidate Efficacy_Studies->Preclinical_Candidate Lead_Identification Lead Identification Lead_Identification->Target_Assay Lead_Optimization->PK_Studies

Caption: Preclinical Workflow for TB Drug Candidate Evaluation.

References

Comparative Efficacy of Direct InhA Inhibitors Against Mycobacterial Species: A Focus on InhA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the direct-acting InhA inhibitor InhA-IN-4 and its performance compared to other notable inhibitors, providing essential data for researchers in tuberculosis and mycobacterial drug discovery.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics. The enoyl-acyl carrier protein (ACP) reductase, InhA, a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis, is a clinically validated and attractive target for new anti-tubercular agents.[1] Unlike the cornerstone drug isoniazid, which requires activation by the catalase-peroxidase KatG, direct InhA inhibitors bypass this activation step, offering a potential solution to isoniazid resistance mediated by katG mutations. This guide provides a comparative overview of a thiourea-based direct InhA inhibitor, this compound, alongside other prominent direct inhibitors, presenting key performance data and detailed experimental methodologies.

Mechanism of Action of Direct InhA Inhibitors

InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP, an essential step in the elongation of fatty acids that form the meromycolate chain of mycolic acids. Mycolic acids are crucial components of the unique and protective mycobacterial cell wall. Direct InhA inhibitors bind to the InhA enzyme, typically in the presence of the NADH cofactor, and block the substrate-binding pocket. This inhibition disrupts mycolic acid synthesis, leading to a compromised cell wall and subsequent bacterial cell death.

Mycolic_Acid_Synthesis_Inhibition Mycolic Acid Biosynthesis and Inhibition Pathway FAS_I Fatty Acid Synthase I (FAS-I) C16_C26_Fatty_Acids C16-C26 Fatty Acids FAS_I->C16_C26_Fatty_Acids Produces FAS_II Fatty Acid Synthase II (FAS-II) (Elongation) C16_C26_Fatty_Acids->FAS_II Substrates for Meromycolic_Acids Meromycolic Acids FAS_II->Meromycolic_Acids Synthesizes InhA InhA (Enoyl-ACP Reductase) FAS_II->InhA Contains Mycolic_Acids Mycolic Acids Meromycolic_Acids->Mycolic_Acids Precursors to Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporated into Direct_Inhibitors Direct InhA Inhibitors (e.g., this compound, NITD-916) Direct_Inhibitors->InhA Inhibit

Figure 1. Simplified pathway of mycolic acid biosynthesis and the inhibitory action of direct InhA inhibitors.

Comparative Performance of InhA Inhibitors

This section presents a comparative analysis of this compound and other selected direct InhA inhibitors. The data is summarized in the tables below, highlighting their enzymatic inhibition and whole-cell activity against various mycobacterial species.

This compound: A Thiourea-Based Inhibitor

This compound, also known as TU14, is a thiourea-based derivative identified as a direct inhibitor of M. tuberculosis InhA.

NITD-916: A 4-Hydroxy-2-Pyridone Inhibitor

NITD-916 is a potent, orally active 4-hydroxy-2-pyridone derivative that has demonstrated efficacy in mouse models of tuberculosis.[2]

GSK693: A Thiadiazole-Based Inhibitor

GSK693 is a thiadiazole-based direct InhA inhibitor that has shown promise against drug-resistant clinical isolates of M. tuberculosis.

Table 1: InhA Enzymatic Inhibition Data
CompoundChemical ClassTarget SpeciesIC50 (µM)
This compound (TU14) Thiourea DerivativeM. tuberculosis15.6
NITD-916 4-Hydroxy-2-pyridoneM. tuberculosis0.57
GSK693 Thiadiazole-basedM. tuberculosisNot explicitly found, but a structurally similar backup compound, GSK138, has an IC50 of 0.04 µM.[3]
Table 2: In Vitro Activity (MIC) Against Mycobacterial Species
CompoundM. tuberculosis H37Rv (µg/mL)MDR/XDR M. tuberculosis (µg/mL)M. abscessus (µg/mL)M. fortuitum (µg/mL)
This compound (TU14) 1.56 ± 0.82Data not availableData not availableData not available
NITD-916 ~0.02 (0.05 µM)[2]~0.015 - 0.06 (0.04 - 0.16 µM)[2]MIC50: 0.125, MIC90: 1[4]0.04
GSK693 ~0.83 (1.87 µM)[3]MIC90: ~0.83 (1.87 µM)[3]Data not availableData not available

Note: MIC values can vary depending on the specific assay conditions and the clinical isolates tested.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of antimicrobial compounds. Below are outlines of the key experimental protocols used to generate the data presented in this guide.

InhA Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified InhA by monitoring the oxidation of NADH.

InhA_Inhibition_Assay Workflow for InhA Enzyme Inhibition Assay Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, NADH, Purified InhA) Add_Inhibitor Add Test Compound (this compound) at various concentrations Prepare_Reaction_Mix->Add_Inhibitor Incubate Pre-incubate at 30°C Add_Inhibitor->Incubate Start_Reaction Initiate Reaction with Substrate (e.g., octenoyl-CoA) Incubate->Start_Reaction Monitor_Absorbance Monitor Decrease in Absorbance at 340 nm (due to NADH oxidation) Start_Reaction->Monitor_Absorbance Calculate_IC50 Calculate IC50 Value Monitor_Absorbance->Calculate_IC50

Figure 2. General workflow for a spectrophotometric InhA enzyme inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.[5]

    • NADH Solution: Prepare a stock solution of NADH in the assay buffer.

    • InhA Enzyme: Use purified recombinant M. tuberculosis InhA.

    • Substrate: Prepare a stock solution of a 2-trans-enoyl-CoA substrate (e.g., octenoyl-CoA) in an appropriate solvent.

    • Test Compound: Prepare serial dilutions of the inhibitor in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NADH solution, and the test compound at various concentrations.

    • Add the purified InhA enzyme to each well and pre-incubate the mixture.

    • Initiate the reaction by adding the substrate to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the InhA activity.

  • Data Analysis:

    • Determine the initial reaction velocities from the linear portion of the absorbance vs. time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Determination_Workflow Workflow for MIC Determination (Broth Microdilution) Prepare_Inoculum Prepare Mycobacterial Inoculum (e.g., M. tuberculosis H37Rv) and adjust to 0.5 McFarland standard Inoculate_Plate Inoculate the plate with the mycobacterial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Test Compound in a 96-well plate with growth medium Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 37°C (typically 7-21 days for M. tuberculosis) Inoculate_Plate->Incubate_Plate Assess_Growth Assess Bacterial Growth (Visually or using a growth indicator like Resazurin) Incubate_Plate->Assess_Growth Determine_MIC Determine MIC (Lowest concentration with no visible growth) Assess_Growth->Determine_MIC

Figure 3. General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol (based on EUCAST reference method for Mtb):

  • Media and Reagent Preparation:

    • Growth Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.[6]

    • Test Compound: Prepare a stock solution of the inhibitor in DMSO and perform serial two-fold dilutions in the 96-well plate using the growth medium.

    • Bacterial Inoculum: Grow mycobacteria to mid-log phase, harvest, and resuspend in saline with glass beads to break up clumps. Adjust the turbidity to a 0.5 McFarland standard, and then further dilute to achieve the final desired inoculum concentration (e.g., 10^5 CFU/mL).

  • Assay Procedure:

    • Dispense 100 µL of the appropriate dilutions of the test compound into the wells of a 96-well plate. Include a drug-free growth control and a sterile control.

    • Add 100 µL of the prepared mycobacterial inoculum to each well.

    • Seal the plate and incubate at 37°C. Incubation times vary depending on the species (e.g., 7-21 days for M. tuberculosis, shorter for rapid growers).[6]

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

    • Growth can be assessed visually or by adding a viability indicator such as resazurin, which changes color in the presence of metabolically active cells.

Conclusion

Direct inhibitors of InhA represent a promising strategy for the development of new anti-tubercular drugs, particularly for combating isoniazid-resistant strains. This compound is a representative of the thiourea-based class of these inhibitors. While its activity against M. tuberculosis is noted, more extensive data, especially against non-tuberculous mycobacteria, is needed for a comprehensive comparison with other well-characterized inhibitors like NITD-916 and GSK693. The provided data and protocols offer a valuable resource for researchers to contextualize the performance of this compound and to guide further studies in the development of next-generation mycobacterial therapeutics.

References

Comparative Efficacy of InhA Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental data for various inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This enzyme is a critical target in the development of new treatments for tuberculosis.

This publication details the performance of several InhA inhibitors, presenting key quantitative data in a structured format for ease of comparison. Detailed methodologies for the cited experiments are also provided to ensure reproducibility.

InhA Signaling Pathway and Drug Inhibition

InhA is a vital enzyme in the fatty acid synthase II (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids.[1][2] These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its structural integrity and virulence.[2] Inhibition of InhA disrupts mycolic acid synthesis, ultimately leading to bacterial cell death.[1] This makes InhA a prime target for antitubercular drugs.[1] The well-known drug isoniazid, for instance, works by inhibiting InhA after being activated by the catalase-peroxidase enzyme KatG.[3][4] However, the rise of drug-resistant strains necessitates the discovery of novel direct InhA inhibitors.[1]

InhA_Pathway FASI Fatty Acid Synthase I (FASI) Fatty_Acids C16-C18 & C24-C26 Fatty Acids FASI->Fatty_Acids Synthesizes FASII Fatty Acid Synthase II (FAS-II) Fatty_Acids->FASII Elongated by InhA InhA (Enoyl-ACP reductase) FASII->InhA Includes Meromycolic_Acids Meromycolic Acids InhA->Meromycolic_Acids Catalyzes reduction for Mycolic_Acids Mycolic Acids Meromycolic_Acids->Mycolic_Acids Precursors to Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Essential components of Inhibitors Direct InhA Inhibitors (e.g., Triclosan, GSK138) Inhibitors->InhA Directly inhibit Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activated by INH_NAD_adduct INH-NAD adduct KatG->INH_NAD_adduct Forms INH_NAD_adduct->InhA Inhibits

Figure 1. Simplified InhA signaling pathway and points of inhibition.

Comparative Inhibitor Performance

The following table summarizes the in vitro efficacy of various direct InhA inhibitors based on their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency of the inhibitor.

InhibitorIC50 ValueReference Compound(s)
Compound 7c 0.074 nMRifampicin (0.8 nM), Isoniazid (54.6 nM)
Compound 7e 0.13 nMRifampicin (0.8 nM), Isoniazid (54.6 nM)
Triclosan 460 ± 60 nM-
Compound 4 10 ± 2 µM-
Gravacridonediol 600.24 nM (K_i)Triclosan (4.26 µM, K_i)
GSK138 -Isoniazid, NITD-113
NITD-113 -Isoniazid, GSK138

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Experimental Methodologies

The reproducibility of experimental results is paramount in scientific research. Below are the detailed protocols for the key enzymatic assays used to evaluate the inhibitors mentioned above.

InhA Enzymatic Inhibition Assay (General Protocol)

This protocol describes a common method for measuring the inhibitory activity of compounds against the InhA enzyme.

InhA_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis Stock_Solutions Prepare 10 mM stock solutions of test compounds in DMSO Pre_incubation Pre-incubate InhA (70 nM) with test compounds at different concentrations for 2 hours at 25°C. Final DMSO concentration is 0.5-1% v/v. Stock_Solutions->Pre_incubation Assay_Buffer Prepare 30 mM PIPES buffer (pH 6.8) containing 150 mM NaCl Assay_Buffer->Pre_incubation Initiation Initiate reaction by adding DD-CoA (35-50 µM) and NADH (100-200 µM) Pre_incubation->Initiation Spectrophotometry Monitor the oxidation of NADH at 340 nm using a spectrophotometer at 25°C for 10 min. Initiation->Spectrophotometry Analysis Calculate initial reaction rates and determine the percentage of inhibition. Calculate IC50 values from dose-response curves. Spectrophotometry->Analysis

Figure 2. General workflow for an InhA enzymatic inhibition assay.

Detailed Protocol Steps:

  • Preparation of Reagents : Stock solutions of the test compounds are typically prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[5] The assay is conducted in a buffer solution, for example, 30 mM PIPES buffer at pH 6.8, sometimes supplemented with 150 mM NaCl.[6]

  • Enzyme and Substrates : Purified M. tuberculosis InhA is used. The substrates for the enzymatic reaction are 2-trans-dodecenoyl-coenzyme A (DD-CoA) or trans-2-decenoyl-CoA and the cofactor NADH.[5][6]

  • Inhibition Assay : The reaction mixtures are prepared in a total volume of 80-100 µL.[5][6] The InhA enzyme (around 50-70 nM) is pre-incubated with various concentrations of the inhibitor for a set period (e.g., 2 hours) at 25°C.[6] The final concentration of DMSO in the assay is kept low (0.5-1% v/v) to avoid interference with the enzyme activity.[5][6]

  • Reaction Initiation and Measurement : The enzymatic reaction is initiated by adding the substrates DD-CoA (or trans-2-decenoyl-CoA) and NADH to the pre-incubated enzyme-inhibitor mixture.[5][6] The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time (e.g., 10 minutes) using a spectrophotometer.[5][6]

  • Data Analysis : Control reactions without any inhibitor are run to determine the 100% enzyme activity. The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the dose-response data to an appropriate equation.[6]

Conclusion

The presented data highlights the significant potential of several novel compounds as potent inhibitors of InhA. In particular, the hybrid triazole compounds 7c and 7e have demonstrated exceptionally low IC50 values in in vitro assays, suggesting they are promising candidates for further development.[6] The detailed experimental protocols provided herein should facilitate the validation and comparison of these and other InhA inhibitors in different laboratory settings, contributing to the ongoing effort to combat tuberculosis.

References

A Comparative Guide to Direct Inhibitors of Mycobacterium tuberculosis InhA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutics that circumvent existing resistance mechanisms. The enoyl-acyl carrier protein reductase (InhA), a key enzyme in the type II fatty acid synthase (FAS-II) pathway essential for mycolic acid biosynthesis, is a clinically validated target. While isoniazid (INH), a cornerstone of tuberculosis treatment, ultimately inhibits InhA, its efficacy is compromised by resistance mutations in the activating enzyme, KatG. This has spurred the development of direct InhA inhibitors that do not require prodrug activation. This guide provides a comparative analysis of prominent direct InhA inhibitors, NITD-916, GSK138, and AN12855, alongside the conventional indirect inhibitor, isoniazid.

Performance Comparison of InhA Inhibitors

The following table summarizes the key performance indicators for selected direct and indirect InhA inhibitors, providing a quantitative basis for comparison.

InhibitorClassTargetInhA IC50 (µM)Mtb MIC (µM)In Vivo Efficacy (Mouse Model)Cytotoxicity
Isoniazid (INH) Isonicotinic acid hydrazide (Prodrug)Indirectly InhA (via KatG activation)N/A (inhibits as INH-NAD adduct)~0.33[1]Reduces bacterial burdenHepatotoxicity is a known side effect[2][3][4]
NITD-916 4-Hydroxy-2-pyridoneDirect InhA0.57[5]0.05 - 0.16[1][5]Dose-dependent reduction in bacterial lung burden[5]Low to moderate metabolic clearance in mouse and human hepatic microsomes[6]
GSK138 ThiazoleDirect InhA0.04[7][8]1[7][8]Enhances bactericidal activity of BPaL regimen[7]No effect up to 200 µM in a cell health assay[7]
AN12855 DiazaborineDirect InhAN/A (binds in a cofactor-independent manner)N/ADose-dependent efficacy comparable to isoniazid[9]Good safety profile suggested by preclinical data[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the evaluation process for these inhibitors, the following diagrams are provided.

FAS_II_Pathway cluster_FAS_I FAS-I cluster_FAS_II FAS-II Elongation Cycles cluster_Mycolic_Acid Mycolic Acid Synthesis cluster_Inhibitors FAS_I Fatty Acid Synthase I Acyl_CoA Acyl-CoA (C16-C26) FAS_I->Acyl_CoA FabH FabH Acyl_CoA->FabH MabA MabA FabH->MabA Condensation HadAB_BC HadAB/HadBC MabA->HadAB_BC Reduction InhA InhA HadAB_BC->InhA Dehydration KasA_B KasA/KasB InhA->KasA_B Reduction KasA_B->FabH Elongation Mycolic_Acids Mycolic Acids KasA_B->Mycolic_Acids INH Isoniazid (Prodrug) KatG KatG Activation INH->KatG KatG->InhA Inhibition Direct_Inhibitors Direct InhA Inhibitors (e.g., NITD-916, GSK138, AN12855) Direct_Inhibitors->InhA Inhibition

Figure 1. The Fatty Acid Synthase II (FAS-II) pathway in M. tuberculosis and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay InhA Enzymatic Assay (Determine IC50) MIC_Assay Mtb MIC Assay (Determine Minimum Inhibitory Concentration) Enzyme_Assay->MIC_Assay Promising Candidates Cytotoxicity_Assay Cytotoxicity Assay (e.g., on HepG2, Vero cells) MIC_Assay->Cytotoxicity_Assay Mouse_Model Mouse Model of TB Infection (e.g., BALB/c mice) Cytotoxicity_Assay->Mouse_Model Lead Candidates Efficacy_Study Efficacy Study (Measure bacterial load reduction) Mouse_Model->Efficacy_Study Toxicity_Study Toxicology Studies Mouse_Model->Toxicity_Study Candidate_Compound Candidate FAS-II Inhibitor Candidate_Compound->Enzyme_Assay

Figure 2. General experimental workflow for the evaluation of FAS-II inhibitors.

Efficacy_Comparison cluster_INH_path Isoniazid Pathway cluster_Direct_path Direct Inhibitor Pathway INH Isoniazid (Prodrug) KatG_Activation Requires KatG Activation INH->KatG_Activation Direct_Inhibitors Direct InhA Inhibitors Direct_Binding Directly Binds to InhA Direct_Inhibitors->Direct_Binding KatG_Mutation Susceptible to KatG Mutations (High Resistance Frequency) KatG_Activation->KatG_Mutation InhA_Inhibition_INH Inhibition of InhA KatG_Activation->InhA_Inhibition_INH Bypass_KatG Bypasses KatG Activation Direct_Binding->Bypass_KatG InhA_Mutation Susceptible to InhA Mutations (Lower Resistance Frequency) Direct_Binding->InhA_Mutation InhA_Inhibition_Direct Inhibition of InhA Bypass_KatG->InhA_Inhibition_Direct

Figure 3. Logical comparison of the efficacy pathways for direct vs. indirect InhA inhibitors.

Detailed Experimental Protocols

InhA Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the InhA enzyme.

Materials:

  • Purified recombinant InhA enzyme

  • NADH (cofactor)

  • 2-trans-dodecenoyl-CoA (DD-CoA) (substrate)

  • Test inhibitor compound

  • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the InhA enzyme, NADH, DD-CoA, and the test inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate or cuvette, combine the assay buffer, a fixed concentration of NADH (e.g., 250 µM), and varying concentrations of the test inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of the InhA enzyme (e.g., 10 nM).

  • Pre-incubation (optional but recommended for slow-binding inhibitors): Incubate the enzyme-inhibitor mixture for a defined period.

  • Substrate Addition: Start the enzymatic reaction by adding a fixed concentration of DD-CoA (e.g., 25 µM).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of reaction is proportional to the slope of the linear portion of the absorbance versus time curve.

  • Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test inhibitor compound

  • 96-well microplates

  • Resazurin solution (for viability indication)

Procedure:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis from a fresh culture and adjust the turbidity to a McFarland standard of 0.5.

  • Serial Dilution of Inhibitor: In a 96-well plate, perform a two-fold serial dilution of the test compound in the supplemented Middlebrook 7H9 broth.

  • Inoculation: Add the prepared bacterial suspension to each well containing the diluted inhibitor. Include a drug-free growth control and a sterile control.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: After incubation, add the resazurin solution to each well and re-incubate for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Cytotoxicity Assay (e.g., MTT Assay on HepG2 cells)

Objective: To assess the cytotoxic effect of a compound on a mammalian cell line.

Materials:

  • HepG2 (human liver cancer) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

References

Safety Operating Guide

Navigating the Disposal of InhA-IN-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe disposal of InhA-IN-4, a research compound of interest. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive disposal plan based on established best practices for handling similar chemical substances in a laboratory environment.

Core Safety and Handling Principles

Given the absence of specific data for this compound, it is imperative to handle this compound with the caution afforded to all new or uncharacterized chemical entities. Laboratory personnel should adhere to standard safety protocols, including the use of personal protective equipment (PPE) such as lab coats, gloves, and eye protection. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

As no specific quantitative data for this compound was found, the following table provides a template for the type of information that should be sought from the compound supplier or determined through internal safety assessments.

PropertyValueSource
Chemical Formula To be determinedSupplier/Internal
Molecular Weight To be determinedSupplier/Internal
Physical State To be determined (e.g., Solid, Liquid)Supplier/Internal
Solubility To be determined (e.g., in water, DMSO)Supplier/Internal
Known Hazards To be determined (e.g., Toxic, Flammable)Supplier/Internal SDS
Storage Conditions To be determined (e.g., Temperature, Light)Supplier/Internal

Step-by-Step Disposal Protocol

The following protocol is a general guideline for the disposal of research-grade chemical compounds like this compound. It is crucial to consult and follow your institution's specific hazardous waste management procedures.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is in a solid, liquid, or mixed form.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is best practice to collect it in a dedicated waste container.

2. Containerization:

  • Select Appropriate Containers: Use a container that is chemically compatible with this compound and any solvents used. For instance, strong acids should not be stored in metal containers.[1] The container must be in good condition, leak-proof, and have a securely fitting cap.[2]

  • Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[2]

3. Labeling:

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[2]

  • Include All Components: If the waste is a solution, list all components and their approximate concentrations.

  • Date the Container: Indicate the date when the waste was first added to the container.

4. Storage:

  • Store in a Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Follow Institutional Guidelines: Adhere to your institution's policies regarding the maximum amount of waste that can be stored and the time limits for storage in a satellite accumulation area.

5. Disposal Request and Pickup:

  • Complete a Waste Pickup Request: Fill out your institution's hazardous waste pickup form. Provide accurate and complete information about the waste.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Do not transport hazardous waste outside of the laboratory yourself.

Experimental Workflow for Waste Disposal

The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical such as this compound.

Start Start: this compound Waste Generated Identify Identify Waste Characteristics (Solid, Liquid, Hazards) Start->Identify Segregate Segregate from Other Waste Streams Identify->Segregate Containerize Select & Use Compatible, Leak-Proof Container Segregate->Containerize Label Label with 'Hazardous Waste', Contents, and Date Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Complete & Submit Waste Pickup Request to EHS Store->Request Pickup EHS Pickup and Final Disposal Request->Pickup End End: Disposal Complete Pickup->End

References

Personal protective equipment for handling InhA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As a novel research compound, a specific Safety Data Sheet (SDS) for InhA-IN-4 is not publicly available. Therefore, its toxicological and physical properties are not fully characterized. This guide is based on best practices for handling new or uncharacterized small molecule inhibitors and assumes that this compound is a potent, bioactive compound that should be treated as a particularly hazardous substance.[1][2][3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for safe operations and disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE.[4][5]

PPE CategoryRecommended Equipment and Specifications
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.[2][6]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[2][4] Gloves should be inspected before each use and changed immediately if contaminated or torn.
Body Protection A fully buttoned lab coat.[2][4] For procedures with a higher risk of contamination, a disposable gown over the lab coat is recommended.
Respiratory Protection All handling of powdered or volatile forms of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3][4]

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is mandatory to ensure the safety of laboratory personnel and the environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name ("this compound"), any known hazard information, and the date of receipt.[2][3]

  • Storage: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.[2][4] The storage container should be kept in secondary containment to prevent spills.[2]

Handling and Use
  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to control potential exposure.[2][3]

  • Avoid Aerosolization: Handle the compound in a manner that minimizes the generation of dust or aerosols.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][7]

  • Transportation: When transporting this compound within the laboratory, use a sealed, shatter-resistant secondary container.[8]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.[2]

  • Evacuate: If the spill is large or involves a volatile solution, evacuate the area and contact your institution's EHS.[2]

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.[8]

  • Cleanup: Carefully clean the spill area, working from the outside in.

  • Decontamination: Decontaminate the area with an appropriate solvent or cleaning solution.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[2]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your EHS department.

  • Pickup: Arrange for hazardous waste pickup through your institution's EHS office.

Experimental Workflow Diagram

The following diagram illustrates the key procedural steps and safety considerations for handling this compound from receipt to disposal.

InhA_IN_4_Workflow cluster_receipt Receiving cluster_handling Handling & Use cluster_disposal Waste Disposal cluster_spill Spill Response Receive Receive Shipment Inspect Inspect Container Receive->Inspect Visually Check for Damage Label_Store Label & Store in Secondary Containment Inspect->Label_Store If Intact Don_PPE Don Appropriate PPE Label_Store->Don_PPE Prepare for Use Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Experiment Perform Experiment Work_in_Hood->Experiment Decontaminate_Work_Area Decontaminate Work Area Experiment->Decontaminate_Work_Area Collect_Waste Collect Waste in Labeled Container Decontaminate_Work_Area->Collect_Waste Store_Waste Store Waste in Designated Area Collect_Waste->Store_Waste EHS_Pickup Arrange EHS Pickup Store_Waste->EHS_Pickup Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate Area Alert->Evacuate Large Spill Cleanup Contain & Clean Up Alert->Cleanup Small Spill Cleanup->Collect_Waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.